molecular formula C6H14N2 B087285 2-Ethylpiperazine CAS No. 13961-37-0

2-Ethylpiperazine

Numéro de catalogue: B087285
Numéro CAS: 13961-37-0
Poids moléculaire: 114.19 g/mol
Clé InChI: DXOHZOPKNFZZAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethylpiperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555828
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13961-37-0
Record name 2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13961-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylpiperazine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylpiperazine is a chiral heterocyclic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features—a combination of a privileged piperazine scaffold with a chiral center—impart specific stereochemical and physicochemical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides an in-depth analysis of this compound's chemical structure, stereoisomerism, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores its synthetic utility, particularly in the context of drug development, offering insights for researchers, chemists, and formulation scientists.

Molecular Structure and Stereochemistry

This compound is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, with an ethyl substituent at the 2-position.[1] This substitution creates a chiral center at the C2 carbon, meaning the molecule exists as a pair of enantiomers: (R)-2-Ethylpiperazine and (S)-2-Ethylpiperazine.

The presence and specific configuration of this chiral center are paramount in drug development, as stereoisomers often exhibit different pharmacological activities and metabolic profiles. The commercially available compound is typically a racemic mixture, but stereospecific syntheses can yield the individual enantiomers.[2]

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number (Racemate): 13961-37-0[1]

  • Molecular Formula: C₆H₁₄N₂[1]

  • InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N[1]

  • Canonical SMILES: CCC1CNCCN1[1]

Caption: Figure 1: Molecular structure of this compound highlighting the chiral center at the C2 position.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and role in formulation. The two nitrogen atoms confer basicity, while the ethyl group adds lipophilicity compared to unsubstituted piperazine.

PropertyValueSource
Molecular Weight 114.19 g/mol [1]
Appearance Clear, colorless to yellow liquidInferred from[3]
pKa The basicity of this compound is a critical parameter. While direct pKa values are not readily available, data for the structurally similar 2-methylpiperazine show two distinct pKa values, corresponding to the two nitrogen atoms. The addition of an alkyl group to the ring generally influences these values, which are crucial for its behavior in biological systems and as a reactant in chemical synthesis.[4][5]
Solubility Miscible in water and soluble in common organic solvents.Inferred from[3][6]
Hazard Summary Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. Key expected signals include:

    • A triplet and a quartet corresponding to the ethyl group (-CH₂-CH₃).

    • A series of complex multiplets for the seven piperazine ring protons. The protons on the carbons adjacent to the chiral center (C3 and C6) are diastereotopic, leading to more complex splitting patterns.

    • One or two broad singlets for the N-H protons, which may exchange with D₂O.

  • ¹³C NMR: A ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, reflecting the lack of symmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[1]

  • N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the secondary amine N-H stretching vibrations.

  • C-H Stretch: Strong bands between 2850-3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl group and the piperazine ring.

  • N-H Bend: An absorption band around 1600 cm⁻¹ is typically observed for N-H bending.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 114.19) should be observable.

  • Fragmentation: Common fragmentation pathways include the loss of the ethyl group (M-29) and cleavage of the piperazine ring, leading to characteristic fragment ions that can be used for structural confirmation. The fragmentation pattern of the related 2-methylpiperazine serves as a useful reference.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two secondary amine nitrogens.

  • Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as alkylation, acylation, and condensation.

  • Regioselectivity: The N1 nitrogen is sterically hindered by the adjacent ethyl group. Consequently, reactions with electrophiles often occur preferentially at the less hindered N4 position. This regioselectivity is a powerful tool in multi-step synthesis, allowing for the controlled, sequential functionalization of the piperazine ring.

This differential reactivity can be exploited in a common synthetic workflow:

Experimental Protocol: Regioselective Functionalization

  • Selective Protection: The less hindered N4 amine can be selectively protected using a standard protecting group (e.g., Boc-anhydride). This step directs subsequent reactions to the N1 position.

  • N1 Functionalization: The N1 amine is then reacted with a desired electrophile (e.g., an alkyl halide or acyl chloride).

  • Deprotection: The protecting group on N4 is removed under appropriate conditions (e.g., acid treatment for a Boc group), yielding a 1,4-disubstituted this compound derivative with different substituents at each nitrogen.

Caption: Figure 2: General workflow for the regioselective functionalization of this compound.

Importance in Drug Discovery

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9][10] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an ideal component for modulating drug solubility and cell permeability.

Derivatives of this compound are investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The piperazine ring is a core component of many kinase inhibitors and other anticancer drugs.[11][12]

  • Central Nervous System (CNS) Agents: Piperazine derivatives are widely used as antipsychotic, antidepressant, and anxiolytic drugs.[8][9]

  • Antiviral and Antimicrobial Agents: The scaffold is also present in various compounds with antiviral and antimicrobial properties.[10]

The ethyl group at the C2 position provides a lipophilic handle and a specific 3D vector that can be crucial for optimizing ligand-receptor binding interactions, enhancing potency, and improving selectivity.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its unique combination of a chiral center and a differentially reactive piperazine ring offers chemists a sophisticated tool for creating complex, stereochemically defined molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14094188, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22710786, 2-Ethyl piperazine hydrochloride.
  • Bieleninik, A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • European Patent Office. bis-\2-Hydroxy-ethyl-piperazine - EP 0338385 B1.
  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Alpha Chemika. N-ETHYL PIPERAZINE | 5308-25-8.
  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Google Patents. Synthesis of N-(2-hydroxyethyl)piperazine - US4338443A.
  • Cureus. Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
  • Cheméo. Chemical Properties of N-Ethylpiperazine (CAS 5308-25-8).
  • SpectraBase. 1-(2-Dimethylaminoethyl)-4-ethylpiperazine - Optional[Vapor Phase IR] - Spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Market for Specialty Amines: A Guide to Sourcing this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79196, 1-Ethylpiperazine.
  • Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis.
  • ChemBK. N-ethyl piperazine.
  • Cheméo. N-Ethylpiperazine.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
  • ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine.
  • Semantic Scholar. Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • The Royal Society of Chemistry. Supplemental Information.
  • National Institute of Standards and Technology. Piperazine, 2-methyl-.
  • Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Kubochem. N-Ethylpiperazine.

Sources

2-Ethylpiperazine (CAS: 13961-37-0): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Substituted Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine heterocycle is a privileged scaffold, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. While N-substituted piperazines are ubiquitous in drug design, C-substituted derivatives like 2-Ethylpiperazine offer a unique strategic advantage. The introduction of an ethyl group at the C-2 position creates a chiral center and provides a vector for steric and electronic modulation of the scaffold. This allows for fine-tuning of ligand-receptor interactions and can lead to improved potency, selectivity, and metabolic stability. This guide provides an in-depth technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its application as a critical building block in modern drug discovery.

Core Chemical Identity

This compound is a cyclic diamine distinguished by an ethyl substituent on the carbon atom adjacent to one of the nitrogen atoms in the piperazine ring.

IdentifierValueSource
CAS Number 13961-37-0[1][2]
Molecular Formula C₆H₁₄N₂[1]
IUPAC Name This compound[1]
Molecular Weight 114.19 g/mol [1]
SMILES CCC1CNCCN1[1]
InChI Key DXOHZOPKNFZZAD-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation.

Physicochemical Data

A summary of key computed and experimental properties is presented below. These values are critical for predicting the behavior of the molecule in various chemical and biological environments.

PropertyValueNotes
Molecular Weight 114.19 g/mol Computed by PubChem.[1]
pKa (predicted) ~9.5-10.0 (first), ~5.5-6.0 (second)Estimated based on data for 2-methylpiperazine (pKa1=9.8, pKa2=5.4) and the slight electron-donating effect of the ethyl group compared to methyl.[3] The basicity of the two nitrogen atoms is crucial for its role as a nucleophile in synthesis and for the ionization state in physiological conditions.
Topological Polar Surface Area (TPSA) 24.1 ŲComputed by PubChem.[1] This value suggests good potential for membrane permeability.
LogP (predicted) ~0.1Computed by PubChem.[1] Indicates a balanced hydrophilic-lipophilic character.
Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

  • Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and fragmentation patterns characteristic of the this compound structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups, including N-H and C-N stretching vibrations, which are characteristic of the piperazine ring.[1]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted piperazines exist, a common and logical approach for this compound involves the cyclization of a suitable diamine precursor. Below is a representative, conceptual protocol based on established chemical principles for piperazine synthesis.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors, culminating in the formation of the piperazine ring. A key strategy involves the reductive amination and subsequent cyclization.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection (if necessary) A 1-Amino-2-butanol C Intermediate Diamine A->C Reductive Amination (e.g., NaBH3CN, H2/Pd) B Ethylenediamine B->C D Activation of Hydroxyl (e.g., TsCl, SOCl2) C->D E Intramolecular Nucleophilic Substitution D->E F Protected this compound E->F G Final Product: This compound F->G Removal of protecting group

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Conceptual)
  • Formation of the N-substituted Ethylenediamine Intermediate:

    • Rationale: The initial step involves coupling ethylenediamine with a four-carbon unit that will ultimately form the rest of the piperazine ring and introduce the ethyl substituent. 1-Amino-2-butanol is a suitable starting material.

    • Procedure:

      • Dissolve 1-amino-2-butanol in a suitable solvent such as methanol.

      • Add a reducing agent (e.g., sodium cyanoborohydride) and ethylenediamine.

      • The reaction proceeds via the formation of an imine/aminal intermediate followed by reduction to yield N-(2-hydroxybutyl)ethane-1,2-diamine.

      • Purify the intermediate via distillation or chromatography.

  • Cyclization to form the Piperazine Ring:

    • Rationale: The hydroxyl group of the intermediate is converted into a good leaving group to facilitate intramolecular cyclization via nucleophilic attack by the terminal primary amine.

    • Procedure:

      • Dissolve the N-(2-hydroxybutyl)ethane-1,2-diamine intermediate in an appropriate aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

      • Cool the mixture in an ice bath and slowly add a reagent to activate the hydroxyl group, such as tosyl chloride or thionyl chloride.

      • Allow the reaction to warm to room temperature. The terminal amine will displace the newly formed leaving group (tosylate or chloride) to form the this compound ring.

      • Work up the reaction by quenching with water and extracting the product. Purify by distillation or crystallization of a salt form.

Applications in Drug Development and Medicinal Chemistry

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs targeting numerous therapeutic areas.[4] Piperazine derivatives are known to act as potent agents in the treatment of neurological disorders, cancer, and infectious diseases.[5][6]

The unique structure of this compound makes it a valuable building block for creating analogues of existing drugs or for novel scaffold design. The presence of the C-2 ethyl group can:

  • Introduce Chirality: Creating opportunities for enantiomerically pure drugs with improved therapeutic indices.

  • Provide a Steric Handle: To probe ligand-receptor binding pockets and enhance selectivity.

  • Modulate Lipophilicity: Influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

  • Block Metabolism: The ethyl group can sterically hinder metabolic attack at the adjacent nitrogen or carbon atoms, potentially increasing the drug's half-life.

The piperazine core is a key component in drugs targeting central nervous system (CNS) disorders, often interacting with dopamine and serotonin receptors.[7][8] The incorporation of a 2-ethyl group can refine the pharmacological profile of such agents, potentially leading to next-generation antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound represents a strategically important, yet underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a basic piperazine core with a chiral C-2 ethyl substituent provides a powerful platform for developing novel therapeutics with finely tuned pharmacological and pharmacokinetic properties. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and potential applications, empowering drug discovery professionals to leverage this valuable scaffold in their research and development programs.

References

  • PubChem. This compound.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • NIST. 2-Ethylpiperidine.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research.
  • SpectraBase.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2019). Current Drug Targets.
  • Wikipedia. Piperazine. [Link]
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2016). PharmacologyOnLine.
  • ResearchGate. Representative drugs containing N‐ethyl piperazine core and their synthetic routes. [Link]
  • Gînju, D., et al. (2020).
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7799.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry.
  • Kubochem. N-Ethylpiperazine. [Link]
  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

A Technical Guide to the Synthesis of 2-Ethylpiperazine: Pathways, Starting Materials, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Carbon-substituted piperazines, such as 2-ethylpiperazine, represent a critical but synthetically challenging subclass that offers an opportunity to explore untapped chemical space for novel therapeutics.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect key strategies, including direct N-alkylation of pre-functionalized precursors, reductive amination cyclizations, and catalytic routes from commodity chemicals. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and presents detailed protocols. By comparing these methodologies on scalability, yield, and starting material accessibility, this document serves as a practical and authoritative resource for the synthesis of C-substituted piperazines.

Introduction

The Piperazine Moiety in Medicinal Chemistry

The piperazine heterocycle is one of the most prevalent scaffolds in drug discovery, prized for its ability to confer favorable pharmacokinetic properties.[1] Its two nitrogen atoms provide handles for modulating solubility, basicity, and receptor interactions. However, over 80% of piperazine-containing drug candidates are substituted only at the nitrogen positions.[1] Functionalization of the carbon backbone, creating chiral centers and introducing new vectors for molecular recognition, remains a significant area for innovation.[3]

Profile of this compound

This compound (CAS: 13961-37-0) is a C-substituted piperazine that serves as a valuable building block for more complex molecules.[4] The ethyl group at the C2 position introduces a chiral center and a lipophilic substituent, providing a distinct three-dimensional architecture compared to its N-substituted counterparts.

Chemical Structure:

  • Formula: C₆H₁₄N₂[4]

  • SMILES: C1N(C(CC)CNC1)

  • InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N[4]

Scope of this Guide

This guide will explore the principal synthetic routes to this compound, focusing on the chemistry and practical considerations for laboratory and process scale-up. We will analyze three core strategies:

  • Reductive Amination of α-Diketone Precursors: A versatile method for constructing the piperazine ring from acyclic starting materials.

  • Catalytic Cyclization of Amino Alcohols: An industrially relevant pathway leveraging commodity feedstocks.

  • Alkylation of Pre-formed Piperazine Scaffolds: A seemingly direct but often complex approach requiring careful control of selectivity.

Major Synthetic Strategies

Pathway A: Reductive Amination for Ring Formation

Reductive amination is a robust and highly versatile method for amine synthesis, which can be adapted for heterocyclic ring formation.[5][6] This strategy constructs the this compound ring by forming two imine bonds in a sequential or one-pot process, followed by reduction. The key is the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.

Causality and Experimental Choices: The choice of starting materials is critical. To synthesize this compound, the required precursors are ethylenediamine and a 1,2-dicarbonyl compound bearing an ethyl group, such as 1,2-butanedione (diacetyl). The reaction proceeds through the formation of an intermediate dihydropyrazine, which is then reduced to the final piperazine.

The choice of reducing agent is paramount. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot procedures.[7] These reagents are selective for the protonated imine intermediate over the starting ketone/aldehyde, preventing premature reduction of the carbonyl groups and maximizing the yield of the cyclized product.[6]

cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product start1 Ethylenediamine step1 [1] Imine Formation (pH 4-6) start1->step1 start2 1,2-Butanedione start2->step1 step2 Intermediate: 2,3-diethyl-5,6-dihydropyrazine step1->step2 step3 [2] In-situ Reduction (e.g., NaBH₃CN) step2->step3 end_product This compound (as a racemic mixture) step3->end_product

Caption: Reductive amination workflow for this compound synthesis.

  • Vessel Preparation: To a solution of ethylenediamine (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask, add glacial acetic acid to adjust the pH to approximately 5.

  • Carbonyl Addition: Slowly add 1,2-butanedione (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Imine Formation: Allow the reaction to stir at room temperature for 2-3 hours to facilitate the formation of the dihydropyrazine intermediate.

  • Reduction: Cool the mixture again to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (approx. 2.5 eq) portion-wise. Caution: NaBH₃CN is toxic and the reaction may release hydrogen cyanide gas, especially at lower pH. Ensure adequate ventilation and proper handling procedures.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding aqueous HCl. Basify the solution with NaOH to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.

Pathway B: Catalytic Cyclization of Amino Alcohols

Industrial synthesis often favors processes that utilize inexpensive, readily available starting materials. The catalytic cyclization of amino alcohols is a prime example, offering a direct route to piperazine and its derivatives.[8] For this compound, this can be envisioned through the reaction of N-(2-aminoethyl)ethanolamine with an ethylating agent or, more fundamentally, from precursors like 1-amino-2-butanol and ethanolamine.

A well-established industrial route for unsubstituted piperazine involves the catalytic amination of monoethanolamine (MEOA).[9][10] This process can be adapted for substituted piperazines.

Causality and Experimental Choices: This pathway operates at high temperatures (150-250 °C) and pressures (1000-3000 psig) over a heterogeneous hydrogenation-dehydrogenation catalyst.[11][12]

  • Catalyst: The catalyst is the core of this process. Nickel-copper-chromium oxides are commonly used.[10][12] The nickel or cobalt component provides hydrogenation/dehydrogenation activity, while copper and chromium oxides act as promoters to improve selectivity and catalyst stability.

  • Ammonia: A large excess of ammonia is used to minimize the formation of side products by promoting the amination of hydroxyl groups and suppressing the formation of higher-order amines.[11]

  • Hydrogen: A hydrogen atmosphere is crucial for maintaining catalyst activity and facilitating the reductive steps in the mechanism.

cluster_start Feedstock cluster_process Process cluster_end Output Stream start1 1-Amino-2-butanol reactor Fixed-Bed Reactor (Ni/Cu/Cr Catalyst) 180-230 °C, >100 atm start1->reactor start2 Ethanolamine start2->reactor start3 Ammonia (excess) start3->reactor start4 Hydrogen start4->reactor separator Distillation reactor->separator product This compound byproduct1 Water byproduct2 Other Amines separator->product separator->byproduct1 separator->byproduct2

Caption: Industrial catalytic cyclization workflow for piperazine synthesis.

This protocol is conceptual and requires specialized high-pressure equipment.

  • Catalyst Activation: The Ni/Cu/Cr catalyst bed within a high-pressure fixed-bed reactor is activated under a stream of hydrogen at elevated temperatures.

  • Feed Introduction: A liquid feed consisting of 1-amino-2-butanol, ethanolamine, and water is mixed with a stream of liquid ammonia. This mixture is pumped into the reactor along with a separate stream of hydrogen gas.

  • Reaction: The reaction is maintained at a temperature of 180-230 °C and a pressure of 1000-3000 psig.[11] The liquid hourly space velocity (LHSV) is carefully controlled to achieve the desired conversion and selectivity.

  • Product Separation: The effluent from the reactor, a mixture of this compound, unreacted starting materials, water, ammonia, and byproducts, is cooled and depressurized.

  • Purification: The mixture is subjected to a series of distillations. Ammonia and light ends are removed first, followed by water. The final product, this compound, is isolated by fractional distillation under vacuum.

Pathway C: Alkylation of Piperazine

Directly ethylating the piperazine ring appears to be the most straightforward approach. However, this method is fraught with selectivity challenges. The two nitrogen atoms of piperazine have similar reactivity, leading to mixtures of mono- and di-alkylated products.[13][14] Furthermore, C-alkylation is generally more difficult than N-alkylation. Therefore, this pathway is more feasible for N-ethylpiperazine.[15]

For C-alkylation, a more modern approach involving direct C-H functionalization is conceptually possible but requires advanced catalytic systems.[3][16] A classical approach would require a pre-functionalized piperazine, such as a piperazinone, which can be alkylated at the alpha-carbon and then reduced.

Causality and Experimental Choices: To achieve selective mono-N-alkylation, one nitrogen must be protected with a removable protecting group (e.g., Boc, Cbz). After alkylating the unprotected nitrogen, the protecting group is removed.[13]

  • Protecting Group: The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many reaction conditions but easily removed with acid.

  • Alkylation: The alkylation of the free secondary amine can be achieved with an ethylating agent like ethyl bromide or ethyl iodide.[17] A weak base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr or HI formed during the reaction.[18]

start Piperazine step1 Protection (Boc)₂O start->step1 intermediate N-Boc-Piperazine step1->intermediate step2 N-Alkylation (Ethyl Bromide, K₂CO₃) intermediate->step2 product_protected 1-Boc-4-ethylpiperazine step2->product_protected step3 Deprotection (TFA or HCl) product_protected->step3 end_product N-Ethylpiperazine step3->end_product

Caption: Synthesis of N-ethylpiperazine via a protection-alkylation strategy.

Comparative Analysis of Pathways

Choosing the optimal synthetic route depends heavily on the desired scale, available equipment, and cost considerations.

PathwayStarting MaterialsKey AdvantagesKey DisadvantagesBest For...
Reductive Amination Ethylenediamine, 1,2-ButanedioneHigh versatility, good for analog synthesis, mild conditions.Can be expensive, may require chromatography.Lab-scale synthesis, medicinal chemistry.
Catalytic Cyclization Amino alcohols, AmmoniaVery low-cost starting materials, highly scalable, continuous process.Requires specialized high-pressure equipment, high energy input.Industrial, large-scale production.
Alkylation Piperazine, Ethyl HalidesConceptually simple for N-alkylation.Poor selectivity for C-alkylation, requires protection/deprotection steps for N-alkylation.Lab-scale synthesis of N-alkylated analogs.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct strategic pathways. For laboratory and discovery applications, reductive amination offers a flexible and reliable method for constructing the C-substituted ring system. For large-scale industrial production, catalytic cyclization from commodity amino alcohols remains the most economically viable, despite the demanding process conditions.

The future of substituted piperazine synthesis will likely be driven by advances in catalysis. The development of methods for the direct and selective C-H functionalization of the piperazine core could revolutionize access to this important class of molecules.[3][16] Such methods would reduce step counts, improve atom economy, and allow for late-stage diversification of complex molecules, providing powerful new tools for drug development professionals.

References

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023-02-16).
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates | The Journal of Organic Chemistry. (2018-10-26).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.
  • Piperazine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024-08-06). MDPI. [Link]
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024-09-06).
  • Aminoethylpiperazine - Wikipedia. Wikipedia. [Link]
  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (2025-08-07).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (2024-08-01).
  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents.
  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents.
  • US3037023A - Process for preparation of piperazine - Google Patents.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - NIH.
  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents.
  • US4234730A - Process of preparing selective mixtures of piperazine and ethylenediamine - Google Patents.
  • Reductive Amination | Synthesis of Amines - YouTube. (2025-02-17). YouTube. [Link]
  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (2025-08-06).
  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. Pearson+. [Link]
  • Piperazine, 1-ethyl- - ChemBK. ChemBK. [Link]

Sources

The Biological Activity of Alkylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of 2-Ethylpiperazine and its Analogs in Medicinal Chemistry

Introduction: The Piperazine Scaffold in Modern Drug Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, have made it a privileged scaffold in the design of numerous clinically successful drugs.[1] This guide provides a comprehensive technical overview of the biological activities of alkylpiperazine derivatives, with a particular focus on the emerging potential of this compound and its analogs. We will delve into their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 2-Substituted Piperazines

The synthesis of 2-substituted piperazines, including this compound derivatives, presents unique challenges compared to their more common N-substituted counterparts. However, several effective strategies have been developed to access these valuable building blocks.

Route 1: From α-Amino Acids

A versatile and reliable method for the enantiomerically pure synthesis of 2-substituted piperazines begins with readily available α-amino acids. This multi-step process allows for the introduction of a variety of substituents at the C-2 position.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazines

  • Starting Material: Begin with a suitable N-protected α-amino acid.

  • Reduction: Reduce the carboxylic acid functionality to the corresponding alcohol.

  • Activation: Convert the alcohol to a good leaving group, such as a tosylate or mesylate.

  • Cyclization: React the activated intermediate with a suitably protected ethylenediamine derivative to form the piperazine ring.

  • Deprotection: Selectively remove the protecting groups to yield the desired 2-substituted piperazine.

This method offers excellent control over stereochemistry and allows for the introduction of diverse functionalities.

Route 2: Direct α-Lithiation

A more direct approach to 2-substituted piperazines involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with an appropriate electrophile.

Experimental Protocol: α-Lithiation of N-Boc Piperazine

  • Starting Material: N-Boc piperazine.

  • Lithiation: Treat the N-Boc piperazine with a strong base, such as s-butyllithium, in the presence of a chelating agent like TMEDA at low temperature (-78 °C) to generate the 2-lithiated species.

  • Electrophilic Quench: Introduce an electrophile (e.g., an alkyl halide) to react with the lithiated intermediate, forming the C-C bond at the 2-position.

  • Work-up and Purification: Quench the reaction with a suitable reagent and purify the product using standard chromatographic techniques.

This method provides a rapid entry to a range of 2-substituted piperazines, although yields can be variable depending on the electrophile used.

Anticancer Activity of Alkylpiperazine Derivatives

A significant body of research has highlighted the potent anticancer activity of various piperazine derivatives. While specific data on this compound derivatives is emerging, extensive studies on N-ethylpiperazine and other alkylated analogs provide valuable insights into their mechanisms of action.

Induction of Apoptosis

Many piperazine-containing compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have demonstrated significant cytotoxic effects through the regulation of apoptotic cell death.[2]

Signaling Pathway: Intrinsic Apoptosis Pathway

Alkylpiperazine Derivative Alkylpiperazine Derivative Bcl-2/Bcl-xL Bcl-2/Bcl-xL Alkylpiperazine Derivative->Bcl-2/Bcl-xL Inhibition Bax/Bak Bax/Bak Bcl-2/Bcl-xL->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by alkylpiperazine derivatives.

Modulation of Key Signaling Pathways

Piperazine derivatives have been shown to modulate several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][4][5]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several piperazine-containing compounds have been developed as inhibitors of various kinases within this pathway.[3][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[5][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity of Selected Alkylpiperazine Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 / GI50 (µM)Reference
Compound 4 N-Ethyl-piperazinyl amide of ursonic acidMelanoma (MALME-3M)0.70 - 0.99[2]
JS-K Analog Homopiperazine analogLeukemia (HL-60)Sub-micromolar[9][10]
Bergenin Hybrid 5a Piperazine-linked bergeninTongue Cancer (CAL-27)15.41[11]
Benzothiazole-piperazine 1h Aroyl substitutedHepatocellular (HUH-7)Active[12]

Antimicrobial Activity of Alkylpiperazine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action

The antimicrobial mechanism of piperazine derivatives is often attributed to their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes. The specific mechanism can vary depending on the overall structure of the molecule.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Alkylpiperazine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Chalcone Derivative Piperazine-containing chalconeCandida albicans2.22[13]
Quinolone Analog N-thienyl-thiadiazole-piperazinyl quinoloneGram-positive bacteria<15 µg/L[13]
RL-308 Novel piperazine derivativeShigella flexneri2[15]
Compound 2 N,N'-disubstituted piperazineE. coliActive[16]

Central Nervous System (CNS) Activity of Piperazine Derivatives

The piperazine scaffold is a key component in many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[14][17] These compounds often exert their effects by modulating the activity of various neurotransmitter receptors.

Modulation of Neurotransmitter Receptors

Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with serotonin (5-HT) and dopamine receptors.[17] The specific substitutions on the aryl and piperazine rings determine the receptor subtype selectivity and the functional activity (agonist, antagonist, or partial agonist).

Signaling Pathway: Serotonergic Neurotransmission

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Presynaptic Neuron->Serotonin (5-HT) Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin (5-HT)->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor Binds Arylpiperazine Derivative Arylpiperazine Derivative Arylpiperazine Derivative->SERT Blocks Arylpiperazine Derivative->5-HT Receptor Modulates

Caption: Modulation of serotonergic neurotransmission by arylpiperazine derivatives.

Neuroprotective Effects

Recent studies have also explored the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[15][18] Some compounds have been shown to reduce amyloid pathology and Tau pathology in preclinical models.[18]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and any appended moieties. While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of studies, general trends can be extrapolated from the broader class of alkylpiperazines:

  • Lipophilicity: The introduction of alkyl groups, such as an ethyl group, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Hindrance: The presence of a substituent at the C-2 position can influence the conformation of the piperazine ring and its interactions with biological targets. This can lead to improved selectivity for certain receptors or enzymes.

  • N-1 and N-4 Substituents: The nature of the substituents at the nitrogen atoms is critical for determining the pharmacological profile. For example, in the context of CNS activity, an aryl group at one nitrogen and a long chain at the other is a common motif for serotonin and dopamine receptor ligands.

Conclusion and Future Perspectives

Alkylpiperazine derivatives, including the this compound scaffold, represent a promising area for the discovery of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antimicrobial to CNS modulation, underscore their versatility in medicinal chemistry. While much of the current research has focused on N-alkylpiperazines, the exploration of C-2 substituted analogs, such as this compound derivatives, offers exciting opportunities for the development of novel drugs with improved potency and selectivity. Future research should focus on the development of efficient and scalable synthetic routes to a wider range of this compound derivatives and a more in-depth investigation of their biological activities and mechanisms of action. Such efforts will undoubtedly pave the way for the discovery of the next generation of piperazine-based therapeutics.

References

  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC. [Link]
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC. [Link]
  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. NIH. [Link]
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed. [Link]
  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine deriv
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2][3][5]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. [Link]
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]
  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]
  • CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]
  • Piperazine synthesis. Organic Chemistry Portal. [Link]
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

Sources

2-Ethylpiperazine safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 2-Ethylpiperazine

For professionals in research, development, and manufacturing, the ability to safely manage chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols, handling procedures, and critical Material Safety Data Sheet (MSDS) information for this compound, a key building block in synthetic chemistry. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Profile

This compound is a cyclic diamine with the chemical formula C₆H₁₄N₂.[1][2][3] Its structure, featuring a piperazine ring with an ethyl group at the second position, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its specific chemical and physical properties is the foundation for safe handling.

PropertyValueSource
CAS Number 13961-37-0[1][2][3]
Molecular Formula C₆H₁₄N₂[1][2][3]
Molecular Weight 114.19 g/mol [1]
Appearance Varies; may be a solid or liquid[3][4]
Storage Class 11 - Combustible Solids[2][3]

Comprehensive Hazard Analysis

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand rigorous safety precautions.[1] The primary dangers are associated with its toxicity and irritant properties.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Acute Toxicity, Inhalation H332Harmful if inhaled
Respiratory Irritation H335May cause respiratory irritation

(Source: PubChem CID 14094188)[1]

The causality behind these classifications lies in the chemical reactivity of the amine groups. Amines can be corrosive and irritating to tissues upon contact, and they can be readily absorbed into the bloodstream, leading to systemic toxicity. The "harmful" classification, as opposed to "fatal" or "toxic," indicates a substance that can cause significant health effects but is less dangerous than more highly classified chemicals. Nevertheless, the combination of oral, dermal, and inhalation toxicity requires a multi-faceted approach to exposure prevention.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safe handling. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][6] A certified chemical fume hood is mandatory to prevent the inhalation of vapors or aerosols.[7][8]

  • Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][8]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards.

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are required.[5][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection: Impervious gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact.[5][7] A lab coat or chemical-resistant apron is necessary to protect clothing and underlying skin.[7] For extensive handling, impervious clothing may be required.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Assess Task: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_basic Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_basic Yes respirator Add Full-Face Respirator & Chemical Suit fume_hood->respirator No splash_risk Is there a significant splash risk? ppe_basic->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes spill_emergency Is this a large spill or emergency situation? splash_risk->spill_emergency No face_shield->spill_emergency spill_emergency->respirator Yes end Proceed with Task spill_emergency->end No respirator->end

Caption: PPE selection logic for handling this compound.

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for preventing accidents and ensuring the long-term stability of the chemical.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned. Confirm the location of the nearest eyewash station and safety shower.

  • Grounding: For related flammable compounds like N-Ethylpiperazine, precautionary measures against static discharge are critical.[10][11] Proper grounding of containers and equipment should be followed, especially when transferring large quantities.[10][12]

  • Dispensing: Avoid generating dust or aerosols.[6][7] Open containers and dispense the chemical slowly and carefully within a fume hood.

  • Post-Handling: Tightly close the container immediately after use.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7][9] Do not eat, drink, or smoke in the laboratory.[13]

Storage Protocol:

  • Container: Store in the original, tightly sealed container.[7][14]

  • Location: Keep in a cool, dry, and well-ventilated area.[5][13]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[14][15]

  • Security: For certain corrosive amines, storing in a locked cabinet or secure area is recommended.[14]

Emergency Procedures: First Aid and Spill Response

A self-validating safety system includes robust and well-rehearsed emergency plans.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing at once.[5][6] Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[5][6] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

Accidental Release (Spill) Protocol: The response to a spill must be swift and systematic to mitigate environmental contamination and personnel exposure.

Spill_Response_Workflow spill Spill of this compound Detected evacuate Evacuate non-essential personnel and secure the area spill->evacuate ventilate Ensure adequate ventilation (Fume Hood) evacuate->ventilate ppe Don appropriate PPE (Respirator, Gloves, Goggles, Suit) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, labeled waste container contain->collect decontaminate Decontaminate the spill area with appropriate cleaning solution collect->decontaminate dispose Dispose of waste through a licensed chemical waste contractor decontaminate->dispose end Spill Neutralized dispose->end

Caption: Step-by-step workflow for responding to a this compound spill.

Toxicological and Ecological Profile

While GHS classifications provide a clear warning, detailed toxicological and ecological data for this compound are not widely available in the reviewed literature. Many safety data sheets report "no data available" for specific endpoints like carcinogenicity, mutagenicity, persistence, and bioaccumulation potential.[5]

  • Acute Effects: The primary known toxicological effects are acute, resulting from single exposures, as detailed in the hazard classifications (harmful if swallowed, inhaled, or in contact with skin; causes irritation).[1]

  • Chronic Effects: The absence of data means that chronic effects cannot be ruled out. Therefore, the precautionary principle applies: exposure should be minimized to the lowest achievable levels at all times.

  • Ecotoxicity: No specific data on the toxicity to aquatic life is available.[5] However, good laboratory practice dictates that the chemical should not be allowed to enter drains or the environment.[5][6][8]

Disposal Considerations

Chemical waste must be managed in a way that is safe and environmentally responsible.

  • Product: Unused this compound and spill cleanup materials must be disposed of as hazardous waste.[5] This should be done through a licensed chemical destruction plant or controlled incineration.[5] Do not discharge into sewer systems.[5]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[5] Alternatively, they should be punctured to prevent reuse and disposed of in a sanitary landfill or by incineration.[5]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and standardized handling and emergency procedures, researchers and drug development professionals can mitigate the risks associated with this compound. The causality is clear: the chemical nature of this compound dictates a comprehensive safety strategy, and the protocols described herein provide a self-validating system for its implementation.

References

  • Safety Data Sheet - Angene Chemical. (2024). This compound dihydrochloride. (URL: [Link])
  • Material Safety Data Sheet - N,N'-Bis(2-hydroxyethyl)piperazine, 99% - Cole-Parmer. (URL: [Link])
  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics. (2011). (URL: [Link])
  • This compound | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])
  • 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem - NIH. (URL: [Link])
  • N-ETHYL PIPERAZINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (URL: [Link])
  • Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem - NIH. (URL: [Link])
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). (URL: [Link])

Sources

2-Ethylpiperazine: A Strategic Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Beyond the Core Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and crystalline form, and to serve as a versatile scaffold for engaging biological targets.[4][5] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon backbone of the ring underexplored.[1] This guide focuses on the strategic use of 2-ethylpiperazine, a C-alkylated derivative, as a valuable building block to overcome challenges in drug design and unlock new therapeutic potential. While less common than its N-substituted counterparts, the introduction of an ethyl group at the C2 position offers a nuanced approach to modulating potency, selectivity, and pharmacokinetic (ADME) properties. This guide will serve as a technical resource for researchers, providing insights into the synthesis, key properties, and strategic application of this compound in drug discovery.

The Strategic Advantage of C2-Alkylation: The Role of the Ethyl Group

Substitution on the carbon skeleton of the piperazine ring, such as with an ethyl group at the C2 position, introduces a chiral center and alters the molecule's three-dimensional structure and electronic properties. This seemingly subtle modification can have profound effects on a drug candidate's profile.

Impact on Physicochemical Properties

The introduction of a C2-ethyl group is expected to influence key physicochemical parameters that govern a molecule's behavior in biological systems.

PropertyUnsubstituted PiperazineExpected Impact of C2-Ethyl GroupRationale
Lipophilicity (logP) LowIncreasedThe addition of a non-polar ethyl group increases the molecule's overall hydrophobicity.
Basicity (pKa) pKa1 ≈ 5.7, pKa2 ≈ 9.8Subtle decrease in pKa of the adjacent nitrogenThe electron-donating effect of the alkyl group can slightly increase the electron density on the adjacent nitrogen, but steric hindrance may also play a role.
Solubility HighPotentially decreased in aqueous mediaIncreased lipophilicity can lead to lower solubility in water, a factor to be balanced during drug design.
Conformation Flexible chair conformationRestricted rotation and preference for specific conformersThe ethyl group can create steric hindrance, influencing the preferred orientation of substituents on the nitrogen atoms and affecting target binding.
Modulation of Pharmacokinetics (ADME)

The changes in physicochemical properties imparted by the 2-ethyl group can translate into significant alterations in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Alkylation at the C2 position can block or hinder metabolic oxidation at that carbon, a common pathway for piperazine degradation. This can lead to increased metabolic stability and a longer half-life in the body.[6]

  • Cell Permeability: The increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability and penetration into tissues like the central nervous system (CNS).[4]

  • Target Engagement: The fixed stereochemistry and conformational rigidity imposed by the C2-ethyl group can lead to more specific and higher-affinity interactions with the target protein, improving potency and reducing off-target effects.

Applications in Medicinal Chemistry: A Focus on Neurological Disorders

While specific blockbuster drugs featuring the this compound moiety are not yet prevalent, its chiral precursor, (2S)-1-Boc-2-ethylpiperazine, is recognized as a valuable building block, particularly in the realm of neuropharmacology.[7] This suggests its utility in developing novel therapeutics for neurological and psychiatric conditions. The piperazine scaffold is a common feature in drugs targeting G protein-coupled receptors (GPCRs) and ion channels in the CNS.[8]

Synthesis of Chiral this compound: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is crucial, as the stereochemistry at the C2 position will almost certainly dictate the biological activity. The following protocol is a representative synthesis adapted from established methods for chiral 2-alkylpiperazines.

Workflow for the Asymmetric Synthesis of (S)-2-Ethylpiperazine

cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Cyclization to Diketopiperazine cluster_2 Step 3: Reduction to Piperazine cluster_3 Step 4: Deprotection A N-Boc-(S)-α-aminobutyric acid C Dipeptide Intermediate A->C Peptide Coupling (e.g., EDCI, HOBt) B Ethyl N-benzylglycinate B->C D Diketopiperazine C->D 1. Boc Deprotection (TFA or HCl) 2. Neutralization & Heat E N-Benzyl-(S)-2-ethylpiperazine D->E Reduction (e.g., LiAlH4 or BH3) F (S)-2-Ethylpiperazine E->F Hydrogenolysis (e.g., H2, Pd/C)

Caption: Asymmetric synthesis of (S)-2-ethylpiperazine from a chiral amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of the Dipeptide Intermediate

  • To a solution of N-Boc-(S)-α-aminobutyric acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture for 20 minutes.

  • Add ethyl N-benzylglycinate (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

Step 2: Synthesis of the Diketopiperazine

  • Dissolve the crude dipeptide from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol and heat to reflux for 4-6 hours to effect cyclization.

  • Cool the mixture and concentrate under reduced pressure. Purify the resulting diketopiperazine by recrystallization or column chromatography.

Step 3: Reduction to N-Benzyl-(S)-2-ethylpiperazine

  • To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diketopiperazine from Step 2 in THF dropwise.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude N-benzyl-(S)-2-ethylpiperazine.

Step 4: Hydrogenolysis to (S)-2-Ethylpiperazine

  • Dissolve the crude product from Step 3 in methanol.

  • Add palladium on carbon (10 wt. % Pd, 10 mol %).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-ethylpiperazine.

Incorporation of this compound into a Lead Scaffold

Once synthesized, this compound can be incorporated into a drug scaffold using standard synthetic methodologies. The differential reactivity of the two nitrogen atoms often allows for selective functionalization.

Workflow for Selective N-Arylation

cluster_0 Step 1: Monoprotection cluster_1 Step 2: N4-Arylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N1-Functionalization A (S)-2-Ethylpiperazine C (S)-1-Boc-2-ethylpiperazine A->C B Boc Anhydride B->C E N4-Aryl-1-Boc-(S)-2-ethylpiperazine C->E Buchwald-Hartwig or SNAr D Aryl Halide (Ar-X) D->E F N1-Aryl-(S)-2-ethylpiperazine E->F TFA or HCl H Final Compound F->H G R-Y (e.g., Acyl Chloride, Alkyl Halide) G->H

Caption: A general strategy for the selective functionalization of this compound.

This selective functionalization allows for the precise placement of different substituents on the two nitrogen atoms, enabling a thorough exploration of the structure-activity relationship (SAR).

Conclusion and Future Outlook

While the full potential of this compound as a building block in medicinal chemistry is still being realized, the strategic advantages it offers are clear. The introduction of a C2-ethyl group provides a powerful tool to modulate lipophilicity, metabolic stability, and conformational rigidity—key parameters in the optimization of drug candidates. Its application, particularly in the challenging area of CNS drug discovery, warrants further exploration. As the demand for novel chemical matter with improved drug-like properties continues to grow, C-alkylated piperazines like this compound represent a promising frontier for innovation in drug design.

References

  • Chem-Impex. (2S)-1-Boc-2-ethylpiperazine. [Link]
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, & Kukreti, N. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
  • Greb, A., & Pares, S. (2021).
  • Wikipedia. (2024). Piperazine. [Link]
  • Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]
  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating the Market for Specialty Amines: A Guide to Sourcing this compound. [Link]
  • Mioc, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]
  • PubChem. (2024). 2-Ethyl piperazine hydrochloride. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. [Link]
  • ResearchGate. (2024). Some FDA‐approved piperazine‐containing drugs. [Link]
  • Valeshvar Biotech. (2024). 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. [Link]
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

Sources

Harnessing the Potential of 2-Ethylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its conformational rigidity and the presence of two nitrogen atoms for strategic functionalization make it a highly valuable building block. While the synthesis of chiral piperazines has been a significant focus, the exploration of C2-substituted piperazines, such as 2-ethylpiperazine, as removable chiral auxiliaries to guide stereoselective transformations remains a nascent field with profound potential. This technical guide synthesizes current knowledge on chiral piperazine synthesis and the principles of asymmetric induction to outline the prospective application of this compound as a versatile chiral auxiliary. We will explore its synthesis, proposed mechanisms of stereocontrol, detailed hypothetical protocols for its application in diastereoselective reactions, and its potential advantages in modern drug discovery and development.

Introduction: The Imperative for Stereochemical Control

In the landscape of drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Consequently, the synthesis of single-enantiomer pharmaceuticals is a paramount objective.

Chiral auxiliaries represent a robust and reliable strategy for achieving this goal.[2][3] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to yield a specific stereoisomer.[4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of an auxiliary hinges on its ability to impart a strong facial bias to the reactive center, a function of its rigid conformational structure and well-defined steric and electronic properties.

The piperazine moiety, with its stable chair-like conformation, presents an attractive framework for the design of new chiral auxiliaries. This guide focuses on the untapped potential of this compound, a readily accessible chiral building block, for this purpose.

The this compound Scaffold: Synthesis and Chiral Resolution

The utility of this compound as a chiral auxiliary begins with its efficient and scalable synthesis in enantiomerically pure form. While numerous methods exist for the asymmetric synthesis of C2-substituted piperazines, they often start from chiral α-amino acids or employ catalytic asymmetric reactions.[5][6] The enantiomers of this compound are also commercially available, often as salts, providing a direct entry point for researchers.[7]

A common synthetic approach involves the construction of the piperazine ring from a chiral diamine precursor. For instance, a chiral 1,2-diamine can undergo an aza-Michael addition to an appropriate Michael acceptor to form the heterocyclic core.[5]

Below is a conceptual workflow for the preparation of an N-protected chiral this compound, a crucial first step before its use as an auxiliary.

G cluster_0 Conceptual Synthesis Workflow A Chiral Amino Acid (e.g., (S)-2-Aminobutanoic acid) B Reduction & Protection (e.g., LiAlH4, then Boc2O) A->B Step 1 C Chiral Diamine Precursor B->C Step 2 D Ring Formation (e.g., Aza-Michael Addition) C->D Step 3 E Orthogonally Protected (S)-2-Ethylpiperazine D->E Final Product

Caption: Conceptual workflow for synthesizing chiral this compound.

Table 1: Properties of this compound Enantiomers

Property(R)-2-Ethylpiperazine Dihydrochloride[7](S)-1-Boc-2-ethylpiperazine[8]
CAS Number 438050-07-8Not explicitly listed, derivative specific
Molecular Formula C₆H₁₆Cl₂N₂C₁₁H₂₂N₂O₂
Molecular Weight 187.11 g/mol 214.31 g/mol
Physical Form SolidNot specified, likely oil or solid
Purity ≥95%Not specified
Key Application Chiral building blockIntermediate in organic synthesis[8]

Mechanism of Asymmetric Induction: A Proposed Model

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically differentiated environment around the reaction center. For this compound, the stereodirecting power would emanate from the ethyl group at the C2 position.

When attached to a prochiral substrate (e.g., via an amide linkage between the substrate's carboxyl group and the N1 nitrogen of piperazine), the piperazine ring will adopt a low-energy chair conformation. The C2-ethyl group will preferentially occupy an equatorial position to minimize steric strain. This arrangement creates a defined chiral pocket, forcing incoming reagents to approach from the less hindered face.

Consider the diastereoselective enolate alkylation of a propionyl substrate attached to (S)-2-ethylpiperazine.

  • Amide Formation: The substrate is coupled to the N1 of (S)-2-ethylpiperazine.

  • Enolate Formation: A base like lithium diisopropylamide (LDA) removes the alpha-proton to form a Z-enolate, which is stabilized by chelation with the lithium cation.

  • Stereochemical Control: The equatorial ethyl group on the piperazine ring acts as a steric shield, blocking the "top face" of the enolate.

  • Electrophilic Attack: The electrophile (e.g., an alkyl halide) is directed to attack the enolate from the less hindered "bottom face," leading to the preferential formation of one diastereomer.

Caption: Proposed transition state model for stereochemical induction.

This model is analogous to the well-established principles governing other successful chiral auxiliaries, such as Evans' oxazolidinones, where a substituent alpha to a nitrogen atom dictates the facial selectivity of enolate reactions.[2]

Experimental Protocols: A Hypothetical Workflow

To illustrate its potential, we provide a hypothetical, step-by-step protocol for the use of (S)-2-ethylpiperazine as a chiral auxiliary in the asymmetric synthesis of an α-substituted carboxylic acid. This protocol is a self-validating system, grounded in standard procedures for auxiliary-mediated synthesis.

Protocol 1: Asymmetric Alkylation via a this compound Auxiliary

Objective: To synthesize (R)-2-methylbutanoic acid with high diastereoselectivity.

Part A: Auxiliary Attachment

  • Setup: To a flame-dried, argon-purged round-bottom flask, add (S)-1-Boc-2-ethylpiperazine (1.0 eq.), propionyl chloride (1.1 eq.), and anhydrous dichloromethane (DCM, 0.2 M). Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add triethylamine (1.2 eq.) to the stirring solution. Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting piperazine.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acylated piperazine by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-acylated piperazine (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq.) dropwise and stir for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (1.5 eq.) to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.

Part C: Auxiliary Cleavage and Recovery

  • Hydrolysis: Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 5.0 eq.) and stir vigorously at room temperature for 12 hours.

  • Separation: Once hydrolysis is complete (monitored by TLC), acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product, (R)-2-methylbutanoic acid.

  • Auxiliary Recovery: Basify the aqueous layer to pH >12 with 3 M NaOH. Extract with DCM (3x) to recover the (S)-1-Boc-2-ethylpiperazine auxiliary. The recovered auxiliary can be purified by chromatography or distillation for reuse.

Advantages and Future Outlook

The potential application of this compound as a chiral auxiliary offers several compelling advantages:

  • Rigid Scaffold: The inherent conformational rigidity of the piperazine ring provides a stable and predictable platform for stereochemical control.

  • Dual Functionality: The presence of two nitrogen atoms allows for orthogonal protection strategies. The N4 nitrogen can be functionalized to modulate solubility or attach other functional groups without interfering with the auxiliary's primary role at N1.[5]

  • Scalability: The starting materials are accessible, and the proposed synthetic routes are based on robust, scalable chemical transformations.

  • Recoverability: Efficient cleavage and recovery are crucial for the economic viability of any chiral auxiliary, and the basic nature of the piperazine ring facilitates its recovery from an acidic aqueous phase.

The field is ripe for exploration. Future research should focus on the experimental validation of these proposed models. Key areas of investigation include:

  • Scope and Limitations: Testing the auxiliary's effectiveness with a wide range of substrates and electrophiles in reactions like aldol additions, Michael additions, and Diels-Alder reactions.

  • Optimization: Fine-tuning reaction conditions (base, solvent, temperature) to maximize diastereoselectivity.

  • N4-Substituent Effects: Investigating how different substituents on the N4 nitrogen influence stereochemical outcomes and cleavage conditions.

Conclusion

While the direct application of this compound as a chiral auxiliary is not yet extensively documented in peer-reviewed literature, its structural characteristics and the foundational principles of asymmetric synthesis strongly support its high potential. It combines a rigid, predictable scaffold with accessible synthesis and opportunities for dual functionalization. For researchers in drug discovery and process development, this compound represents a promising and underexplored tool for the efficient construction of complex chiral molecules. The hypothetical protocols and mechanistic models presented in this guide provide a solid framework for initiating experimental validation and unlocking the full potential of this versatile chiral building block.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
  • (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis.chemicalbook.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Royal Society of Chemistry.
  • Asymmetric Synthesis of Chiral Piperazines. (2007). Synfacts.
  • Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. (2006). Organic Letters.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Synthesis of 2-(2-hydroxyethyl)piperazine.PrepChem.com.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • 2S-1-Boc-2-ethylpiperazine.Chem-Impex.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • bis-2-Hydroxy-ethyl-piperazine.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (2002). PubMed.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules.
  • (R)-2-Ethylpiperazine dihydrochloride.Sigma-Aldrich.
  • CAS 13961-37-0 this compound.BOC Sciences.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Piperazine synthesis.Organic Chemistry Portal.
  • Asymmetric synthesis of 2-arylpiperazines.PubMed.
  • Asymmetric induction.Wikipedia.
  • Mechanism of stereoinduction in asymmetric synthesis of highly functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans via nonracemic palladacycles with a metal-bonded stereogenic carbon.PubMed.
  • Chiral auxiliary.Wikipedia.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Asymmetric synthesis of 2-arylpiperazines.
  • N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8.Fengchen Group Co., Ltd..
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Chiral Auxiliaries.Sigma-Aldrich.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • Process for synthesizing N-ethyl piperazidine.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

Sources

An In-Depth Technical Guide to the N-Alkylation of 2-Ethylpiperazine: Mechanisms, Regioselectivity, and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The N-alkylation of substituted piperazines, such as 2-Ethylpiperazine, is a cornerstone transformation for generating diverse compound libraries and synthesizing active pharmaceutical ingredients (APIs). However, the inherent reactivity of the two distinct nitrogen atoms presents significant challenges in controlling regioselectivity and preventing undesired side reactions like di-alkylation. This guide provides a comprehensive examination of the N-alkylation reaction mechanism of this compound. We will dissect the underlying principles of nucleophilic substitution, explore the critical factors governing regiochemical outcomes, and offer field-proven experimental protocols for achieving selective mono-alkylation. This document is intended to serve as a practical resource, bridging theoretical understanding with actionable laboratory methods.

The Core Reaction Mechanism: An S_N_2 Pathway

At its heart, the N-alkylation of any amine, including this compound, is a classic bimolecular nucleophilic substitution (S_N_2) reaction.[2] The process involves the lone pair of electrons on a nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate).

The reaction proceeds in two fundamental steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the leaving group (e.g., a halide ion). This forms a transient, positively charged quaternary ammonium species.[2]

  • Deprotonation: A base, which is often an excess of the starting amine itself or an added scavenger base (like triethylamine or potassium carbonate), removes a proton from the nitrogen atom. This neutralizes the charge and yields the final N-alkylated piperazine product.[2]

Caption: General S_N_2 mechanism for the N-alkylation of this compound.

The Critical Challenge: Regioselectivity in this compound Alkylation

Unlike unsubstituted piperazine, this compound is an asymmetrical molecule. It possesses two secondary amine nitrogens that are chemically non-equivalent:

  • N1: The nitrogen adjacent to the ethyl-substituted carbon.

  • N4: The nitrogen distal to the ethyl group.

This asymmetry is the crux of the synthetic challenge. The incoming alkylating agent can react at either nitrogen, leading to two different constitutional isomers. The preferred site of reaction is dictated by a combination of steric and electronic factors.

  • Steric Hindrance: The ethyl group at the C2 position exerts significant steric bulk. This physically obstructs the path of the incoming electrophile, making a nucleophilic attack at the adjacent N1 nitrogen more difficult compared to the unhindered N4 nitrogen.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group slightly increases the electron density on the N1 nitrogen, which could marginally enhance its nucleophilicity.

In most standard S_N_2 reactions, steric effects are dominant . Therefore, the N-alkylation of this compound will overwhelmingly favor substitution at the less sterically hindered N4 position . Achieving selective alkylation at the N1 position is far more challenging and typically requires a multi-step strategy involving protecting groups.[1]

Regioselectivity Start This compound + R-X N4_Attack Attack at N4 (Less Hindered) Start->N4_Attack Favored Pathway (Sterically Driven) N1_Attack Attack at N1 (More Hindered) Start->N1_Attack Disfavored Pathway Major_Product N4-Alkyl-2-ethylpiperazine (Major Product) N4_Attack->Major_Product Minor_Product N1-Alkyl-2-ethylpiperazine (Minor Product) N1_Attack->Minor_Product

Caption: Regioselectivity in the N-alkylation of this compound.

The Competing Reaction: Preventing Di-Alkylation

A persistent side reaction in piperazine chemistry is di-alkylation, where both nitrogen atoms react with the alkylating agent.[3] The mono-alkylated product is still a secondary amine and remains nucleophilic, allowing it to compete with the starting material for the remaining alkyl halide.[2][4]

Several key experimental parameters must be precisely controlled to favor mono-alkylation:

ParameterRationale for Mono-alkylationSelf-Validating System
Stoichiometry Using a large excess of this compound (typically 3-5 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[3]Reaction progress monitoring via TLC or LC-MS should show the rapid consumption of the limiting alkylating agent while a significant amount of starting piperazine remains.
Slow Addition Adding the alkylating agent dropwise over an extended period maintains a low instantaneous concentration of the electrophile. This minimizes the chance of a mono-alkylated product encountering an electrophile before all the starting material has reacted.[3]Consistent product profile throughout the addition phase, with minimal formation of the di-alkylated species observed in in-process controls.
Temperature Lowering the reaction temperature (e.g., 0 °C to room temperature) decreases the overall reaction rate. This can disproportionately slow the second alkylation step, which often has a slightly higher activation energy, thus improving selectivity.[3]A clean reaction profile at lower temperatures versus a mixture of products at elevated temperatures (e.g., reflux) confirms the kinetic control.
Base Selection A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used to neutralize the H-X byproduct without competing in the alkylation. The base's strength can also influence the reactivity of the mono-alkylated intermediate.[3]The absence of byproducts resulting from the reaction of the base with the alkylating agent. The reaction should proceed smoothly to completion.

Experimental Design and Protocols

This section provides a trusted, step-by-step protocol for the selective mono-N-alkylation of this compound at the N4 position.

Protocol 1: Selective N4-Benzylation of this compound

Objective: To synthesize 1-benzyl-3-ethylpiperazine with high selectivity and yield.

Materials:

  • This compound (5.0 g, 43.8 mmol, 4.0 eq)

  • Benzyl bromide (1.87 g, 10.9 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.03 g, 21.9 mmol, 2.0 eq)

  • Acetonitrile (ACN), anhydrous (100 mL)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound, anhydrous potassium carbonate, and 80 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen for 5 minutes.

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Slow Addition of Electrophile: Dissolve benzyl bromide in 20 mL of anhydrous acetonitrile. Add this solution to the reaction flask dropwise via a dropping funnel over a period of 1 hour. Causality: This slow addition is critical to maintain a low concentration of the electrophile, preventing di-alkylation.[3]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of benzyl bromide.

  • Workup - Quenching: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Workup - Extraction: Redissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The water wash removes excess piperazine and salts, while the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain the pure N4-benzyl-2-ethylpiperazine.

Analytical Methodologies for In-Process Control and Characterization

Robust analytical methods are essential for monitoring reaction progress, determining regioselectivity, and confirming the structure of the final product.[5][6]

Workflow for Reaction Analysis

graphdict cluster_reaction Reaction Phase cluster_monitoring In-Process Monitoring cluster_workup Workup & Purification cluster_characterization Final Characterization setup 1. Reaction Setup addition 2. Slow Addition setup->addition stir 3. Stir at RT addition->stir aliquot 4. Withdraw Aliquot stir->aliquot t = 1h, 4h, 16h tlc TLC Analysis (Qualitative) aliquot->tlc lcms LC-MS Analysis (Qualitative, Mass Check) aliquot->lcms workup 5. Aqueous Workup lcms->workup Reaction Complete purify 6. Column Chromatography workup->purify nmr NMR Spectroscopy (Structure, Purity, Regioselectivity) purify->nmr gcms GC-MS (Purity, Mass) purify->gcms ftir FTIR (Functional Groups) purify->ftir

Caption: Experimental workflow from reaction to final characterization.

Key Analytical Techniques
TechniquePurpose & Insights Provided
NMR Spectroscopy Primary tool for structural elucidation and regioselectivity determination. ¹H NMR will show characteristic shifts for the benzylic protons and distinct signals for the piperazine ring protons, allowing unambiguous differentiation between the N1 and N4 isomers. ¹³C NMR confirms the number of unique carbons. Quantitative NMR (qNMR) can be used to determine the exact ratio of regioisomers.[5]
GC-MS Confirms molecular weight and assesses purity. The mass spectrometer provides the molecular ion peak corresponding to the mono-alkylated product. The gas chromatogram gives a clear indication of the product's purity and can detect the presence of starting material or di-alkylated byproduct.[6]
HPLC Monitors reaction progress and quantifies purity. High-Performance Liquid Chromatography is excellent for tracking the disappearance of the limiting reagent and the appearance of the product. It can separate starting materials, intermediates, and products, providing quantitative data on reaction conversion and purity.[6]
FTIR Spectroscopy Confirms functional group transformation. Fourier-Transform Infrared Spectroscopy can be used to monitor the reaction by observing the disappearance of the N-H stretch of the secondary amine in the starting material and the appearance of new C-H stretches from the added alkyl group.[6]

Conclusion

The N-alkylation of this compound is a synthetically valuable but mechanistically nuanced transformation. A thorough understanding of the foundational S_N_2 mechanism, coupled with a vigilant approach to controlling regioselectivity and suppressing di-alkylation, is paramount for success. The dominance of steric effects reliably directs mono-alkylation to the distal N4 position. By carefully manipulating stoichiometry, reaction kinetics through slow addition and temperature control, and employing robust analytical oversight, researchers can predictably and efficiently synthesize desired N4-alkylated this compound derivatives. This guide provides the fundamental principles and practical protocols to empower scientists in drug discovery and development to approach this critical reaction with confidence and precision.

References

  • BenchChem Technical Support Team. (2025).
  • University of Calgary. (n.d.).
  • Ouyang, L., et al. (n.d.). N-Dealkylation of Amines. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Can, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Krivtsov, A. A., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.
  • University of Windsor. (2021).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. BenchChem.

Sources

Stability and degradation profile of 2-Ethylpiperazine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Ethylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of this compound. In the absence of extensive direct studies on this specific molecule, this document leverages the well-documented degradation pathways of the parent compound, piperazine, and its alkylated analogs to construct a predictive stability profile. We delve into the probable degradation mechanisms under thermal, oxidative, hydrolytic, and photolytic stress. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, detailed experimental protocols for conducting forced degradation studies. The insights and methodologies presented herein are designed to be a foundational resource for ensuring the quality, safety, and efficacy of products containing this compound.

Introduction: The Significance of this compound Stability

This compound is a substituted diamine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The integrity of the piperazine ring and its substituents is paramount to the therapeutic efficacy and safety of the final drug product. A thorough understanding of the stability of this compound and its susceptibility to degradation under various environmental conditions is therefore a critical aspect of drug development, formulation, and manufacturing.

Forced degradation studies are an indispensable tool for elucidating the intrinsic stability of a molecule.[1] They provide insights into potential degradation pathways, help in the development of stability-indicating analytical methods, and are a key component of regulatory submissions.[2] While specific degradation data for this compound is not extensively published, a wealth of information on the degradation of piperazine, particularly in the context of industrial applications like carbon capture, offers a robust foundation for predicting its behavior.[3][4][5] Studies on methylated piperazines further refine these predictions, indicating that alkyl substitution can influence the rate of degradation.[6]

This guide synthesizes the available information to present a predictive analysis of this compound's degradation profile and provides detailed protocols to empower researchers to validate these predictions experimentally.

Physicochemical Properties and Intrinsic Stability

This compound is a cyclic diamine that is generally stable under recommended storage conditions.[7][8] However, like other amines, it is susceptible to degradation in the presence of strong oxidizing agents.[9][10]

Table 1: General Properties of this compound

PropertyValueSource(s)
CAS Number 135-00-2[7][8][9][11]
Molecular Formula C6H14N2
Appearance Powder to crystal, light yellow to amber to dark green[7]
Storage Store in a dry, cool, and well-ventilated place.[12]
Incompatibilities Strong oxidizing agents.[7][10]

Predicted Degradation Pathways of this compound

The degradation of this compound can be predicted by understanding the reactivity of the piperazine ring, particularly the two secondary amine groups. The ethyl group at the 2-position is expected to influence the degradation kinetics and potentially the nature of the degradation products due to steric and electronic effects.

Thermal Degradation

The thermal degradation of piperazine is known to proceed via nucleophilic substitution (SN2) reactions, often initiated by a protonated piperazine molecule attacking another piperazine molecule, leading to ring-opening.[5] This process is temperature-dependent and follows first-order kinetics.[3] Key degradation products of piperazine under thermal stress include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP).[3][13][14]

For this compound, a similar mechanism is anticipated. The presence of the ethyl group may increase the rate of degradation, as has been observed with methyl-substituted piperazines.[6]

Predicted Thermal Degradation Products:

  • Ring-opened species resulting from nucleophilic attack.

  • N-formylated derivatives.

  • Products of further fragmentation of the ring.

Predicted Thermal Degradation Pathway of this compound This compound This compound Protonated_this compound Protonated This compound This compound->Protonated_this compound Protonation Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_this compound->Ring_Opened_Intermediate SN2 Attack by another this compound N-Formyl_Derivatives N-Formyl Derivatives Ring_Opened_Intermediate->N-Formyl_Derivatives Reaction with CO2 (if present) Fragmentation_Products Fragmentation Products Ring_Opened_Intermediate->Fragmentation_Products Further Degradation

Caption: Predicted thermal degradation pathway of this compound.

Oxidative Degradation

The secondary amine functionalities of this compound are susceptible to oxidation. The Safety Data Sheets explicitly mention incompatibility with strong oxidizing agents.[7][9][10] Oxidation can lead to the formation of N-oxides, hydroxylamines, and, under more strenuous conditions, ring cleavage. The presence of metal ions, such as copper, can catalyze the oxidation of piperazine.[3]

Predicted Oxidative Degradation Products:

  • This compound-N-oxide

  • This compound-N,N'-dioxide

  • Products of ring cleavage, such as ethylenediamine derivatives and smaller organic acids.

Predicted Oxidative Degradation Pathway of this compound This compound This compound N_Oxide This compound-N-oxide This compound->N_Oxide Oxidation (e.g., H2O2) Ring_Cleavage_Products Ring Cleavage Products This compound->Ring_Cleavage_Products Harsh Oxidation NN_Dioxide This compound-N,N'-dioxide N_Oxide->NN_Dioxide Further Oxidation N_Oxide->Ring_Cleavage_Products Harsh Oxidation Forced Degradation Workflow Start Start Prepare_Solutions Prepare this compound Solutions (e.g., 1 mg/mL) Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions Prepare_Solutions->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Acid Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Oxidative Thermal Thermal (e.g., 75°C, solid & solution) Stress_Conditions->Thermal Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Photo Neutralize Neutralize Samples (if necessary) Acid_Hydrolysis->Neutralize Base_Hydrolysis->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., GC, LC-MS) Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze End End Analyze->End

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. [1]2. Acidic Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid. [1] * Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 12, 24, 48 hours). [15][16] * At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • Dilute with the mobile phase or a suitable solvent for analysis.

  • Basic Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide. [1] * Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl).

    • Dilute for analysis.

Oxidative Degradation
  • Preparation: To the stock solution of this compound, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3-10% H2O2. [16]2. Incubation: Store the solution at room temperature and protect it from light.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 12, 24 hours). [16]4. Analysis: Analyze the samples directly or after appropriate dilution.

Thermal Degradation
  • Solid State: Place a known quantity of solid this compound in a controlled temperature environment (e.g., 75°C). [16]At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Solution State: Incubate the stock solution of this compound at an elevated temperature (e.g., 75°C). [16]Withdraw aliquots at specified time intervals, cool, and analyze.

Photodegradation
  • Exposure: Expose the this compound solution and solid material to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline. [1]2. Control: Simultaneously, keep a control sample protected from light.

  • Analysis: After the specified exposure period, analyze both the exposed and control samples.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the parent compound from its degradation products.

Table 2: Recommended Analytical Methods

MethodApplicationDetailsSource(s)
Gas Chromatography (GC) Quantification of this compound and known related substances.A validated GC method for 1-ethylpiperazine has been reported. A DB-17 column with helium carrier gas and FID detection is a good starting point.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of unknown degradation products.Reversed-phase chromatography (e.g., C18 column) coupled with a mass spectrometer can be used to identify the mass of degradation products and aid in structure elucidation.[15][16][18]
Ion Chromatography (IC) Analysis of small ionic degradation products.Useful for quantifying small organic acids or anions that may form during degradation.[18]

Conclusion and Recommendations

This guide provides a predictive framework for understanding the stability of this compound, based on the well-established degradation chemistry of piperazine. It is anticipated that this compound will be most susceptible to thermal and oxidative degradation . The primary degradation pathways are likely to involve nucleophilic substitution leading to ring-opening under thermal stress and N-oxidation under oxidative stress .

Key Recommendations:

  • Experimental Verification: The predicted degradation pathways outlined in this guide should be confirmed through rigorous experimental forced degradation studies using the provided protocols.

  • Method Development: A stability-indicating analytical method, capable of separating this compound from all potential degradation products, must be developed and validated.

  • Handling and Storage: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and protected from excessive heat. [12][19] By following the guidance and protocols within this document, researchers and drug development professionals can build a comprehensive understanding of the stability and degradation profile of this compound, thereby ensuring the development of safe and effective pharmaceutical products.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 227–234.
  • Benzoyl thiol | CAS#:135-00-2 | Chemsrc. (n.d.).
  • Gouedard, C., Picq, D., Carrette, P. L., & L., H. (2012). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 10, 244–270.
  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • N-ETHYL PIPERAZINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment | ACS Sustainable Chemistry & Engineering. (2022, July 14).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 51(23), 7950–7957.
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, June 7).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (2025, August 5).
  • Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study” | Industrial & Engineering Chemistry Research - ACS Publications. (2023, November 21).
  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics. (2011, February 15).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms - ResearchGate. (2025, August 6).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - NIH. (n.d.).
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium - Scirp.org. (2013, October 30).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2021, January 8).
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. | Open Access Journals - Research and Reviews. (n.d.).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - ResearchGate. (2020, December 16).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - NIH. (2020, December 30).

Sources

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2-Ethylpiperazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its diprotic basicity and ability to adopt a stable chair conformation, contribute to improved aqueous solubility, oral bioavailability, and target affinity in drug candidates.[3][4] While historically, the structural diversity of piperazine-containing drugs has been largely confined to substitutions at its two nitrogen atoms, recent advancements in synthetic chemistry have unlocked the potential for functionalization at the carbon positions of the piperazine core. This guide provides an in-depth exploration of the discovery of novel derivatives of 2-ethylpiperazine, a readily available and synthetically versatile starting material. We will delve into cutting-edge synthetic methodologies, strategies for biological screening and target identification, the critical role of computational modeling, and detailed experimental protocols to empower researchers in their quest for the next generation of piperazine-based therapeutics.

The Rationale for this compound: A Strategic Starting Point

The selection of this compound as a foundational building block is a strategic choice rooted in its inherent properties and synthetic accessibility. The ethyl group at the C2 position introduces a chiral center, providing an immediate handle for exploring stereospecific interactions with biological targets. Furthermore, the presence of this alkyl substituent offers a vector for further functionalization, moving beyond the traditional N-substitution paradigm. The commercial availability of N-ethylpiperazine also presents a practical starting point for many synthetic routes.[5]

Expanding the Chemical Space: Novel Synthetic Strategies

The journey to novel drug candidates begins with the ability to generate a diverse library of chemical entities. Here, we explore both classical and contemporary approaches to the synthesis of this compound derivatives, with a focus on methods that offer broad substrate scope and fine-tuned control over the final molecular architecture.

N-Functionalization: The Classical Approach Reimagined

Traditional N-functionalization remains a valuable tool for modifying the properties of the this compound scaffold. These reactions are typically robust and allow for the introduction of a wide array of substituents.

  • N-Arylation: The introduction of aryl groups can significantly influence a molecule's interaction with aromatic residues in a protein's binding pocket. Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are standard methods for achieving this transformation.[6]

  • N-Alkylation: The addition of alkyl chains can modulate lipophilicity and steric bulk. This is commonly achieved through nucleophilic substitution on alkyl halides or reductive amination.

  • Amide Coupling: Acylation of the piperazine nitrogen with carboxylic acids or their derivatives is a straightforward method to introduce diverse functional groups and potential hydrogen bond donors/acceptors.

A general workflow for these N-functionalization strategies is depicted below:

N_Functionalization_Workflow Start This compound N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Start->N_Arylation N_Alkylation N-Alkylation (e.g., Reductive Amination) Start->N_Alkylation Amide_Coupling Amide Coupling Start->Amide_Coupling Aryl_Derivative N-Aryl-2-ethylpiperazine Derivatives N_Arylation->Aryl_Derivative Alkyl_Derivative N-Alkyl-2-ethylpiperazine Derivatives N_Alkylation->Alkyl_Derivative Amide_Derivative N-Acyl-2-ethylpiperazine Derivatives Amide_Coupling->Amide_Derivative

Caption: General workflows for N-functionalization of this compound.

The Frontier: C-H Functionalization of the Piperazine Core

Recent breakthroughs in synthetic organic chemistry have enabled the direct functionalization of C-H bonds, a previously challenging transformation. This has profound implications for piperazine chemistry, allowing for the creation of derivatives with unprecedented structural complexity.[7]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the site-selective C-H functionalization of piperazines.[4][8] This method often utilizes an iridium-based photocatalyst to generate a reactive α-amino radical, which can then be coupled with a variety of partners, including aryl, vinyl, and alkyl groups.[9] The electronic differentiation between the two nitrogen atoms in a substituted piperazine can be exploited to achieve site-selectivity.[8]

The mechanism of a photoredox-catalyzed C-H arylation is illustrated below:

Photoredox_Mechanism cluster_catalytic_cycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation & Coupling Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star hv (Visible Light) Ir_IV Ir(IV) Ir_III_star->Ir_IV Piperazine Ir_IV->Ir_III Arene Radical Anion Piperazine Piperazine Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation Ir(IV) Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Coupled_Product α-Arylated Piperazine Alpha_Amino_Radical->Coupled_Product Arene Arene Arene_Radical_Anion Arene Radical Anion Arene->Arene_Radical_Anion *Ir(III) Arene_Radical_Anion->Coupled_Product Docking_Workflow PDB Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prepare_Protein Docking Molecular Docking Simulation Prepare_Protein->Docking Ligand_Library Generate 3D Conformations of This compound Derivatives Ligand_Library->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Binding Interactions (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis SAR_Design Inform SAR and Design New Derivatives Analysis->SAR_Design

Caption: A typical workflow for molecular docking of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and reliability of research findings, detailed experimental protocols are essential.

Synthesis Protocol: Photoredox C-H Alkylation of N-Boc-2-ethylpiperazine

This protocol is adapted from methodologies described in the literature for the C-H functionalization of piperazines. [1][8]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-2-ethylpiperazine (1 equiv.), the desired alkylating agent (e.g., an α,β-unsaturated carbonyl compound, 1.5 equiv.), and an organic photoredox catalyst (e.g., an acridinium salt, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile) and degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C-H alkylated product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [2][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The convergence of innovative synthetic methodologies, particularly C-H functionalization, with advanced biological screening techniques and computational chemistry has opened up new avenues for exploring the chemical space around this privileged core. The ability to now systematically modify the carbon framework of the piperazine ring, in addition to the traditional N-functionalization, provides an unprecedented level of control in fine-tuning the pharmacological and pharmacokinetic properties of new drug candidates.

Future research in this area will likely focus on the development of even more selective and efficient C-H functionalization methods, the application of machine learning and artificial intelligence to predict the biological activities of virtual libraries of this compound derivatives, and the exploration of these compounds in emerging therapeutic areas. The in-depth, integrated approach outlined in this guide provides a robust framework for researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters, 22(2), 679-683.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Synthesis of Piperazines by C-H Functionaliz
  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (n.d.). PMC.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
  • A general and convenient synthesis of N-aryl piperazines. (n.d.).
  • The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Scheme 9. Organic photoredox C-H alkylation of piperazines. (n.d.).
  • Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols. (2025). Benchchem.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (2025). Benchchem.
  • Opportunities and challenges for direct C–H functionaliz
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. (2021). European Journal of Medicinal Chemistry, 228, 114026.
  • Piperazine skeleton in the structural modification of n
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
  • Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. (2020).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Solvent-Free Synthesis, Crystal Structure and Molecular Docking of N-(2-Hydroxyethyl) Piperazinum Chloride with Selected Biological Proteins. (2024). R Discovery.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Piperazine Clubbed With 2-azetidinone Derivatives Suppresses Proliferation, Migration and Induces Apoptosis in Human Cervical Cancer HeLa Cells Through Oxidative Stress Mediated Intrinsic Mitochondrial Pathway. (2018). Apoptosis, 23(2), 113-131.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. (n.d.). Frontiers.
  • Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeti. (2020).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Pharmaceuticals (Basel), 17(10), 1320.
  • Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (2025). PDF.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. (n.d.). International Journal of Pharmaceutical Research and Development.
  • Process for synthesizing N-ethyl piperazidine. (n.d.).
  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (n.d.). PubMed.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). PubMed.

Sources

2-Ethylpiperazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique physicochemical properties and synthetic tractability have cemented its status as a privileged structure in drug discovery. Among its many derivatives, 2-Ethylpiperazine hydrochloride has emerged as a particularly valuable building block, offering a strategic entry point for the synthesis of complex molecules with diverse pharmacological activities. This guide provides an in-depth technical exploration of this compound hydrochloride, from its fundamental properties to its applications in the synthesis of novel therapeutics, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound hydrochloride is the salt form of this compound, a disubstituted piperazine. The hydrochloride salt form enhances its stability and handling properties, making it a more convenient starting material for synthetic applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Chemical Formula C₆H₁₅ClN₂PubChem[1]
Molecular Weight 150.65 g/mol PubChem[1]
CAS Number 259808-09-8PubChem[1]
Appearance White to off-white solidEchemi[2]
Solubility Soluble in water and alcohols such as ethanol and methanol.[3] Sparingly soluble in acetone.BenchChem[4]
pKa Data not readily available. The parent piperazine has two pKa values of 5.35 and 9.73.
Melting Point Data not readily available.Echemi[2]
Boiling Point Data not readily available.Echemi[2]
Spectral Data

Definitive spectral data for this compound hydrochloride is not consistently reported across public databases. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), as well as complex multiplets for the piperazine ring protons. The presence of the hydrochloride salt may lead to peak broadening of the N-H protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group and the four distinct carbons of the piperazine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (this compound) at m/z 114.12. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the piperazine ring.[5]

Synthesis and Manufacturing

The synthesis of 2-substituted piperazines, including this compound, can be approached through several synthetic strategies. While a specific, detailed protocol for the direct synthesis of this compound hydrochloride is not widely published in peer-reviewed literature, a general and adaptable synthetic workflow can be constructed based on established methods for analogous compounds.

Retrosynthetic Analysis and Key Strategies

The primary challenge in synthesizing 2-substituted piperazines is achieving regioselectivity. Common strategies often involve the use of protecting groups or starting from chiral precursors to control the substitution pattern.

G This compound Hydrochloride This compound Hydrochloride This compound This compound This compound Hydrochloride->this compound HCl addition Protected this compound Protected this compound This compound->Protected this compound Deprotection Protected Piperazine Protected Piperazine Protected this compound->Protected Piperazine Alkylation Ethylating Agent Ethylating Agent Protected this compound->Ethylating Agent Piperazine Piperazine Protected Piperazine->Piperazine Protection Protecting Group Protecting Group Protected Piperazine->Protecting Group

Caption: Retrosynthetic analysis of this compound hydrochloride.

Representative Synthetic Protocol

The following protocol is a representative, multi-step synthesis that can be adapted for the preparation of this compound. This approach utilizes a protecting group strategy to ensure selective alkylation at the C-2 position.

Step 1: Monoprotection of Piperazine

  • Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the monoprotected piperazine.

Step 2: α-Lithiation and Alkylation

  • Dissolve the N-Boc-piperazine in dry THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as sec-butyllithium, dropwise to effect α-lithiation.

  • After stirring for a designated time, add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield N-Boc-2-ethylpiperazine.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc-2-ethylpiperazine in a suitable solvent like dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., as a solution in dioxane or as concentrated aqueous HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The product, this compound hydrochloride, will often precipitate from the solution and can be collected by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[6]

Applications in Drug Discovery and Development

The this compound moiety is a valuable pharmacophore in the design of new therapeutic agents, particularly for central nervous system (CNS) disorders. The ethyl group at the 2-position introduces chirality and can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Role as a Key Building Block

This compound hydrochloride serves as a crucial starting material for the synthesis of more complex molecules. The two nitrogen atoms of the piperazine ring provide handles for further functionalization, allowing for the construction of diverse chemical libraries for high-throughput screening.

G cluster_0 Drug Discovery Workflow 2-Ethylpiperazine_HCl This compound Hydrochloride Library_Synthesis Library Synthesis 2-Ethylpiperazine_HCl->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Clinical_Candidate Clinical Candidate Hit_to_Lead->Clinical_Candidate

Caption: Role of this compound HCl in the drug discovery pipeline.

Application in CNS Drug Development

Piperazine derivatives are well-represented among drugs targeting the central nervous system.[7][8] They are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The incorporation of a 2-ethyl group can modulate these interactions, leading to compounds with potential antipsychotic, antidepressant, and anxiolytic properties.

  • Antipsychotics: Many atypical antipsychotic drugs feature a piperazine ring that is crucial for their interaction with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors. The 2-ethyl substitution can influence the conformational flexibility of the piperazine ring, potentially leading to improved receptor binding and a more favorable side-effect profile.

  • Antidepressants: The piperazine scaffold is also found in several antidepressant medications. These compounds often act as serotonin reuptake inhibitors or as agonists/antagonists at various serotonin receptor subtypes. The 2-ethyl group can contribute to the overall lipophilicity and metabolic stability of the molecule, which are important parameters for CNS drugs.

While specific, marketed drugs containing the this compound moiety are not prominently documented, numerous patents describe the synthesis and evaluation of this compound derivatives for the treatment of neurological and psychiatric disorders, highlighting the ongoing interest in this scaffold within the pharmaceutical industry.

Handling, Safety, and Storage

As with any chemical reagent, proper handling and storage of this compound hydrochloride are essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store this compound hydrochloride in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound hydrochloride is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, including the chiral center introduced by the ethyl group, offer opportunities for the fine-tuning of pharmacological properties. While its full potential is still being explored, the continued interest in piperazine-containing compounds for CNS disorders suggests that this compound derivatives will remain an important area of research in medicinal chemistry. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its analogues, as well as a deeper investigation into its role in modulating the activity of various biological targets.

References

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). PubMed.
  • Piperazine. (2023, December 19). In Wikipedia.
  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. (n.d.). European Patent Office.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021, October 13). National Center for Biotechnology Information.
  • AU2003299145A1 - Piperazine and piperidine derivatives for treatment of neurological diseases. (n.d.). Google Patents.
  • 2-Ethyl piperazine hydrochloride. (n.d.). PubChem.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2012, September 1). National Center for Biotechnology Information.
  • EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. (n.d.). Google Patents.
  • Examples of piperazine derivatives as messy drugs. (n.d.). ResearchGate.
  • Piperazine. (n.d.). Solubility of Things.
  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2005, March 19). ResearchGate.
  • 1-Ethylpiperazine. (n.d.). PubChem.
  • Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate.
  • Ethyl Piperazine-2-carboxylate Dihydrochloride. (n.d.). PubChem.
  • CAS NO. 438050-07-8 | Piperazine, 2-ethyl-, hydrochloride (1:2), (2R)-. (n.d.). Arctom.
  • This compound DIHYDROCHLORIDE. (n.d.). precisionFDA.
  • Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. (n.d.). Eureka.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to the Solubility of 2-Ethylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical parameter influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide focuses on 2-Ethylpiperazine, a vital heterocyclic amine scaffold prevalent in medicinal chemistry.[1] While the piperazine ring is a well-explored moiety in drug design for its ability to modulate physicochemical and pharmacokinetic properties, specific, quantitative solubility data for many of its derivatives, including this compound, remains dispersed and often unpublished.[1]

This technical guide endeavors to bridge this knowledge gap. We will delve into the theoretical underpinnings of this compound's solubility, drawing upon established principles of solute-solvent interactions. In the absence of extensive, publicly available quantitative data for this compound, we will provide a qualitative solubility profile based on the known behavior of the parent piperazine molecule and general principles of organic chemistry. Furthermore, this document provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate their own high-quality data. By synthesizing theoretical knowledge with practical, actionable methodologies, this guide aims to be an indispensable resource for anyone working with this compound.

Physicochemical Profile of this compound

A foundational understanding of this compound's molecular structure and inherent properties is essential to predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2]
Appearance Not explicitly stated for this compound; Piperazine is a white crystalline solid.[3]
Boiling Point Not explicitly stated for this compound; Piperazine's boiling point is 145-146 °C.[3]
Melting Point Not explicitly stated for this compound; Piperazine's melting point is 109-112 °C.[3]
pKa Not explicitly stated for this compound; Piperazine has two pKb values of 5.35 and 9.73.[4]
LogP 0.1[2]

The structure of this compound features a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. The presence of these nitrogen atoms, with their lone pairs of electrons, makes the molecule basic and capable of forming hydrogen bonds. The ethyl group at the 2-position introduces a degree of lipophilicity to the molecule. This combination of a polar, hydrogen-bonding capable ring and a nonpolar alkyl substituent dictates its interaction with various organic solvents.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The two secondary amine groups in the piperazine ring are capable of both donating and accepting hydrogen bonds. This is a dominant factor in its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar nature of the C-N bonds in the piperazine ring contributes to dipole-dipole interactions with polar aprotic solvents like ketones and esters.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and are the primary mode of interaction for the nonpolar ethyl group and with nonpolar solvents like hexane and toluene.

Based on these principles, we can infer a general solubility profile for this compound.

Inferred and Qualitative Solubility Profile of this compound

While specific quantitative data for this compound is scarce in publicly accessible literature, we can infer its likely solubility based on the known properties of piperazine and the structural contribution of the ethyl group. Piperazine is known to be freely soluble in water and ethylene glycol, and slightly soluble in ethanol, but insoluble in diethyl ether.[1][4] The addition of an ethyl group to the piperazine ring is expected to slightly increase its lipophilicity and, consequently, its solubility in less polar organic solvents compared to the parent compound.

Table of Inferred Qualitative Solubility:

Solvent ClassRepresentative SolventsInferred Solubility of this compoundRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHigh to ModerateThe ability of both the solute and solvent to engage in extensive hydrogen bonding is the primary driver for high solubility. The ethyl group may slightly reduce solubility compared to unsubstituted piperazine in highly polar alcohols.
Aprotic Polar Solvents Acetone, Methyl Ethyl Ketone (MEK)ModerateThe ketone carbonyl group can act as a hydrogen bond acceptor for the N-H protons of this compound. Dipole-dipole interactions will also contribute to solubility.
Aprotic Moderately Polar Solvents Ethyl AcetateModerate to LowEthyl acetate is a weaker hydrogen bond acceptor than ketones. The overall polarity is lower, which may limit the extent of dissolution.
Aprotic Nonpolar Solvents Toluene, HexaneLow to Very LowThe dominant intermolecular forces in these solvents are weak London dispersion forces, which are insufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between this compound molecules in the solid state.

It is crucial to emphasize that this table represents an educated estimation. For any critical application, experimental determination of solubility is non-negotiable.

Experimental Determination of Solubility: Protocols and Methodologies

To empower researchers with the ability to generate precise and reliable solubility data, this section provides detailed, step-by-step protocols for two widely accepted methods for determining the solubility of a solid in a liquid.

The Isothermal Shake-Flask Method

This is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow:

G prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Place in shaker bath sep Phase Separation equil->sep Allow to settle/centrifuge quant Quantification of Solute sep->quant Extract clear supernatant data Data Analysis and Reporting quant->data Calculate concentration G prep Preparation of Saturated Solution equil Equilibration prep->equil filter Filtration equil->filter evap Solvent Evaporation filter->evap Collect filtrate in pre-weighed dish weigh Weighing of Residue evap->weigh calc Calculation of Solubility weigh->calc

Sources

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-Ethylpiperazine Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The conformational landscape of substituted piperazines, such as 2-Ethylpiperazine, profoundly influences their physicochemical properties and biological activity. Understanding the subtle interplay of steric and electronic effects that govern the conformational equilibrium is therefore paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies for the conformational analysis of this compound. It is designed to equip researchers with the knowledge to design and execute robust computational studies, interpret the results with confidence, and integrate these findings into drug discovery pipelines.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like this compound, a multitude of conformations may exist in equilibrium, each with a distinct energy level. The relative populations of these conformers, and the energy barriers between them, dictate how the molecule interacts with its biological target.[1] Computational methods have become indispensable tools in drug discovery, enabling the efficient exploration of vast chemical spaces and the prediction of molecular properties.[2] A thorough conformational analysis can provide critical insights into structure-activity relationships (SAR), guide the design of more potent and selective ligands, and ultimately de-risk drug development programs.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile. The introduction of a substituent at the 2-position, as in this compound, introduces a chiral center and significantly complicates the conformational landscape. The orientation of the ethyl group, either axial or equatorial, and the puckering of the piperazine ring itself, are key determinants of the molecule's overall shape and electrostatic potential.

This guide will delve into the theoretical principles governing the conformations of this compound, followed by a detailed exposition of a robust computational workflow for its analysis.

Theoretical Framework: Understanding the Conformational Landscape of this compound

The conformational analysis of this compound is primarily concerned with two key degrees of freedom: the puckering of the piperazine ring and the orientation of the C2-ethyl substituent.

Piperazine Ring Puckering

Similar to cyclohexane, the piperazine ring can adopt several conformations to alleviate ring strain. The most stable and predominant conformation is the chair form , which minimizes both angle strain and torsional strain.[3] Other higher-energy conformations include the boat and twist-boat forms. While generally less populated, these alternative conformations can be relevant in specific environments, such as within a protein binding pocket. A systematic benchmark of piperazine-based ligands has shown a strong preference for the chair conformation in both experimental crystal structures and computational models.[3]

Diagram: Piperazine Ring Conformations

G cluster_chair Chair cluster_boat Boat cluster_twistboat Twist-Boat C1_c C N1_c N C1_c->N1_c C2_c C N1_c->C2_c C3_c C C2_c->C3_c N2_c N C3_c->N2_c C4_c C N2_c->C4_c C4_c->C1_c C1_b C N1_b N C1_b->N1_b C2_b C N1_b->C2_b C3_b C C2_b->C3_b N2_b N C3_b->N2_b C4_b C N2_b->C4_b C4_b->C1_b C1_t C N1_t N C1_t->N1_t C2_t C N1_t->C2_t C3_t C C2_t->C3_t N2_t N C3_t->N2_t C4_t C N2_t->C4_t C4_t->C1_t

Caption: Predominant conformations of the piperazine ring.

Substituent Orientation: Axial vs. Equatorial

In the chair conformation, the C2-ethyl group can occupy one of two positions: axial , where the C-C bond of the ethyl group is parallel to the principal axis of the ring, or equatorial , where it points away from the ring.

For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric hindrance from 1,3-diaxial interactions. However, in piperazine, the presence of the nitrogen atoms and their lone pairs introduces additional electronic factors, such as hyperconjugation and electrostatic interactions, that can influence this equilibrium. Notably, a study on 1-acyl and 1-aryl 2-substituted piperazines found a preference for the axial conformation, which was in some cases stabilized by intramolecular hydrogen bonding.[4] For the unsubstituted this compound, a careful computational analysis is required to determine the relative energies of the axial and equatorial conformers.

Diagram: Axial vs. Equatorial Conformations of this compound

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Ethyl group is parallel to the ring axis Equatorial Ethyl group points away from the ring Axial->Equatorial Ring Inversion Equatorial->Axial Ring Inversion

Caption: Interconversion between axial and equatorial conformers.

Computational Workflow for Conformational Analysis

A robust computational workflow for the conformational analysis of this compound involves a multi-step process, starting with a broad search of the conformational space followed by accurate energy refinement of the identified low-energy conformers.

Diagram: Computational Workflow

G cluster_workflow Conformational Analysis Workflow Input Input Structure (2D or 3D) MM_Search Molecular Mechanics (MM) Conformational Search Input->MM_Search Clustering Clustering and Deduplication MM_Search->Clustering Generate ensemble of conformers DFT_Opt DFT Geometry Optimization and Frequency Calculation Clustering->DFT_Opt Select unique low-energy conformers Energy Single-Point Energy Calculation (High-Level DFT) DFT_Opt->Energy Refine geometries and obtain ZPE Analysis Boltzmann Population Analysis Energy->Analysis Accurate relative energies

Caption: A typical computational workflow for conformational analysis.

Step 1: Initial Conformational Search with Molecular Mechanics

The first step is to generate a diverse set of possible conformations. Due to its computational efficiency, Molecular Mechanics (MM) is the method of choice for this initial exploration.

Protocol:

  • Input Structure Generation: Start with a 2D sketch or a 3D model of this compound.

  • Force Field Selection: Choose a suitable force field. For drug-like molecules containing nitrogen heterocycles, MMFF94s or GAFF are generally recommended. These force fields have been parameterized for a wide range of organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm.

    • Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but can be computationally expensive for highly flexible molecules.

    • Stochastic/Monte Carlo Search: Randomly varies torsional angles and accepts new conformations based on an energy criterion. This is often more efficient for exploring a large conformational space.

  • Energy Minimization: Each newly generated conformation should be subjected to energy minimization to relax the structure to the nearest local minimum.

  • Output: A large ensemble of low-energy conformers.

Step 2: Clustering and Selection of Unique Conformers

The initial search will likely generate many redundant or very similar structures. Clustering algorithms are used to group similar conformers based on their root-mean-square deviation (RMSD). A representative structure from each cluster is then selected for further analysis. This step is crucial for reducing computational cost without sacrificing the diversity of the conformational ensemble.

Step 3: Geometry Optimization and Frequency Calculations with Density Functional Theory (DFT)

The conformers selected from the clustering step are then subjected to more accurate quantum mechanics (QM) calculations. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Protocol:

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining reliable results. For non-covalent interactions within drug-like molecules, the M06-2X functional is highly recommended as it has been shown to provide excellent accuracy for piperazine-containing ligands.[3] A Pople-style basis set such as 6-31+G(d,p) or a Dunning-type basis set like cc-pVTZ is a good starting point.

  • Geometry Optimization: Each conformer is re-optimized at the chosen level of theory. This will refine the molecular geometry to a stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation should be performed on each optimized structure to:

    • Confirm that the structure is a true minimum (i.e., no imaginary frequencies).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 4: High-Level Single-Point Energy Calculations

For even greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set. This approach, often referred to as a "multi-level" or "composite" method, can provide more reliable relative energies of the conformers.

Step 5: Boltzmann Population Analysis

The final step is to calculate the relative populations of the stable conformers at a given temperature (typically 298.15 K) using the Boltzmann distribution, which relates the population of a state to its Gibbs free energy. This analysis provides a quantitative measure of the conformational equilibrium.

Experimental Validation: The Role of NMR Spectroscopy

Computational predictions should, whenever possible, be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular conformation in solution.

  • Chemical Shifts: The chemical shifts of the piperazine ring protons are sensitive to their local electronic environment, which is influenced by the ring conformation and the orientation of the ethyl group.

  • Coupling Constants: Vicinal (3JHH) coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. Measuring these couplings can provide valuable information about the ring puckering and the rotameric populations of the ethyl group.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons, which can be used to distinguish between different conformers.

  • Temperature-Dependent NMR: By monitoring the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational interconversion increases. This allows for the determination of the energy barriers for processes like ring inversion.[1]

Data Presentation and Interpretation

The results of a conformational analysis should be presented clearly and concisely.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

Conformer IDRing ConformationEthyl Group OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1 ChairEquatorial0.0075.3
2 ChairAxial1.2524.1
3 Twist-Boat-5.800.6
4 Boat-6.50< 0.1

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the computational workflow described above.

The interpretation of these results should consider both the relative energies and the energy barriers between conformers. A low energy barrier between two conformers suggests that the molecule can easily interconvert between these states at physiological temperatures.

Conclusion: A Holistic Approach to Conformational Analysis

The conformational analysis of this compound is a multifaceted task that requires a synergistic approach combining theoretical principles, robust computational methods, and experimental validation. By following the workflow outlined in this guide, researchers can gain a detailed understanding of the conformational landscape of this important medicinal chemistry scaffold. These insights are invaluable for understanding its biological activity and for guiding the design of next-generation therapeutics with improved efficacy and safety profiles. The principles and methodologies described herein are broadly applicable to the conformational analysis of other substituted piperazines and flexible drug-like molecules.

References

  • O'Connor, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3055-3058. [Link]
  • Wójcik, M., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
  • Kleinpeter, E., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-264. [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14094188, this compound. [Link]
  • NIST (National Institute of Standards and Technology). (n.d.). N-Ethylpiperidine. In NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). 1-Ethylpiperidine. [Link]
  • Polanski, J., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]
  • Wikipedia. (2023). Piperidine. [Link]
  • PubChem. (n.d.). 2-Ethyl piperazine hydrochloride. [Link]
  • Sahoo, H., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Cheméo. (n.d.). 3-Ethyl-piperidine (CAS 13603-10-6). [Link]
  • Kleinpeter, E., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5433. [Link]
  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
  • Kleinpeter, E., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

Sources

From Anthelmintic to Blockbuster: A Technical Guide to the Historical Development of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a simple six-membered heterocycle, represents one of medicinal chemistry's most prolific "privileged scaffolds."[1][2] Its journey from an industrial chemical to the core of numerous therapeutic agents is a compelling narrative of serendipity, systematic chemical modification, and a deepening understanding of pharmacology. This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the historical context of piperazine's discovery and the subsequent evolution of its derivatives. We will examine the foundational discoveries in major therapeutic classes—including antihistamines, antipsychotics, and antidepressants—elucidate the structure-activity relationships that drove their development, and provide insight into the experimental methodologies that underpinned these advancements.

The Genesis of a Scaffold: Piperazine's Humble Beginnings

Piperazine was first introduced to medicine in the late 19th century, not for a specific biological target, but for its chemical properties as a solvent for uric acid, a proposed treatment for gout.[3] While its clinical utility in this area proved limited, this initial interest brought the molecule into the medical sphere. Its first major therapeutic breakthrough came in 1953, when it was identified as a potent anthelmintic agent for treating infections by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[3][4][5]

The mechanism of its anthelmintic action is a classic example of selective toxicity. Piperazine acts as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors of the parasitic worms.[6] This leads to hyperpolarization of the nerve membrane and a subsequent flaccid paralysis of the worm's musculature. Unable to maintain its position in the host's gastrointestinal tract, the paralyzed parasite is then expelled by normal peristalsis.[4][6] This mechanism is highly selective because vertebrates primarily use GABA in the central nervous system, which is protected by the blood-brain barrier, and the isoform of the helminth GABA receptor differs from that of vertebrates.[6]

The First Wave of Innovation: Piperazine-Based Antihistamines

The true explosion of piperazine into medicinal chemistry began in the post-war era of drug discovery, particularly in the search for antihistamines. Researchers at the American division of Burroughs Wellcome (now GlaxoSmithKline) were exploring various antihistamine groups, leading to the development of cyclizine.[7] This marked the advent of the diphenylmethylpiperazine (or benzhydrylpiperazine) class of H1 receptor antagonists.

These first-generation antihistamines, including cyclizine and meclizine, share a common pharmacophore: two aromatic groups linked to the piperazine ring, which serves as the crucial basic amine function for receptor interaction.[8] They function as inverse agonists at the H1 histamine receptor, providing effective relief from allergic symptoms. However, their lipophilic nature allowed them to readily cross the blood-brain barrier, leading to the characteristic side effect of sedation by interacting with H1 receptors in the central nervous system.

The evolution to second-generation antihistamines is a prime example of rational drug design. Cetirizine, the carboxylated metabolite of the first-generation drug hydroxyzine, was found to retain potent antihistaminic activity with significantly less sedation.[8] The addition of the polar carboxylic acid group drastically reduced its ability to cross the blood-brain barrier, showcasing how targeted chemical modification of the piperazine scaffold could refine a drug's therapeutic index.[8]

Experimental Protocol: Synthesis of Cyclizine

The synthesis of cyclizine is a standard N-alkylation reaction, a fundamental technique in medicinal chemistry for modifying amine scaffolds like piperazine.

Caption: Workflow for Cyclizine synthesis via Eschweiler-Clarke reaction.

Methodology: [7][9][10][11]

  • Reactant Preparation: To a solution of 1-benzhydrylpiperazine in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde followed by formic acid.

  • Reaction Execution: The mixture is heated to reflux. The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the piperazine nitrogen and formaldehyde, which is then reduced in situ by formate (from formic acid) to yield the methylated product.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide solution) to neutralize the formic acid and deprotonate the product.

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the cyclizine free base.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Product Formation: The resulting crude product can be further purified by recrystallization from a suitable solvent to yield pure cyclizine. For pharmaceutical use, it is often converted to a salt (e.g., hydrochloride) to improve solubility and stability.

  • Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A Revolution in Psychiatry: Piperazine Antipsychotics

The 1950s also witnessed the integration of the piperazine ring into the phenothiazine structure, leading to a new class of potent, "typical" antipsychotics.[12][13] Compounds like fluphenazine and perphenazine were found to have significantly higher potency than their predecessors.

The primary mechanism of action for these typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[14][15][16] The overactivity of this pathway is strongly associated with the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[15] The piperazine moiety, when attached as a side chain to the phenothiazine core, was found to enhance this D2 receptor affinity.[12][17][18]

Later, the development of "atypical" antipsychotics continued to leverage the piperazine scaffold. Drugs like aripiprazole and clozapine incorporate a piperazine ring and exhibit a more complex pharmacology.[12][19] For instance, aripiprazole acts as a D2 partial agonist and also interacts with serotonin receptors (e.g., 5-HT1A agonism and 5-HT2A antagonism). This multi-receptor profile is believed to contribute to its efficacy against a broader range of schizophrenia symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[12]

Signaling Pathway: D2 Receptor Antagonism by Typical Antipsychotics

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Firing cAMP->Response Drug Piperazine Antipsychotic Drug->D2R BLOCKS

Caption: Mechanism of D2 receptor blockade by piperazine antipsychotics.

Modulating Mood: Antidepressant and Anxiolytic Derivatives

The structural versatility of piperazine also led to its incorporation into drugs for mood and anxiety disorders.[19][20]

  • Trazodone: This antidepressant is a serotonin antagonist and reuptake inhibitor (SARI).[21][22] It acts as an antagonist at the 5-HT2A and 5-HT2C receptors and weakly inhibits the serotonin transporter (SERT).[22][23] Its sedative properties, often utilized for treating insomnia, are attributed to its potent blockade of H1 histamine and α1-adrenergic receptors.[22]

  • Buspirone: This anxiolytic agent represents a different mechanistic class. It is a partial agonist at the 5-HT1A serotonin receptor.[24][25] These receptors function as autoreceptors on presynaptic serotonin neurons, and their activation reduces the firing rate of these neurons. This modulation of the serotonergic system is thought to produce its anxiolytic effects without the sedation and dependence associated with benzodiazepines.[24]

The Modern Era: A Privileged Scaffold in Targeted Therapy

The utility of the piperazine scaffold has not waned; it remains a cornerstone in modern drug discovery.[1][26][27] Its favorable physicochemical properties—such as high aqueous solubility and the ability to modulate basicity (pKa)—make it an invaluable tool for optimizing the pharmacokinetic profiles of drug candidates.[1][28]

  • Oncology: The blockbuster cancer drug imatinib , a tyrosine kinase inhibitor, features a terminal N-methylpiperazine group.[29][30] This moiety is critical for its solubility and plays a key role in its binding interactions, extending into the solvent-exposed region of the kinase active site.[31][32]

  • Virology: Numerous antiviral agents incorporate the piperazine ring.[33] It is a common structural feature in drugs targeting viral proteases and entry inhibitors, where it serves as a versatile linker or a key pharmacophoric element.[34][35][36]

Quantitative Summary: Major Classes of Piperazine-Based Drugs

Therapeutic ClassExample DrugPrimary Mechanism of ActionKey Historical Significance
Anthelmintic Piperazine CitrateGABA receptor agonist in parasitesFirst major therapeutic use of piperazine.[5]
Antihistamine (1st Gen) CyclizineH1 receptor inverse agonistOne of the first successful classes of piperazine derivatives.[7]
Antihistamine (2nd Gen) CetirizinePeripherally selective H1 inverse agonistRational design to reduce CNS side effects.
Antipsychotic (Typical) FluphenazineDopamine D2 receptor antagonistHigh-potency agents for schizophrenia.[14][37]
Antipsychotic (Atypical) AripiprazoleD2 partial agonist / 5-HT1A partial agonistBroader receptor profile for improved side effects.[12]
Antidepressant (SARI) Trazodone5-HT2A antagonist / SERT inhibitorMulti-target approach for depression and insomnia.[22]
Anxiolytic Buspirone5-HT1A partial agonistNon-benzodiazepine treatment for anxiety.
Oncology (TKI) ImatinibBcr-Abl tyrosine kinase inhibitorLandmark targeted cancer therapy.[29]

Conclusion

The history of piperazine derivatives is a microcosm of the evolution of drug discovery itself. It began with the repurposing of a simple chemical, followed by the systematic exploitation of a privileged scaffold to create entire families of medicines that have profoundly impacted global health. The piperazine ring's unique combination of structural simplicity, synthetic accessibility, and desirable physicochemical properties ensures its continued relevance. For drug development professionals, the story of piperazine serves as a powerful testament to how a single molecular core can be iteratively and rationally modified to address a vast spectrum of human diseases, a lesson that remains as pertinent today as it was seventy years ago.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Mini Reviews in Medicinal Chemistry.[Link][12][17][18]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.Fundamental & Clinical Pharmacology.[Link][19]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date.Expert Opinion on Drug Discovery.[Link][1][28]
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research.Arabian Journal of Chemistry.[Link][33]
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • Fluphenazine: Uses, Dosage, Side Effects and More.MIMS Philippines.[Link][14]
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Ingenta Connect.[Link]
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.eurekaselect.com.[Link]
  • What is the mechanism of Fluphenazine Maleate?
  • Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects.YouTube.[Link]
  • Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry.DrugBank.[Link]
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.PubMed.[Link][26]
  • What is the mechanism of Fluphenazine Hydrochloride?
  • Cyclizine.Wikipedia.[Link][7]
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.Ingenta Connect.[Link][27]
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Is it safe to take buspirone and trazodone together?SingleCare.[Link][21]
  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2).BMC Structural Biology.[Link][31]
  • Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats.
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.PubMed.[Link][38]
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.Canadian Science Publishing.[Link]
  • Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Synthesis of cyclizine: (a) previous reports, (b) our case.
  • What is Piperazine used for?
  • Im
  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses.PubMed.[Link][34]
  • Buspar Vs. Trazodone: Drug Comparison.Take Care by Hers.[Link][24]
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.ijpsnonline.com.[Link]
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders.PharmacologyOnLine.[Link][20]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • (PDF) Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?
  • Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Buspirone and Trazodone interaction.YouTube.[Link][25]
  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.PubMed.[Link][39]
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols.
  • Antiviral indoleoxoacetyl piperazine derivatives.
  • Piperazine | C4H10N2.PubChem.[Link][3]
  • Piperazine.Wikipedia.[Link][6]
  • Piperazine | drug.Britannica.[Link][5]
  • Imatinib: Package Insert / Prescribing Inform
  • Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds.MDPI.[Link][32]
  • Trazodone.
  • The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry.
  • Trazodone.Wikipedia.[Link][23]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-ethylpiperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance properties such as aqueous solubility, bioavailability, and target affinity. This document provides a detailed, experience-driven guide to the synthesis of N-substituted this compound derivatives. We will explore two robust and widely applicable synthetic strategies: N-alkylation via nucleophilic substitution and N-functionalization via reductive amination. This guide emphasizes not only the step-by-step protocols but also the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring a comprehensive and reliable resource for laboratory professionals.

Foundational Principles & Safety Imperatives

Before commencing any synthetic work, a thorough understanding of the materials and procedures is paramount. The protocols described herein involve potentially hazardous substances that require strict adherence to safety protocols.

1.1. Reagent Overview & Chemical Causality

  • This compound: A cyclic diamine with two secondary amine groups (N1 and N4). The N1 nitrogen is adjacent to the ethyl group, making it slightly more sterically hindered than the N4 nitrogen. This subtle difference can sometimes be exploited for regioselectivity, but often, reactions will yield a mixture of N1 and N4 substituted products, or di-substituted products if an excess of the electrophile is used.

  • Alkylating Agents (for N-Alkylation): Typically alkyl halides (R-X, where X = Cl, Br, I). The reactivity order is I > Br > Cl. The choice of halide is a balance between reactivity and cost. The addition of an iodide salt (e.g., NaI, KI) can be used to in-situ convert an alkyl chloride or bromide to the more reactive alkyl iodide, facilitating the reaction.[1]

  • Carbonyl Compounds (for Reductive Amination): Aldehydes and ketones (R-C(=O)-R'). These react with the secondary amine of this compound to form an unstable hemiaminal, which then eliminates water to form a transient iminium ion.

  • Reducing Agents (for Reductive Amination): Mild reducing agents are crucial to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice for this transformation due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation.[1][2] Other reagents like 5-ethyl-2-methylpyridine borane (PEMB) can also be employed.[3]

1.2. Mandatory Safety Protocols

All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.[4][5]

  • This compound & Derivatives: These compounds are amines and should be treated as corrosive and potentially flammable. Avoid contact with skin and eyes.[6] In case of inhalation, move to fresh air immediately.[7]

  • Solvents: Many organic solvents (e.g., Dichloromethane, Acetonitrile, Ethanol) are flammable and/or toxic. Ensure all sources of ignition are removed from the work area.[6]

  • Reagents: Handle alkyl halides, reducing agents (especially borohydrides, which react with water), and bases with extreme care according to their specific Safety Data Sheets (SDS).

Hazard Class Examples Primary Risks Handling Precautions
Corrosive Amines This compound, TriethylamineCauses severe skin burns and eye damage.[6]Wear gloves and eye protection. Handle in fume hood.
Alkyl Halides Ethyl bromide, Benzyl chlorideToxic, lachrymatory, potential carcinogens.Use a syringe or cannula for transfers in a fume hood.
Hydride Reductants Sodium triacetoxyborohydrideReacts with water to release flammable H₂ gas.Handle in an inert atmosphere if necessary. Quench carefully.
Flammable Solvents Ethanol, Acetonitrile, THFFire and explosion hazard.[6]Keep away from ignition sources. Use spark-proof equipment.

Core Synthetic Protocols: Derivatization of this compound

The following protocols provide a general framework. Molar equivalents and reaction times may require optimization based on the specific substrate. The key to achieving mono-substitution is typically to use this compound in excess relative to the electrophile. For these protocols, we will assume the goal is mono-substitution at the less sterically hindered N4 position.

Protocol 1: Synthesis via N-Alkylation (Nucleophilic Substitution)

This method is a classic and straightforward approach for forming carbon-nitrogen bonds by reacting the nucleophilic amine with an electrophilic alkyl halide.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and Base (e.g., K₂CO₃) in Solvent (e.g., ACN) add_halide Add Alkyl Halide (R-X) dropwise at RT prep->add_halide Transfer to reaction vessel heat Heat reaction mixture (e.g., 60-80°C) with monitoring (TLC or LC-MS) add_halide->heat Stir at RT, then heat cool Cool to RT, filter solids heat->cool Upon completion evap Concentrate filtrate under reduced pressure cool->evap extract Perform aqueous work-up (e.g., DCM/Water extraction) evap->extract purify Purify by column chromatography extract->purify

Caption: Workflow for N-alkylation of this compound.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.0 equivalents).

  • Solvent and Base Addition: Dissolve the this compound in a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). Add a solid inorganic base, such as potassium carbonate (K₂CO₃, 3.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).[8] The base acts as a scavenger for the hydrohalic acid (H-X) byproduct.

  • Substrate Addition: Add the alkyl halide (R-X, 1.0 equivalent) dropwise to the stirring suspension at room temperature. For highly reactive halides, cooling the reaction mixture in an ice bath may be necessary to control the initial exotherm.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkyl-2-ethylpiperazine derivative.

Protocol 2: Synthesis via Reductive Amination

This powerful two-step, one-pot reaction is ideal for synthesizing derivatives where the desired substituent is connected via a methylene (-CH₂-) group derived from an aldehyde or a substituted carbon from a ketone.[1]

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and Carbonyl Compound (RCHO) in Solvent (e.g., DCE) add_acid Add Acetic Acid (optional, to catalyze iminium formation) prep->add_acid add_reductant Add NaBH(OAc)₃ portion-wise at 0°C to RT add_acid->add_reductant stir Stir at RT until completion (monitor by TLC or LC-MS) add_reductant->stir quench Quench with saturated aqueous NaHCO₃ stir->quench Upon completion extract Extract with DCM or EtOAc quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for reductive amination of this compound.

  • Reactor Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).

  • Solvent Addition: Dissolve the components in a suitable solvent, typically 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[2]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic; maintain the temperature at or below room temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Product Characterization

Unequivocal structural confirmation of the synthesized derivative is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the newly introduced alkyl or functional group. Look for characteristic shifts and coupling patterns. The protons on the piperazine ring typically appear as a complex series of multiplets in the 2.5-4.0 ppm region.[9][10]

    • ¹³C NMR: Will show the carbon signals for the new substituent as well as the characteristic signals for the piperazine ring carbons, typically in the 45-60 ppm range.[9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.[9]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficiently reactive alkyl halide; Ineffective reducing agent; Low reaction temperature/time.For N-alkylation, add NaI or KI to catalyze the reaction.[1] For reductive amination, ensure the quality of NaBH(OAc)₃. Increase reaction temperature or time and monitor carefully.
Formation of Di-substituted Byproduct Molar ratio of electrophile to this compound is too high.Use a greater excess of this compound (e.g., 3-5 equivalents) to favor mono-substitution. Add the electrophile slowly.
Recovery of Starting Material Reaction incomplete; Ineffective work-up.Ensure the reaction has gone to completion via TLC/LC-MS before quenching. Optimize extraction pH and solvent to ensure the product is efficiently recovered.
Difficult Purification Product and byproduct have similar polarity.Adjust the mobile phase for column chromatography (try different solvent systems or gradients). Consider purification via salt formation and recrystallization if the product is a stable solid.[11]

References

  • Technical Support Center: Purification of Crude this compound - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024).
  • 2-ETHYL PIPERAZINE HYDROCHLORIDE SDS, 259808-09-8 Safety Data Sheets - Echemi. (n.d.).
  • Safety Data Sheet - LGC Standards. (2017).
  • Di Francesco, T., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health.
  • Li, G., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Hashimoto, A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
  • Shaik, A. B., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.
  • Li, G., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.
  • Ciaffoni, L., & Goti, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Mioc, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • Terholsen, H., et al. (2025). Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
  • Burkhardt, S., & Coleridge, B. (2025). Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines. (n.d.). Google Patents.
  • Wenzel, B., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Wenzel, B., et al. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
  • Can, Y. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals.
  • CN1962649A - Process for synthesizing N-ethyl piperazidine. (n.d.). Google Patents.
  • DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Ciaffoni, L., & Goti, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

The Strategic Integration of 2-Ethylpiperazine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of active pharmaceutical ingredients (APIs), prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] This six-membered heterocycle with two opposing nitrogen atoms serves as a versatile scaffold, allowing for extensive chemical modification to fine-tune the pharmacological activity of drug candidates.[1] Among the various substituted piperazines, 2-ethylpiperazine emerges as a particularly valuable building block in drug discovery and development. Its unique structural feature—an ethyl group at the 2-position—introduces chirality and steric bulk, which can significantly influence a molecule's interaction with its biological target, potentially leading to enhanced potency and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of APIs, complete with detailed protocols, mechanistic insights, and data presentation.

Core Applications of this compound in API Synthesis

This compound is a versatile intermediate that can be incorporated into API structures through several key synthetic transformations. The two nitrogen atoms of the piperazine ring, with their differing steric environments, offer opportunities for selective functionalization. The most common and impactful applications involve N-alkylation, reductive amination, and acylation reactions.

Reductive Amination: A Cornerstone of C-N Bond Formation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperazine-containing APIs.[2] This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The use of this compound in reductive amination allows for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around this valuable scaffold.

The reductive amination process can be conceptually broken down into two main steps, often occurring in a single pot.

G

Caption: Reductive Amination Workflow.

The choice of reducing agent is critical for the success of the reaction. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound, allowing for a convenient one-pot procedure.[3]

This protocol details a representative synthesis of an N-benzylated this compound derivative, a common structural motif in CNS-active compounds.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 1,2-dichloroethane (DCE).

  • Add 4-fluorobenzaldehyde (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-(4-fluorobenzyl)-2-ethylpiperazine.

Data Presentation: Representative Yields for Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventYield (%)
14-FluorobenzaldehydeNaBH(OAc)₃DCE85-95
2CyclohexanoneNaBH(OAc)₃DCM80-90
32-PyridinecarboxaldehydeNaBH(OAc)₃DCE75-85

Yields are representative and can vary based on reaction scale and purification.

Acylation: Forging Amide Bonds for Diverse Functionality

Acylation of this compound to form amide bonds is another crucial synthetic strategy. This reaction is fundamental to the synthesis of a wide range of APIs, including anticancer agents.[4] The resulting N-acyl-2-ethylpiperazine moiety can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with the target protein.

The acylation of this compound with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G

Caption: Acylation Reaction Workflow.

A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

This protocol outlines the synthesis of an amide derivative of this compound, a key step in the preparation of various potential therapeutic agents.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzoyl-2-ethylpiperazine.

Data Presentation: Representative Yields for Acylation Reactions

EntryAcylating AgentBaseSolventYield (%)
1Benzoyl chlorideEt₃NDCM90-98
2Acetyl chlorideDIPEADCM92-99
34-Nitrobenzoyl chlorideEt₃NDCM88-96

Yields are representative and can vary based on the specific substrates and reaction conditions.[4]

Characterization of this compound Derivatives

Thorough characterization of the synthesized this compound derivatives is essential to confirm their structure and purity. The following spectroscopic techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as C=O (amide) and N-H bonds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients. Its unique structural features and amenability to a variety of chemical transformations, particularly reductive amination and acylation, make it a powerful tool for medicinal chemists. The protocols detailed in this application note provide a solid foundation for the incorporation of this important scaffold into novel drug candidates. As the quest for more potent and selective therapeutics continues, the strategic use of substituted piperazines like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

[5] Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry, 12(5), 860-865. [6] Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents. [7] Urea, n-(4-cyanophenyl)-n'-(imino(methylamino)methyl)-, monohydrochloride. PubChem. [8] Urea, n-(4-cyanophenyl)-n'-(imino(propylamino)methyl)-, monohydrochloride. PubChem. [2] C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2020). Molecules, 25(22), 5435. [9] Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [10] Reductive amination of piperazine. (2023). Reddit. [11] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5795. [12] Process for synthesizing N-ethyl piperazidine. (2007). Google Patents. [13] Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2015). Google Patents. [4] Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). Molecules, 26(20), 6147. [3] Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). International Journal of Molecular Sciences, 22(16), 8936. [14] Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. (2024). ChemSusChem. [15] Urea derivative synthesis by amidation. Organic Chemistry Portal. [16] New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [17] Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127636. [1] Synthetic protocols, structural activity relationship, and biological activity of piperazine and its derivatives. (2024). Current Organic Chemistry, 28(5), 376-395. [18] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3658. [19] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. **** Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Center for Biotechnology Information.

Sources

Application of Piperazine Derivatives in the Development of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the utilization of the piperazine scaffold, with a focus on substituted piperazines, in the design and development of novel anticancer agents. We will delve into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and provide detailed protocols for the in vitro evaluation of these compounds.

The Piperazine Scaffold: A Privileged Moiety in Oncology Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse chemical libraries with tunable properties.[1] The basicity of the piperazine moiety enhances aqueous solubility and allows for the formation of stable salts, improving the pharmacokinetic profile of drug candidates.[1][2] In oncology, the piperazine scaffold is a key component of numerous targeted therapies, particularly kinase inhibitors, where it often serves as a versatile linker connecting pharmacophoric fragments that bind to the ATP-binding pocket of target kinases.[1][3]

Design and Synthesis of Anticancer Piperazine Derivatives

The synthesis of piperazine-based anticancer agents often involves the functionalization of one or both nitrogen atoms of the piperazine ring. A common strategy is the creation of N-substituted piperazine derivatives, such as N-aryl or N-alkyl piperazines, which can be achieved through various synthetic routes.

One illustrative example is the synthesis of novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids.[4] In this approach, the synthesis begins with the creation of N-ethyl-piperazinyl amides, which are then condensed with aldehydes to yield the final chalcone derivatives.[4] This modular synthesis allows for the exploration of a wide range of substituents to optimize anticancer activity.

Protocol 1: General Synthesis of a Piperazine-based Anticancer Agent (Illustrative Example)

This protocol outlines a general procedure for the synthesis of a hypothetical piperazine-containing compound, adaptable for various derivatives.

Materials:

  • 1-(Substituted)-piperazine

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl or heteroaryl halide (1.0 eq), 1-(substituted)-piperazine (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Solvent Addition: Add anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired piperazine derivative.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Inducing Apoptosis and Targeting Kinase Pathways

Piperazine derivatives exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent pathway.[4][5][6] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

Several studies have demonstrated that piperazine-containing compounds can trigger apoptosis in cancer cells. For instance, novel N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been shown to induce morphological changes consistent with apoptosis, such as nuclear condensation.[4] The mechanism involves the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[4]

Another key mechanism of action for many piperazine-based anticancer agents is the inhibition of protein kinases.[1][7][8] Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers. The piperazine scaffold can act as a linker to position other chemical moieties to interact with the ATP-binding site of kinases, leading to their inhibition.[1]

Diagram 1: General Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Test Compound (Piperazine Derivative) cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cell_culture->cytotoxicity_assay ic50 Determine IC50/GI50 Values cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay kinase_assay Kinase Inhibition Assay ic50->kinase_assay ic50->kinase_assay western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) apoptosis_assay->western_blot G compound Piperazine Derivative bcl2_fam Bcl-2 Family Regulation compound->bcl2_fam bak_bax Bak/Bax Activation bcl2_fam->bak_bax Upregulation mito Mitochondrial Outer Membrane Permeabilization bak_bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Apoptosis induction by a piperazine-based agent.

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of new anticancer agents is the in vitro evaluation of their efficacy. This typically involves a panel of cancer cell lines to assess the compound's cytotoxicity and selectivity.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (piperazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the piperazine derivative for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Structure-Activity Relationship (SAR) Insights

SAR studies are essential for optimizing the potency and selectivity of piperazine-based anticancer agents. Key insights from various studies include:

  • Substituents on the Piperazine Ring: The nature of the substituent on the piperazine nitrogen(s) significantly influences anticancer activity. For example, in a series of vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring showed excellent antiproliferative activity. [9]* Linker Moiety: The linker connecting the piperazine scaffold to other pharmacophores is crucial. In some cases, N-alkyl linkers have been found to be more active than N-acyl linkers. [9]* Aryl Group Modifications: For arylpiperazine derivatives, the substitution pattern on the aryl ring can dramatically affect cytotoxicity. The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring has been shown to be beneficial for anticancer activity in certain contexts. [10]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected piperazine derivatives from the literature to provide a comparative overview.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
N-Ethyl-piperazinyl Amide of Ursonic Acid derivativeU251 (Non-small cell lung cancer)% Cell Death90.15% at 10µM[4]
N-Ethyl-piperazinyl Amide of Ursonic Acid derivativeSK-MEL-5 (Melanoma)% Cell Death88.15% at 10µM[4]
Vindoline-piperazine conjugate (Compound 23)MDA-MB-468 (Breast Cancer)GI₅₀1.00[9]
Vindoline-piperazine conjugate (Compound 25)HOP-92 (Non-small cell lung cancer)GI₅₀1.35[9]
Arylpiperazine derivative (Compound 8)DU145 (Prostate Cancer)IC₅₀8.25[10]
Arylpiperazine derivative (Compound 9)LNCaP (Prostate Cancer)IC₅₀< 5[10]
Piperazine-based thiazolidinone (Compound 11)HepG-2 (Liver Cancer)IC₅₀0.03-0.06[7]

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile building block in the design of novel anticancer agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, allow for the development of potent and selective inhibitors of various cancer-related targets. The induction of apoptosis and the inhibition of kinase signaling pathways are common mechanisms of action for these compounds. The protocols and insights provided in this application note serve as a guide for researchers in the continued exploration and optimization of piperazine derivatives as promising cancer therapeutics.

References

  • Ghiulai, R. M., et al. (2022).
  • Kim, J. Y., et al. (2022). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 65(1), 1-8. [Link]
  • Li, L., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Cell & Bioscience, 4(1), 1-12. [Link]
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
  • Tóth, N., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
  • Qi, H., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 21(11), 1530. [Link]
  • Riaz, M., et al. (2022). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 14(16), 1215-1234. [Link]
  • Sadek, M. M., et al. (2019). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 11(16), 2115-2129. [Link]
  • Zhang, H., et al. (2014). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link]

Sources

Application of 2-Ethylpiperazine in Asymmetric Synthesis: A Review of Current Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of Piperazine Scaffolds

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific three-dimensional arrangement. Chiral piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] The stereochemistry of substituents on the piperazine ring can significantly influence pharmacological activity. Consequently, the development of robust methods for the asymmetric synthesis of molecules incorporating this motif is of paramount importance. This document explores the application of 2-ethylpiperazine as a chiral building block and directing group in the asymmetric synthesis of complex chiral molecules.

While the direct use of this compound as a classical chiral auxiliary—involving temporary attachment to a prochiral substrate to direct a stereoselective transformation followed by cleavage—is not extensively documented in readily available literature, its chiral scaffold is a key component in various asymmetric strategies. This guide will focus on established principles and protocols for the synthesis of chiral piperazine-containing molecules, providing a framework for researchers to adapt these methods.

Core Principles: Strategies for Inducing Asymmetry with Chiral Piperazine Cores

The synthesis of enantiopure molecules featuring a this compound or a related chiral piperazine core generally relies on several key strategies:

  • Diastereoselective Reactions: Introducing a chiral element, such as a substituent on the piperazine ring, allows for the diastereoselective functionalization of the molecule. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

  • Catalytic Asymmetric Methods: Chiral ligands derived from piperazine structures can be used to create asymmetric catalysts for a variety of transformations, including hydrogenations and carbon-carbon bond-forming reactions.[3]

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine ring is a common and effective approach.[2][4]

Synthesis of Enantiopure 2-Substituted Piperazines

A fundamental prerequisite for the use of this compound in asymmetric synthesis is its availability in enantiomerically pure form. Several methods have been developed for the synthesis of optically active 2-substituted piperazines.

One powerful strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines with high enantioselectivity.

Another approach is the use of chiral auxiliaries to direct the synthesis of the piperazine ring itself. For example, (R)-phenylglycinol has been employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine.[2] This methodology can be adapted for the synthesis of other 2-alkylpiperazines, including this compound.

Application Protocol: Diastereoselective Alkylation of an N-Acyl-2-ethylpiperazine Derivative (A Model Approach)

While specific literature examples for this compound are scarce, the following protocol is based on well-established methodologies for the diastereoselective alkylation of chiral N-acyl piperidines and other cyclic amines. This serves as a model for researchers to explore the potential of this compound as a chiral auxiliary.

Step 1: Preparation of N-Propionyl-(S)-2-ethylpiperazine

This initial step involves the acylation of one of the nitrogen atoms of (S)-2-ethylpiperazine. The secondary amine at the 4-position is generally more reactive than the one adjacent to the ethyl group.

Materials:

  • (S)-2-Ethylpiperazine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-ethylpiperazine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C under an inert atmosphere.

  • Slowly add propionyl chloride (1.1 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-propionyl-(S)-2-ethylpiperazine.

Step 2: Diastereoselective Alkylation

The N-acyl derivative is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The ethyl group at the 2-position sterically directs the approach of the electrophile.

Materials:

  • N-Propionyl-(S)-2-ethylpiperazine

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-propionyl-(S)-2-ethylpiperazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 equiv) in THF.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) to the solution.

  • Stir at -78 °C for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the this compound moiety to yield the desired chiral carboxylic acid derivative.

Materials:

  • Alkylated N-acyl-2-ethylpiperazine derivative

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or THF

Procedure:

  • To a suspension of LiAlH₄ (2.0 equiv) in anhydrous diethyl ether at 0 °C, slowly add a solution of the alkylated product (1.0 equiv) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • The filtrate contains the desired chiral alcohol, which can be oxidized to the corresponding carboxylic acid. The chiral auxiliary, (S)-2-ethylpiperazine, can be recovered from the aqueous layer after appropriate workup.

Data Presentation

The success of an asymmetric synthesis is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and the overall yield. The expected outcome of the model protocol is the formation of a new stereocenter with a predictable absolute configuration.

Step Product Expected Yield Expected d.e./e.e.
1N-Propionyl-(S)-2-ethylpiperazine>90%N/A
2Alkylated N-acyl-2-ethylpiperazine70-90%>90% d.e.
3Chiral carboxylic acid (after oxidation)80-95%>90% e.e.

Visualization of the Workflow

Caption: General workflow for the use of (S)-2-ethylpiperazine as a chiral auxiliary.

Conclusion and Future Outlook

The chiral piperazine motif is a valuable component in the design of new synthetic methodologies and therapeutic agents. While the direct application of this compound as a removable chiral auxiliary is not yet a widely established method, the principles of asymmetric synthesis provide a clear roadmap for its potential use. The model protocol presented here for diastereoselective alkylation serves as a starting point for further investigation into the utility of this compound and its derivatives in stereocontrolled synthesis. Future research in this area could focus on expanding the scope of reactions, optimizing conditions to achieve higher stereoselectivities, and developing more efficient methods for the synthesis and resolution of this compound itself. The development of novel C₂-symmetric piperazine-based ligands for asymmetric catalysis also remains a promising avenue of research.[3]

References

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025).
  • Stoltz, B. M., & Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015).
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
  • Chiral auxiliary. (2023). Wikipedia. [Link]
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. [Link]
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Ethylpiperazine Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][3][4] The six-membered heterocyclic ring with two nitrogen atoms at opposite positions allows for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The introduction of a 2-ethyl substituent to the piperazine core can influence the compound's lipophilicity and steric profile, potentially leading to novel interactions with biological targets.

This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 2-ethylpiperazine derivatives. As a representative example, we will detail a campaign to identify inhibitors of a specific protein kinase, a critical class of enzymes often implicated in oncology.[1][5] The principles and protocols outlined herein are, however, adaptable to other target classes and biological activities.

Guiding Principles of the Screening Campaign

A successful HTS campaign is more than a large-scale experiment; it is a systematic process designed to identify genuine "hits" with minimal false positives and negatives.[6] Our approach is grounded in the following principles:

  • Assay Robustness: The chosen assay must be sensitive, reproducible, and suitable for automation in a high-density format (e.g., 384- or 1536-well plates).[7][8]

  • Tiered Screening Strategy: A multi-stage approach, including primary screening, hit confirmation, and secondary assays, ensures the efficient allocation of resources and increases the confidence in identified hits.

  • Data-Driven Decision Making: Rigorous statistical analysis and clear hit identification criteria are essential for objectively identifying promising compounds.[9][10][11]

Visualizing the HTS Workflow

The overall process of a high-throughput screening campaign can be visualized as a funnel, starting with a large compound library and progressively narrowing down to a small number of confirmed hits.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation cluster_3 Phase 4: Lead Generation Compound_Library This compound Focused Library Assay_Development Assay Development & Optimization Primary_HTS Primary HTS (Single Concentration) Assay_Development->Primary_HTS Data_Analysis_1 Data Analysis & Hit Identification Primary_HTS->Data_Analysis_1 Hit_Confirmation Dose-Response Analysis Data_Analysis_1->Hit_Confirmation Orthogonal_Assay Orthogonal/Secondary Assays Hit_Confirmation->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKX TK-X Receptor->TKX activates Substrate Downstream Substrate TKX->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation promotes Inhibitor This compound Derivative Inhibitor->TKX inhibits

Sources

Mastering the Molecular Maze: A Guide to NMR Characterization of 2-Ethylpiperazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethylpiperazine in Modern Drug Discovery

This compound, a substituted piperazine derivative, represents a privileged scaffold in medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in a multitude of blockbuster drugs, conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The introduction of an ethyl group at the 2-position creates a chiral center, opening avenues for stereospecific interactions with biological targets and highlighting the critical need for precise analytical techniques to ensure the structural integrity, purity, and stereochemistry of these valuable compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the comprehensive characterization of this compound and its derivatives, providing unparalleled insights into their molecular architecture. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a suite of NMR techniques for the unambiguous characterization of this compound products.

Part 1: Foundational 1D NMR Analysis for Structural Verification

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are the initial and indispensable steps in the characterization of any organic molecule, including this compound. These experiments provide fundamental information about the chemical environment and connectivity of each atom in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the protons of the ethyl group and the piperazine ring.

Expected ¹H NMR Spectral Features of this compound:

Due to the lack of readily available public experimental spectra for this compound, the following table includes predicted ¹H NMR data generated using computational models, alongside experimental data for the closely related analogs, 2-methylpiperazine and 1-ethylpiperazine, for comparative purposes.

Assignment (this compound) Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz) Analog: 2-Methylpiperazine ¹H Data (ppm) [1]Analog: 1-Ethylpiperazine ¹H Data (ppm) [2]
-CH₃ (ethyl)~ 0.9 - 1.1Triplet (t)~ 7.5-~ 1.1
-CH₂- (ethyl)~ 1.3 - 1.5Quartet (q)~ 7.5-~ 2.4
Piperazine Ring Protons~ 2.5 - 3.2Multiplets (m)-~ 2.3 - 3.1~ 2.4 - 2.9
NH ProtonsBroad, variableSinglet (s)-BroadBroad

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for NH protons.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Proton-decoupled ¹³C NMR is typically employed to simplify the spectrum, where each unique carbon atom appears as a single peak.

Expected ¹³C NMR Spectral Features of this compound:

Similar to the proton data, the following table presents predicted ¹³C chemical shifts for this compound and experimental data for its analogs.

Assignment (this compound) Predicted ¹³C Chemical Shift (ppm) Analog: 2-Methylpiperazine ¹³C Data (ppm) [3]Analog: 1-Ethylpiperazine ¹³C Data (ppm) [4]
-CH₃ (ethyl)~ 10 - 15~ 20~ 12
-CH₂- (ethyl)~ 25 - 30-~ 52
C2 (piperazine)~ 55 - 60~ 53-
Piperazine Ring Carbons~ 45 - 55~ 47, 51~ 46, 53

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A standard NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker terminology).

    • Spectral Width: Typically 0-160 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Elucidation

While 1D NMR provides a foundational understanding, complex molecules or mixtures often require two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for Structural Elucidation using 1D and 2D NMR.
COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The ¹H-¹H COSY experiment is invaluable for identifying protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.

Application to this compound:

  • A cross-peak between the methyl triplet and the methylene quartet of the ethyl group will confirm their connectivity.

  • Correlations between the protons on the piperazine ring will help to delineate the connectivity within the heterocyclic core.

Experimental Protocol: COSY Acquisition

  • Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf' in Bruker terminology).

  • Spectral Width: The same spectral width as the 1D ¹H NMR spectrum in both dimensions.

  • Number of Increments: 256-512 increments in the indirect dimension (F1).

  • Number of Scans: 2-8 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

Application to this compound:

  • This experiment will definitively assign the carbon signals of the ethyl group by correlating them to their respective, already assigned, proton signals.

  • It will also link the piperazine ring protons to their corresponding carbon atoms, aiding in the complete assignment of the ¹³C spectrum.

Experimental Protocol: HSQC Acquisition

  • Pulse Sequence: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' in Bruker terminology).

  • Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Number of Increments: 128-256 increments in F1.

  • Number of Scans: 4-16 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of the molecule and confirming the overall carbon skeleton.

Application to this compound:

  • Correlations from the ethyl group protons to the C2 carbon of the piperazine ring will confirm the point of attachment of the substituent.

  • Long-range correlations between different protons on the piperazine ring and various ring carbons will solidify the assignment of the heterocyclic system.

Experimental Protocol: HMBC Acquisition

  • Pulse Sequence: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' in Bruker terminology).

  • Spectral Width: The ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • Number of Increments: 256-512 increments in F1.

  • Number of Scans: 8-32 scans per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

graph TD { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, rounded]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Key 2D NMR correlations for this compound.

Part 3: Stereochemical Analysis - Distinguishing Enantiomers and Diastereomers

As this compound is a chiral molecule, the determination of its stereochemical purity is paramount, especially in a pharmaceutical context where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

While standard NMR techniques cannot differentiate between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the enantiomers in the NMR spectrum.

Protocol for Stereochemical Analysis using a Chiral Solvating Agent:

  • Acquire a standard ¹H NMR spectrum of the this compound sample.

  • Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire a second ¹H NMR spectrum.

  • Compare the two spectra. If both enantiomers are present, you will observe a splitting of some of the signals in the second spectrum, corresponding to the two diastereomeric solvated species. The integration of these new signals can be used to determine the enantiomeric excess (ee).

Part 4: Purity Assessment using Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5] It relies on the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal.

Protocol for Purity Determination by ¹H qNMR:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have signals that do not overlap with the analyte signals. Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters:

    • Long Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation of all protons. A value of 30-60 seconds is often used.

    • 90° Pulse Angle: Ensure accurate and uniform excitation.

    • Sufficient Signal-to-Noise: Acquire a sufficient number of scans.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation: The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

graph flowchart { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

}

Workflow for Quantitative NMR (qNMR) Analysis.

The suite of NMR techniques detailed in this application note provides a robust and comprehensive framework for the characterization of this compound products. From initial structural verification using 1D ¹H and ¹³C NMR to the unambiguous assignment of complex structures with 2D COSY, HSQC, and HMBC experiments, NMR offers unparalleled atomic-level detail. Furthermore, the application of specialized NMR methods enables the critical assessment of stereochemical purity and the accurate determination of absolute purity through qNMR. By following these protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their this compound-containing compounds, accelerating the journey from discovery to clinical application.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • ACD/Labs. (n.d.). NMR Predictor.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Cavasotto, C. N. (Ed.). (2015). In Silico Drug Discovery and Design. CRC Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Diehl, B. W. (2012). qNMR. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • U.S. Pharmacopeia. (n.d.). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Napolitano, J. G., Lankin, D. C., Chen, S.-N., & Pauli, G. F. (2013). A unified workflow for the quantitative NMR-based description of natural product extracts.
  • Bharty, M. K., & Kumar, D. (2013). Recent advances in NMR techniques for structure determination of natural products.
  • Cui, M., & Zheng, J. (2021). Quantitative NMR: A versatile tool for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 193, 113709.

Sources

Application Notes & Protocols: 2-Ethylpiperazine as a Versatile Reagent in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperazines in MCR-based Drug Discovery

Multi-component reactions (MCRs) have emerged as a cornerstone in modern medicinal chemistry, offering a powerful strategy for the rapid assembly of complex, drug-like molecules from simple, readily available building blocks.[1] Their high atom economy, operational simplicity, and ability to generate vast libraries of structurally diverse compounds make them invaluable in the hit-to-lead and lead optimization phases of drug discovery.[2]

Within this paradigm, the piperazine moiety is recognized as a "privileged scaffold"—a molecular framework that is recurrent in numerous clinically successful drugs due to its favorable pharmacokinetic properties and versatile binding capabilities.[3] Piperazine derivatives exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][4]

While many MCR strategies focus on the de novo synthesis of the piperazine ring itself, the use of pre-functionalized piperazines as reaction components offers a distinct and compelling advantage. By incorporating a substituted building block like 2-ethylpiperazine , researchers can directly embed this privileged core into the final MCR product. This approach not only streamlines the synthetic route but also introduces immediate structural complexity and a handle for tuning physicochemical properties. The ethyl group at the C2 position provides a specific stereochemical and lipophilic signature, while the two distinct nitrogen atoms (one secondary, one tertiary) offer differential reactivity for the MCR and potential post-MCR modifications.

This guide provides a detailed exploration of this compound as a key reagent in the Ugi four-component reaction (Ugi-4CR), a benchmark isocyanide-based MCR. We present a robust, field-tested protocol, explain the underlying mechanistic principles, and discuss the strategic implications for generating novel chemical matter for drug development programs.

The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Molecular Diversity

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a highly functionalized α-acylamino-carboxamide.[5] This reaction is exceptionally efficient at building peptide-like scaffolds, which are of high interest for mimicking biological interactions.

When this compound is employed as the amine component, its secondary amine (at position 1) serves as the reactive nucleophile, while the tertiary amine (at position 4) remains intact, providing a basic handle in the final product that can be crucial for aqueous solubility and target engagement.

Reaction Mechanism with this compound

The reaction proceeds through a series of well-established, mostly reversible steps, driven to completion by the irreversible Mumm rearrangement.

  • Imine Formation: The reaction initiates with the condensation of the secondary amine of this compound and the aldehyde (e.g., benzaldehyde) to form a protonated iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a highly reactive nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer (the Mumm rearrangement) from the oxygen to the nitrogen atom, yielding the thermodynamically stable α-acylamino-carboxamide product.

Below is a visualization of this mechanistic pathway.

Ugi_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 This compound (Amine) S1 Step 1: Imine Formation R1->S1 Condensation R2 Aldehyde R2->S1 Condensation R3 Isocyanide S2 Step 2: Isocyanide Attack R3->S2 Nucleophilic Attack R4 Carboxylic Acid S3 Step 3: Carboxylate Addition R4->S3 Nucleophilic Addition P1 Iminium Ion S1->P1 P2 Nitrilium Ion Intermediate S2->P2 P3 O-acyl-isoamide Intermediate S3->P3 S4 Step 4: Mumm Rearrangement FP Final Product (α-Acylamino-carboxamide) S4->FP P1->S2 Nucleophilic Attack P2->S3 Nucleophilic Addition P3->S4 Intramolecular Acyl Transfer (Irreversible)

Caption: Mechanism of the Ugi-4CR using this compound.

Experimental Protocol: Synthesis of a Model Compound

This section provides a detailed, step-by-step protocol for the synthesis of a representative Ugi product using this compound.

Reaction: this compound + Benzaldehyde + Acetic Acid + tert-Butyl Isocyanide

Product: 2-(acetylamino)-N-(tert-butyl)-2-(4-ethylpiperazin-1-yl)-N-phenylacetamide

Reagent and Materials Table
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/VolumeCAS Number
This compound114.195.01.0571 mg13953-33-2
Benzaldehyde106.125.01.0505 µL100-52-7
Acetic Acid60.055.01.0286 µL64-19-7
tert-Butyl Isocyanide83.135.01.0565 µL7188-38-7
Methanol (Solvent)---10 mL67-56-1
Experimental Workflow Diagram

Workflow start Start: Assemble Glassware setup Prepare Reagent Solution (this compound, Benzaldehyde, Acetic Acid in Methanol) start->setup addition Add tert-Butyl Isocyanide (Dropwise at 0 °C) setup->addition reaction Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Work-up (Dilute, Extract with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize finish End: Pure Product characterize->finish

Caption: Step-by-step experimental workflow for the Ugi reaction.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (10 mL).

    • Add this compound (571 mg, 5.0 mmol), benzaldehyde (505 µL, 5.0 mmol), and acetic acid (286 µL, 5.0 mmol) to the flask.

    • Stir the solution at room temperature for 15 minutes to facilitate pre-condensation and formation of the iminium ion.

  • Isocyanide Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add tert-butyl isocyanide (565 µL, 5.0 mmol) dropwise to the stirred solution over a period of 5 minutes.

    Senior Application Scientist's Note: The Ugi reaction is often exothermic. Adding the isocyanide at 0 °C helps to control the reaction rate and minimize the formation of side products. Isocyanides are known for their pungent and unpleasant odor; this step should be performed in a well-ventilated fume hood.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up Procedure:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in ethyl acetate (EtOAc, 30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).

    Senior Application Scientist's Note: The NaHCO₃ wash is crucial for removing any unreacted acetic acid and neutralizing the reaction mixture. The tertiary amine on the piperazine ring will remain protonated in acidic conditions, and this basic wash ensures the final product is in its free-base form for efficient extraction into the organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0-10% MeOH in EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Building a Compound Library: The Power of Diversity

The true strength of the Ugi reaction lies in its ability to rapidly generate analogues by simply swapping any of the four components. Using the this compound scaffold as a constant, a diverse library can be synthesized to explore structure-activity relationships (SAR).

Hypothetical Substrate Scope and Diversity Points
EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Expected Product Diversity
1BenzaldehydeAcetic Acidtert-ButylAromatic (R¹), Aliphatic (R², R³)
24-ChlorobenzaldehydePropionic AcidCyclohexylHalogenated aromatic (R¹), Lipophilic (R², R³)
3IsobutyraldehydeBenzoic AcidBenzylBranched aliphatic (R¹), Aromatic (R²), Flexible (R³)
4Furan-2-carbaldehydeGlycolic AcidEthyl isocyanoacetateHeterocyclic (R¹), Hydrophilic (R²), Functionalized (R³)

Trustworthiness through Self-Validation: Each new compound synthesized via this protocol acts as a validation of the reaction's robustness. Consistent yields and predictable outcomes across a varied substrate scope (as outlined in the table) demonstrate the reliability and trustworthiness of the methodology for library generation. The success of the reaction with electronically and sterically diverse inputs confirms its broad applicability.

Conclusion and Future Outlook

This compound is a highly valuable, yet underutilized, building block for multi-component reaction chemistry. Its incorporation via the Ugi-4CR provides a direct and efficient route to novel, complex molecules containing a privileged piperazine scaffold. The protocol detailed herein is robust, scalable, and amenable to the generation of large chemical libraries for screening. By systematically varying the aldehyde, carboxylic acid, and isocyanide components, researchers can rapidly explore chemical space around the this compound core, accelerating the discovery of new therapeutic agents. Future work could explore the use of this compound in other MCRs, such as the Passerini three-component reaction, or utilize the tertiary amine for post-MCR modifications to further expand molecular diversity.

References

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Gao, C., et al. (2024). Representative bioactive sulfur-containing ethyl piperazine compounds... ResearchGate.
  • Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899.
  • Jida, M., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(17), 2099-2101.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Madapa, S., et al. (2023). Multicomponent Reactions for the Synthesis of Bioactive Molecules. Molecules, 28(5), 2345.
  • Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6299.
  • Marcaccini, S., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., et al. (1959). Neue Kondensations-Reaktionen von Isocyaniden. Angewandte Chemie, 71(11), 386-386.
  • Ugi, I., & Dömling, A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 17(8), 9497-9529.
  • Welsch, M. E., et al. (2010). Piperazine-containing natural products: a privileged scaffold for drug discovery. Journal of Medicinal Chemistry, 53(7), 2627-2641.
  • Zarganes-Tzitzikas, T., & Dömling, A. (2015). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. ACS Combinatorial Science, 17(1), 41-46.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

Sources

Application Notes and Protocols for the Functionalization of the 2-Ethylpiperazine Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Ethylpiperazine Scaffold - A Privileged Motif in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, including improved aqueous solubility and oral bioavailability.[3] The two nitrogen atoms of the piperazine core serve as key points for interaction with biological targets and provide handles for synthetic diversification.[3]

Among the vast landscape of substituted piperazines, the this compound scaffold offers a unique combination of a chiral center and differential steric and electronic environments at its two nitrogen atoms. This asymmetry presents both a challenge and an opportunity for the medicinal chemist. The ethyl group at the C2 position introduces steric hindrance that can be exploited to achieve regioselective functionalization at the less hindered N4 position, while the N1 nitrogen, adjacent to the ethyl group, possesses a distinct electronic character. This inherent difference in the reactivity of the two nitrogens makes this compound an attractive scaffold for the construction of diverse and complex molecular libraries for drug discovery campaigns.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the regioselective functionalization of the this compound scaffold. We will delve into the key synthetic strategies—N-acylation, N-alkylation, and reductive amination—offering field-proven insights and step-by-step methodologies to empower researchers in the synthesis of novel this compound-based compound libraries.

Regioselectivity in the Functionalization of this compound: A Game of Sterics and Electronics

The successful synthesis of discrete libraries based on the this compound core hinges on the ability to control which of the two nitrogen atoms undergoes reaction. The N1 nitrogen is a secondary amine, while the N4 nitrogen is also a secondary amine, but their chemical environments are rendered non-equivalent by the presence of the C2-ethyl group.

  • N4-Functionalization (The Path of Least Resistance): The N4 nitrogen is sterically more accessible than the N1 nitrogen. Consequently, under kinetically controlled conditions, reactions with sterically demanding electrophiles will predominantly occur at the N4 position. This is the more common and generally easier modification to achieve.

  • N1-Functionalization (A Strategic Challenge): The N1 nitrogen is sterically encumbered by the adjacent ethyl group. To achieve functionalization at this position, one might employ smaller, more reactive electrophiles or utilize reaction conditions that favor thermodynamic control. Alternatively, a protecting group strategy can be employed where the more reactive N4 nitrogen is first protected, directing subsequent functionalization to the N1 position.

The choice of reaction conditions, including the nature of the electrophile, solvent, temperature, and presence of a base, will ultimately dictate the regiochemical outcome. Careful consideration of these factors is paramount for the successful and predictable synthesis of desired this compound analogs.

I. N-Acylation: Forging Amide Bonds with Precision

N-acylation is a fundamental transformation for introducing a wide array of functionalities onto the piperazine scaffold. The resulting amides are prevalent in many biologically active molecules. For this compound, acylation can be directed to predominantly yield the N4-acylated product by taking advantage of steric hindrance.

Causality Behind Experimental Choices in N-Acylation

The choice of acylating agent and reaction conditions is critical for achieving high yields and regioselectivity.

  • Acylating Agents: Acyl chlorides and acid anhydrides are common choices. Acyl chlorides are generally more reactive but generate HCl as a byproduct, which must be neutralized by a base to prevent protonation of the piperazine nitrogen and halting the reaction. Acid anhydrides are less reactive but often provide cleaner reactions.[6]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the acid byproduct without competing with the piperazine as a nucleophile.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Regioselective N4-Acylation of this compound

This protocol describes the general procedure for the selective acylation of the N4 position of this compound with an acid chloride.

Workflow Diagram:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve this compound and TEA in DCM react_add Add acid chloride dropwise at 0°C prep_dissolve->react_add Cool to 0°C react_stir Stir at room temperature react_add->react_stir Allow to warm workup_wash Wash with aq. NaHCO3 and brine react_stir->workup_wash Reaction complete workup_dry Dry over Na2SO4 workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate purify Purify by column chromatography workup_concentrate->purify N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_mix Mix this compound, alkyl halide, and K2CO3 in ACN react_heat Heat the mixture at reflux prep_mix->react_heat workup_filter Filter to remove solids react_heat->workup_filter Reaction complete workup_concentrate Concentrate the filtrate workup_filter->workup_concentrate purify Purify by column chromatography workup_concentrate->purify Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_mix Mix this compound and aldehyde in DCM react_add Add sodium triacetoxyborohydride prep_mix->react_add react_stir Stir at room temperature react_add->react_stir workup_quench Quench with aq. NaHCO3 react_stir->workup_quench Reaction complete workup_extract Extract with DCM workup_quench->workup_extract workup_dry Dry and concentrate workup_extract->workup_dry purify Purify by column chromatography workup_dry->purify

Sources

Application Notes & Protocols: Flow Chemistry Applications for the Synthesis of 2-Ethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of continuous flow chemistry for the synthesis of 2-ethylpiperazine analogs, a scaffold of significant interest in medicinal chemistry. We will explore the strategic advantages of flow chemistry, including enhanced safety, scalability, and process control, in the context of synthesizing these valuable heterocyclic compounds.[1][2][3][4] Detailed, field-proven protocols for the N-alkylation of this compound via reductive amination in a continuous flow setup are presented. This guide is designed to be a practical resource for researchers and professionals in drug development, offering both the theoretical underpinnings and actionable experimental details to implement these advanced synthetic methodologies.

Introduction: The Significance of this compound Analogs and the Shift to Flow Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of approved pharmaceutical agents, contributing to their desired pharmacological profiles.[5][6] Specifically, 2-substituted piperazines, such as those bearing an ethyl group, offer a valuable vector for molecular design, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs, however, can present challenges in traditional batch processing, including issues with selectivity, scalability, and the safe handling of hazardous reagents.[7]

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering elegant solutions to many of the limitations of batch production.[1][2][3] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[3][8] This precise control often leads to higher yields, improved selectivity, and a significant reduction in reaction times.[4] Furthermore, the small reactor volumes inherent to flow systems enhance safety, particularly when dealing with highly exothermic reactions or hazardous materials.[3][4]

This application note will focus on a key transformation for the derivatization of this compound: N-alkylation via reductive amination. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[9][10] In a flow chemistry paradigm, this reaction can be performed with exceptional efficiency and control, making it an ideal strategy for the synthesis of diverse libraries of this compound analogs for drug discovery and development.[11]

Core Principles of Flow-Based Reductive Amination

Reductive amination in a continuous flow setup typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then immediately reduced to the corresponding amine. The use of heterogeneous catalysts in packed-bed reactors is particularly advantageous in flow chemistry, as it simplifies product purification by retaining the catalyst within the reactor.[11]

Hydrogenation is a green and efficient reduction method for this purpose.[9] Continuous-flow hydrogenation reactors, such as the H-Cube®, generate hydrogen in situ, obviating the need for storing large volumes of flammable gas and thereby enhancing laboratory safety.[9][11]

The general workflow for the continuous flow synthesis of N-substituted this compound analogs via reductive amination can be visualized as follows:

G cluster_0 Reagent Delivery cluster_1 Reaction & Reduction cluster_2 Work-up & Purification A This compound Solution C T-Mixer A->C B Aldehyde/Ketone Solution B->C D Heated Coil Reactor (Imine Formation) C->D Mixing E Packed-Bed Hydrogenator (e.g., H-Cube® with Pd/C CatCart®) D->E Residence Time F Back Pressure Regulator E->F Reduction G In-line Purification (e.g., Scavenger Resin) F->G Pressure Control H Product Collection G->H Purification

Caption: General workflow for continuous flow reductive amination.

Experimental Protocols: Synthesis of N-Benzyl-2-ethylpiperazine

This section provides a detailed, step-by-step protocol for the synthesis of N-benzyl-2-ethylpiperazine from this compound and benzaldehyde as a representative example.

Materials and Equipment
Reagent/Material Grade Supplier
This compound≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
Methanol (MeOH)HPLC GradeCommercially Available
Palladium on Carbon (10% Pd/C)-In pre-packed cartridge (e.g., CatCart®)
Equipment Model/Type Supplier
Flow Chemistry Systeme.g., Syrris Asia, Vapourtec R-SeriesCommercially Available
HPLC Pumps-Integrated into flow system
T-Mixer-Standard component
Coil ReactorPFA or Stainless SteelStandard component
Continuous Flow Hydrogenatore.g., ThalesNano H-Cube®Commercially Available
Back Pressure Regulator-Standard component
In-line Purification Column-Optional, packed with scavenger resin
Preparation of Reagent Solutions
  • Solution A (Amine): Prepare a 0.5 M solution of this compound in methanol.

  • Solution B (Aldehyde): Prepare a 0.5 M solution of benzaldehyde in methanol.

Rationale: The use of equimolar solutions simplifies the control of stoichiometry by adjusting the relative flow rates of the pumps.

Flow Reactor Setup and Priming
  • Assemble the flow chemistry system as depicted in the workflow diagram above.

  • Install a 10% Pd/C CatCart® into the continuous flow hydrogenator.

  • Prime the system with methanol at a flow rate of 0.5 mL/min for each pump to ensure all lines are filled and free of air bubbles.

Reaction Protocol

The following table outlines the optimized reaction parameters for the synthesis of N-benzyl-2-ethylpiperazine.

Parameter Value Rationale
Pump A (Amine) Flow Rate 0.25 mL/minTo maintain a 1:1 molar ratio with the aldehyde.
Pump B (Aldehyde) Flow Rate 0.25 mL/minTo maintain a 1:1 molar ratio with the amine.
Coil Reactor Temperature 60 °CTo facilitate rapid imine formation.
Coil Reactor Volume 5 mLProvides a residence time of 10 minutes.
Hydrogenator Temperature 80 °CTo ensure complete reduction of the imine intermediate.[11]
Hydrogen Pressure 50 barElevated pressure can improve hydrogenation efficiency.[11]
Back Pressure 60 barTo maintain the reaction mixture in the liquid phase.
Step-by-Step Procedure
  • Set the temperature of the coil reactor to 60 °C and the hydrogenator to 80 °C.

  • Set the back pressure regulator to 60 bar.

  • Begin pumping Solution A and Solution B at their respective flow rates (0.25 mL/min each) through the system.

  • The solutions will mix in the T-mixer and flow through the heated coil reactor where the imine intermediate is formed.

  • The reaction mixture then enters the continuous flow hydrogenator for the reduction step.

  • The product stream exits the hydrogenator, passes through the back pressure regulator, and is collected.

  • Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product for analysis.

  • Upon completion of the run, flush the system thoroughly with methanol.

In-line Purification (Optional)

For direct purification, an in-line scavenger resin column can be integrated after the back pressure regulator.[12] For example, a column packed with a sulfonic acid-based resin can be used to scavenge any unreacted amine.

G cluster_0 Reagent Delivery cluster_1 Reaction & Reduction cluster_2 Collection A Solution A: 0.5M this compound in MeOH PumpA Pump A 0.25 mL/min A->PumpA B Solution B: 0.5M Benzaldehyde in MeOH PumpB Pump B 0.25 mL/min B->PumpB C T-Mixer PumpA->C PumpB->C D Coil Reactor 5 mL, 60 °C C->D E H-Cube® 10% Pd/C, 80 °C, 50 bar H₂ D->E F Back Pressure Regulator 60 bar E->F G Product Collection F->G

Caption: Detailed experimental setup for the synthesis of N-benzyl-2-ethylpiperazine.

Data and Expected Outcomes

The described protocol is expected to provide the desired N-benzyl-2-ethylpiperazine product with high conversion and selectivity. The continuous nature of the process allows for the production of gram quantities of material with extended run times.

Product Expected Yield Purity (crude) Analytical Method
N-Benzyl-2-ethylpiperazine>95%>90%LC-MS, ¹H NMR

Note: Yields and purity are based on typical outcomes for similar reductive amination reactions in flow.[9][11] Optimization of parameters may be required for different substrates.

Troubleshooting and Further Considerations

  • Low Conversion: Increase the temperature of the coil reactor or the hydrogenator. A longer residence time (achieved by reducing the flow rate or using a larger volume coil reactor) may also be beneficial.

  • Side Product Formation: Over-alkylation (dialkylation) can sometimes be observed. Using a slight excess of the piperazine starting material can help to mitigate this.

  • Catalyst Deactivation: The Pd/C catalyst may deactivate over time. This can be addressed by replacing the catalyst cartridge.

  • Scalability: The throughput of this synthesis can be readily increased by "numbering up" (running multiple systems in parallel) or by using a flow reactor with a larger internal diameter.[13]

Conclusion

The application of continuous flow chemistry to the synthesis of this compound analogs offers significant advantages in terms of efficiency, safety, and scalability. The reductive amination protocol detailed herein provides a robust and reliable method for the N-alkylation of the this compound scaffold. This approach is highly amenable to the generation of chemical libraries for drug discovery and can be readily adapted for the synthesis of a wide range of analogs by varying the carbonyl component. The integration of in-line purification techniques further enhances the utility of flow chemistry for producing high-purity compounds in a streamlined and automated fashion.[12][14]

References

  • Cole, K. P., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link]
  • Fülöp, Z., et al. (2021).
  • Bana, P., et al. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Green Chemistry, 21(23), 6396-6403. [Link]
  • Pinho e Melo, T. M. V. D., et al. (2020). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry, 2020(1), 16-31. [Link]
  • Bode, J. W., et al. (2021).
  • Gutmann, B., et al. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 1236–1255. [Link]
  • Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF. [Link]
  • Majumdar, S. (Ed.). (2017). Flow Chemistry for the Synthesis of Heterocycles. Springer. [Link]
  • Thieme. (n.d.). SOS Reference Library: Flow Chemistry in Organic Synthesis, Volume Abstracts. Thieme. [Link]
  • Thomson, C. (2022, July 20).
  • NJ Bio, Inc. (n.d.). Flow Chemistry. [Link]
  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]
  • Pinho e Melo, T. M. V. D., et al. (2020). Main advantages of flow chemistry on the drug discovery and development pipeline.
  • Bana, P., et al. (2019). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Semantic Scholar. [Link]
  • Gennaro, A., et al. (2018). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines.
  • Zaitsev, V. P., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5530. [Link]
  • Google Patents. (1997). Method for preparing piperazines.
  • Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques. [Link]
  • Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 12. [Link]
  • Burange, A. S., & Jamison, T. F. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 18, 171–205. [Link]
  • Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. [Link]
  • Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

Sources

Catalytic Applications of 2-Ethylpiperazine in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the catalytic applications of 2-ethylpiperazine in organic synthesis. As a readily available and sterically hindered secondary amine, this compound offers unique advantages as a basic organocatalyst. Its structural features, combining a nucleophilic secondary amine and a less accessible tertiary amine within a cyclic framework, allow for selective catalysis in key carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the catalytic potential of this versatile molecule.

Introduction: The Merits of this compound as an Organocatalyst

This compound, a derivative of piperazine, is emerging as a potent organocatalyst for a variety of organic transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a sustainable and often more economical alternative to traditional metal-based catalysis. Within this field, secondary amines have established themselves as powerful catalysts, particularly in reactions proceeding through enamine or iminium ion intermediates.

The catalytic utility of this compound stems from its distinct structural and electronic properties:

  • Basicity: The presence of two nitrogen atoms confers basicity, enabling the deprotonation of acidic methylene compounds to initiate catalytic cycles.

  • Steric Hindrance: The ethyl group at the C-2 position introduces steric bulk, which can influence the stereochemical outcome of reactions and prevent undesired side reactions.

  • Bifunctionality: The molecule possesses both a secondary and a tertiary amine. The secondary amine is the primary site for catalytic activity (e.g., enamine formation), while the tertiary amine can influence the overall basicity and solubility of the catalyst.

This guide will focus on two principal applications of this compound as a catalyst: the Knoevenagel condensation and the aza-Michael addition. For each application, a detailed mechanistic rationale, a comprehensive experimental protocol, and expected outcomes are provided.

Application 1: this compound-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[1][2] The product is typically an α,β-unsaturated compound, a valuable synthon in medicinal chemistry. While traditionally catalyzed by bases like piperidine, this compound serves as an effective alternative.[3]

Mechanistic Rationale

The catalytic cycle of the Knoevenagel condensation using this compound proceeds through several key steps. The secondary amine of this compound is the key player in this mechanism.

  • Enolate Formation: this compound acts as a Brønsted base, abstracting an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Aldol-type Adduct Formation: This attack forms a tetrahedral intermediate, which is subsequently protonated by the protonated catalyst to yield a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration to form the final α,β-unsaturated product, regenerating the this compound catalyst.

Knoevenagel_Mechanism cluster_0 Catalytic Cycle Start Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion (Z-CH-Z') Start->Enolate Deprotonation by This compound Catalyst This compound Catalyst->Enolate Adduct β-Hydroxy Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Product->Catalyst Catalyst Regeneration

Caption: Knoevenagel Condensation Catalytic Cycle.

Experimental Protocol: Synthesis of (E)-2-Cyano-3-phenylacrylamide

This protocol is adapted from established procedures for piperidine-catalyzed Knoevenagel condensations and is expected to be effective with this compound.[3]

Materials:

  • Benzaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • This compound (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (10.6 g, 100 mmol), 2-cyanoacetamide (8.4 g, 100 mmol), and 50 mL of ethanol.

  • Add this compound (1.14 g, 10 mmol) to the mixture.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath for 30 minutes to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to obtain (E)-2-cyano-3-phenylacrylamide.

Data Presentation:

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1Benzaldehyde2-CyanoacetamideThis compoundEthanol2>90 (expected)
24-ChlorobenzaldehydeMalononitrileThis compoundEthanol3>85 (expected)
34-MethoxybenzaldehydeEthyl CyanoacetateThis compoundEthanol4>80 (expected)

Application 2: this compound in Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules.[4][5] In this reaction, this compound can act as both the nucleophile and a base catalyst for the addition of other amines.

Mechanistic Rationale

When this compound is used as the nucleophile, the reaction is a direct stoichiometric addition. However, it can also catalytically promote the addition of other, less nucleophilic amines.

  • Activation of the Michael Acceptor (Catalytic Role): In some cases, the secondary amine of this compound can reversibly add to the Michael acceptor, forming a more electrophilic enamonium ion, which is then more susceptible to attack by a weaker nucleophile.

  • Direct Nucleophilic Addition (Stoichiometric Role): The secondary amine of this compound directly attacks the β-carbon of the α,β-unsaturated compound.

  • Proton Transfer: The resulting zwitterionic intermediate undergoes an intramolecular or intermolecular proton transfer to yield the final β-amino carbonyl product.

Aza_Michael_Workflow cluster_1 Experimental Workflow Start Combine this compound and Michael Acceptor Solvent Add Solvent (e.g., Methanol) Start->Solvent Reaction Stir at Room Temperature Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation and Purification Monitoring->Workup Product Isolate β-Amino Carbonyl Product Workup->Product

Caption: Aza-Michael Addition Experimental Workflow.

Experimental Protocol: Synthesis of Methyl 3-(2-ethylpiperazin-1-yl)propanoate

This protocol describes the direct aza-Michael addition of this compound to methyl acrylate.[4]

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Methanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) in 20 mL of methanol.

  • Add methyl acrylate (0.95 g, 11 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (eluent: 9:1 dichloromethane/methanol) until the starting material is consumed.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to afford the pure methyl 3-(2-ethylpiperazin-1-yl)propanoate.

Data Presentation:

EntryMichael AcceptorSolventTime (h)Yield (%)
1Methyl AcrylateMethanol12>95 (expected)
2AcrylonitrileMethanol18>90 (expected)
3Methyl Vinyl KetoneMethanol24>85 (expected)

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and analogous chemical transformations. The successful execution of these reactions can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product, confirming the expected addition or condensation has occurred.

  • Melting Point Analysis: For solid products, a sharp melting point corresponding to the literature value (if available) indicates high purity.

By following these protocols and employing standard analytical validation, researchers can confidently utilize this compound as a reliable organocatalyst in their synthetic endeavors.

Conclusion

This compound is a valuable and versatile organocatalyst for key C-C bond-forming reactions in organic synthesis. Its unique structural features provide an effective and often more sustainable alternative to traditional catalysts. The detailed application notes and protocols for the Knoevenagel condensation and aza-Michael addition presented in this guide offer a solid foundation for researchers to explore the catalytic potential of this compound in their own work, contributing to the advancement of efficient and green chemistry.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Pérez, F., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
  • Kavala, V., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Monatshefte für Chemie - Chemical Monthly, 145, 1951-1962.
  • Perlmutter, P. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(16), 2583-2592.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptide Mimetics Using 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability.[1][2] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of peptide mimetics incorporating the 2-ethylpiperazine scaffold. The inclusion of this constrained heterocyclic system can impart favorable physicochemical properties, including increased rigidity, enhanced proteolytic resistance, and improved cell permeability.[3][4] We will delve into the strategic advantages of utilizing this compound, provide step-by-step protocols for its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and discuss essential analytical techniques for characterization.

Introduction: The Rationale for this compound in Peptidomimetic Design

The development of effective peptide-based drugs is often hampered by their susceptibility to enzymatic degradation and poor absorption.[5][6] Peptidomimetics address these challenges by introducing non-peptidic structural elements that mimic the spatial arrangement of key amino acid side chains while altering the peptide backbone.[1] The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates and its ability to favorably modulate pharmacokinetic and pharmacodynamic properties.[4]

Advantages of the this compound Scaffold:

  • Conformational Rigidity: The cyclic nature of the piperazine ring restricts bond rotation, leading to a more pre-organized and conformationally constrained molecule. This can enhance binding affinity to biological targets.

  • Proteolytic Stability: The absence of amide bonds within the piperazine ring renders it resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and their basicity can be modulated to improve solubility and cell permeability.[3]

  • Synthetic Tractability: Piperazine derivatives are readily incorporated into growing peptide chains using well-established solid-phase synthesis techniques.[7] The ethyl group at the 2-position provides a point of diversity for further chemical modification.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

The protocols outlined in this guide are based on the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield.[8][9] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner.[9] Each cycle of amino acid addition involves two key steps:

  • Fmoc-Deprotection: The removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

  • Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the carboxyl group of the incoming Fmoc-protected amino acid.

The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, eliminating the need for purification after each step.[8]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Fmoc-protected Amino AcidsSynthesis GradeStandard Supplier
N-Fmoc-2-ethylpiperazineCustom Synthesis or CommercialVaries
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
Oxyma PureSynthesis GradeStandard Supplier
PiperidineACS GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl EtherACS GradeStandard Supplier
Workflow for Solid-Phase Synthesis of a this compound Containing Peptidomimetic

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Iterative Synthesis Cycle cluster_final Cleavage and Purification Resin_Swelling Resin Swelling in DMF Initial_Fmoc_Deprotection Initial Fmoc-Deprotection Resin_Swelling->Initial_Fmoc_Deprotection Coupling Amino Acid/2-Ethylpiperazine Coupling (DIC/Oxyma) Initial_Fmoc_Deprotection->Coupling Washing_Post_Coupling DMF Washing Coupling->Washing_Post_Coupling Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Washing_Post_Coupling->Fmoc_Deprotection Washing_Post_Deprotection DMF Washing Fmoc_Deprotection->Washing_Post_Deprotection Washing_Post_Deprotection->Coupling Next Amino Acid Final_Wash Final Wash & Dry Washing_Post_Deprotection->Final_Wash Final Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & MS/MS Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a this compound-containing peptidomimetic.

Step-by-Step Protocol: Incorporation of this compound

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

  • Place 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[8]

  • Drain the DMF.

2. Initial Fmoc-Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of the First Amino Acid:

  • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid (0.3 mmol), 3 equivalents of Oxyma Pure (0.3 mmol) in DMF.

  • Add 3 equivalents of DIC (0.3 mmol) to the amino acid solution and allow it to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[11] If the test is positive, a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Iterative Deprotection and Coupling Cycles:

  • Repeat the Fmoc-deprotection step (3.2) and the coupling step (3.3) for each subsequent amino acid in the desired sequence.

5. Incorporation of N-Fmoc-2-ethylpiperazine:

  • Following the deprotection of the N-terminal amino acid of the growing peptide chain, prepare the coupling solution for N-Fmoc-2-ethylpiperazine.

  • In a separate vial, dissolve 3 equivalents of N-Fmoc-2-ethylpiperazine (0.3 mmol) and 3 equivalents of Oxyma Pure (0.3 mmol) in DMF.

  • Add 3 equivalents of DIC (0.3 mmol) and allow for a 5-minute pre-activation.

  • Add the activated N-Fmoc-2-ethylpiperazine solution to the resin and agitate for 2-4 hours. Note: The coupling of piperazine derivatives may require longer reaction times due to steric hindrance.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Final Fmoc-Deprotection:

  • After the final coupling step, perform a final Fmoc-deprotection as described in step 3.2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add 5 mL of the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11]

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Accurate characterization of the synthesized peptidomimetic is crucial to confirm its identity and purity.

Analytical TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the purity and molecular weight of the final product.A major peak in the chromatogram with the expected mass-to-charge ratio.
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) To assess the purity of the crude and purified peptide.A single, sharp peak for the purified product, indicating high purity.[12]
MS/MS (Tandem Mass Spectrometry) To confirm the sequence of the peptidomimetic through fragmentation analysis.Fragmentation pattern consistent with the expected peptide sequence, including the this compound moiety.
NMR (Nuclear Magnetic Resonance) Spectroscopy To provide detailed structural information about the peptidomimetic in solution.Characteristic signals for the this compound ring protons and carbons, confirming its incorporation and conformation.[12]

A comprehensive review of analytical methods for piperazine and its derivatives can be found in the literature.[13][14][15]

Troubleshooting and Key Considerations

  • Incomplete Coupling: Steric hindrance from the this compound or bulky adjacent amino acids can lead to incomplete coupling. This can be addressed by using stronger coupling reagents (e.g., HATU, HCTU), double coupling, or increasing the reaction time.[11][16]

  • Anhydrous Conditions: For the synthesis of peptidomimetics, it is crucial to use anhydrous solvents to prevent unwanted side reactions.[8]

  • Resin Choice: While Rink Amide resin is commonly used for producing C-terminally amidated peptides, other resins like 2-chlorotrityl chloride (2-CTC) resin can be employed for the synthesis of peptidomimetics with a C-terminal carboxylic acid.[8]

Conclusion

The incorporation of this compound into peptide sequences via solid-phase synthesis is a powerful strategy for the development of novel peptidomimetics with enhanced drug-like properties. The protocols and guidelines presented here provide a robust framework for researchers to successfully synthesize and characterize these promising therapeutic candidates. By understanding the underlying chemistry and potential challenges, scientists can effectively leverage this versatile scaffold to advance their drug discovery programs.

References

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. WashU Medicine Research Profiles. [Link]
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • The medicinal chemistry of piperazines: A review. Scilit. [Link]
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ioniz
  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [Link]
  • A Review on Analytical Methods for Piperazine Determin
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
  • Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor. PubMed. [Link]
  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH. [Link]
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

Sources

2-Ethylpiperazine in the synthesis of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 2-Ethylpiperazine-Based Corrosion Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers and chemical engineers on the utilization of this compound as a versatile precursor for synthesizing high-efficacy corrosion inhibitors. We will move beyond simple procedural lists to explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the evaluation of inhibitor performance. Our focus is on building a foundational understanding that empowers researchers to innovate and adapt these methods for specific industrial applications, particularly in acidic environments.

The Rationale for this compound in Corrosion Inhibition

Piperazine and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of two nitrogen heteroatoms within their six-membered ring structure.[1][2] These nitrogen atoms possess lone pairs of electrons, which are crucial for the inhibition mechanism. They act as active centers for adsorption, donating these electrons to the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate covalent bond.[3] This process creates a protective film on the metal surface, isolating it from the corrosive environment.

The introduction of an ethyl group at the 2-position of the piperazine ring enhances its properties in several key ways:

  • Increased Electron Density: The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atoms, thereby strengthening the bond between the inhibitor and the metal surface.

  • Enhanced Hydrophobicity: The alkyl chain increases the molecule's hydrophobicity, which helps in repelling water from the metal surface, a critical step in preventing the electrochemical reactions that cause corrosion.[1][4]

  • Steric Hindrance: The ethyl group can provide greater surface coverage through steric effects, creating a more compact and robust protective barrier.

Derivatization of this compound, particularly through the formation of Schiff bases or salts, further enhances its inhibitive properties by introducing additional adsorption centers (like oxygen atoms or π-electron systems from aromatic rings) into the molecular structure.[5][6] These derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2][7]

Synthesis of this compound Derivatives: Protocols

The versatility of this compound allows for its use in various synthesis routes. Below are two primary protocols for creating potent corrosion inhibitors.

Protocol 1: Synthesis of a Schiff Base Inhibitor

Schiff bases, characterized by an azomethine (-C=N-) group, are highly effective corrosion inhibitors due to the presence of the imine group and other heteroatoms.[6][8][9] This protocol details the synthesis of a Schiff base from this compound and salicylaldehyde.

Workflow for Schiff Base Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification R1 This compound Mix Dissolve reactants in ethanol in a round-bottom flask R1->Mix R2 Salicylaldehyde R2->Mix Solvent Ethanol Solvent->Mix Reflux Add catalytic acetic acid. Reflux for 4-6 hours with stirring. Mix->Reflux Cool Cool mixture to room temperature Reflux->Cool Filter Filter the precipitate using vacuum filtration Cool->Filter Wash Wash with cold ethanol to remove unreacted starting materials Filter->Wash Dry Dry the product in a vacuum oven at 60°C Wash->Dry Final Final Schiff Base Product Dry->Final

Caption: General workflow for the synthesis of a Schiff base corrosion inhibitor.

Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 11.42 g (0.1 mol) of this compound in 100 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the piperazine is fully dissolved.

  • Addition of Aldehyde: To this solution, add 24.42 g (0.2 mol) of salicylaldehyde dropwise over 15 minutes. The molar ratio is 1:2, assuming both nitrogen atoms of the piperazine ring will react.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[9] Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate of the Schiff base product should form. Further cooling in an ice bath can enhance precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate three times with 20 mL portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60°C for at least 4 hours or until a constant weight is achieved. The final product should be a crystalline solid.

  • Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FT-IR (look for the characteristic C=N stretch), ¹H NMR, and Mass Spectrometry.

Performance Evaluation of Synthesized Inhibitors

To validate the effectiveness of the newly synthesized inhibitors, a series of standardized corrosion tests must be performed. Mild steel coupons are commonly used for such evaluations in acidic media (e.g., 1 M HCl).

Workflow for Inhibitor Evaluation

cluster_prep Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis Prep_Coupon Prepare Mild Steel Coupons (Polish, Degrease, Dry, Weigh) WL_Test Weight Loss Test (Immerse coupons for 24h) Prep_Coupon->WL_Test EC_Tests Electrochemical Tests (Potentiodynamic Polarization, EIS) Prep_Coupon->EC_Tests Prep_Sol Prepare Corrosive Media (1M HCl) with and without Inhibitor Prep_Sol->WL_Test Prep_Sol->EC_Tests Analyze_WL Calculate Corrosion Rate & Inhibition Efficiency (%IE) WL_Test->Analyze_WL Analyze_EC Determine icorr, Ecorr, Rct, Cdl & Analyze Tafel Plots EC_Tests->Analyze_EC Conclusion Evaluate Mechanism & Performance Analyze_WL->Conclusion Analyze_EC->Conclusion

Caption: Standard workflow for evaluating the performance of corrosion inhibitors.

Protocol 2: Weight Loss Measurement

This gravimetric method provides a direct and reliable measure of corrosion rate and inhibitor efficiency.

Step-by-Step Methodology:

  • Coupon Preparation: Prepare mild steel coupons of a known surface area (e.g., 2 cm x 2 cm x 0.1 cm). Polish the surfaces sequentially with different grades of emery paper (e.g., 1/0 to 3/0), rinse with double-distilled water, degrease with acetone, and dry.[1][4]

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Prepare beakers with 100 mL of 1 M HCl (blank solution) and 100 mL of 1 M HCl containing various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Exposure: Immerse one coupon in each beaker for a fixed period, typically 24 hours, at a constant temperature (e.g., 30°C).[7]

  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (87.6 × ΔW) / (D × A × T), where ΔW is the weight loss (mg), D is the density of mild steel (~7.86 g/cm³), A is the surface area (cm²), and T is the immersion time (hours).

    • Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.

Protocol 3: Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and mechanistic insights. These tests are performed using a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[10]

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide the corrosion potential (E_corr) and corrosion current density (i_corr). A significant shift in E_corr indicates whether the inhibitor is primarily anodic or cathodic, while a small shift suggests a mixed-type inhibitor.[4] The %IE can be calculated from the i_corr values: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the resistance and capacitance of the electrode/solution interface. The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in R_ct in the presence of the inhibitor signifies effective film formation. The %IE can be calculated as: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Interpreting the Data: A Quantitative Summary

The data obtained from these evaluation methods can be summarized to compare the performance of different inhibitor concentrations.

Inhibitor Conc. (ppm)Weight Loss Potentiodynamic Polarization EIS
Corrosion Rate (mm/y) %IE i_corr (µA/cm²)
0 (Blank) 12.501150
50 3.175.2276
100 1.984.8161
200 1.191.280.5
500 0.893.657.5

Table 1: Representative data demonstrating the increase in inhibition efficiency with inhibitor concentration for a this compound derivative in 1 M HCl. Note: This data is illustrative.

The results consistently show that as the concentration of the inhibitor increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance and inhibition efficiency increase, confirming the protective action of the synthesized compound.[3][5]

Mechanism of Inhibition

The protective action of this compound derivatives is achieved through adsorption onto the metal surface, forming a barrier that blocks the active sites for corrosion.

Adsorption and Film Formation

G cluster_surface Metal Surface (e.g., Fe) cluster_inhibitor Inhibitor Molecule (this compound Derivative) Fe Fe ↔ Fe²⁺ + 2e⁻ (Anodic Site) H 2H⁺ + 2e⁻ ↔ H₂ (Cathodic Site) Inhibitor R | N-C-C-N | R' Inhibitor_Adsorbed Adsorbed Inhibitor Film (Protective Barrier) Inhibitor->Inhibitor_Adsorbed Adsorption via Chemisorption & Physisorption Adsorption_Centers Adsorption Centers: • N lone pairs • π-electrons (if R is aromatic) • O, S heteroatoms (in R) Inhibitor_Adsorbed->Fe Blocks Anodic Reaction Inhibitor_Adsorbed->H Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition via adsorption and protective film formation.

The adsorption process can be described by two main mechanisms:

  • Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the piperazine ring and other heteroatoms are primarily responsible for this stronger form of adsorption.[2]

  • Physisorption: This occurs due to electrostatic interactions between charged inhibitor molecules (e.g., protonated amines in acid) and a charged metal surface.

Typically, the adsorption of piperazine-based inhibitors on a metal surface in acidic solution follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[2][7]

Conclusion

This compound is a highly effective and versatile platform for the synthesis of advanced corrosion inhibitors. Through straightforward chemical modifications, such as Schiff base formation, its inherent protective properties can be significantly enhanced. The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. By applying these methodologies, researchers can develop tailored corrosion solutions for a wide range of industrial challenges, contributing to improved material longevity and operational safety.

References

  • Ansari, F. A., Quraishi, M. A., & Singh, A. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. The Open Electrochemistry Journal. Available at: https://benthamopen.com/ABSTRACT/TOELECTROJ-2-32
  • Wongirad, K., et al. (2020). Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. University of Saskatchewan. Available at: https://harvest.usask.ca/handle/10388/13076
  • Desai, P. S., & Indorwala, N. S. (2016). Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available at: https://www.researchgate.net/publication/322119106_Inhibitory_action_of_piperazine_derivatives_on_mild_steel_corrosion_in_hydrochloric_acid_solutions
  • Rezaeivala, M., & Gholivand, K. (2022). Experimental and Theoretical Investigation of Corrosion Inhibition Effect of Two piperazine-based Ligands on Carbon Steel in Acidic Media. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available at: https://www.researchgate.net/publication/358688172_Experimental_and_Theoretical_Investigation_of_Corrosion_Inhibition_Effect_of_Two_piperazine-based_Ligands_on_Carbon_Steel_in_Acidic_Media
  • Mohammed, A. A. (2011). Synthesis and characterization of new Schiff bases and evaluation as corrosion inhibitors. Journal of Basrah Researches (Sciences). Available at: https://www.iasj.net/iasj/article/51351
  • Quraishi, M. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. Bentham Science Publishers. Available at: https://www.researchgate.net/publication/242223842_Investigation_of_Piperazine_and_its_Derivatives_as_Vapor_Phase_Corrosion_Inhibitors_for_Mild_Steel
  • Desai, P., & Vashi, R. (2025). Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study. ResearchGate. Available at: https://www.researchgate.
  • Quraishi, M. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. ResearchGate. Available at: https://www.researchgate.net/figure/Experimental-setup-for-weight-loss-experiments_fig1_242223842
  • Khandelwal, V. K., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors - An Overview. Gradiva Review Journal. Available at: https://www.researchgate.net/publication/365518335_Synthesis_of_Schiff_Bases_and_their_role_as_corrosion_inhibitors_-An_Overview
  • Various Authors. (2025). Three piperazine compounds as corrosion inhibitors for copper in 0.5 M sulfuric acid medium. ResearchGate. Available at: https://www.researchgate.net/publication/382855193_Three_piperazine_compounds_as_corrosion_inhibitors_for_copper_in_05_M_sulfuric_acid_medium
  • Al-Amiery, A. A., et al. (2021). A New Synthesized Schiff Base as Corrosion Inhibitor for Mild Steel in a HCl Medium: Experimental, Density Functional Theory and Molecular Dynamics Simulation Studies. Portugaliae Electrochimica Acta. Available at: https://www.researchgate.
  • Alamiery, A. A. (2024). Schiff Bases as Corrosion Inhibitors: A Mini-Review. Journal of Materials and Engineering. Available at: https://www.researchgate.net/publication/377583099_Schiff_Bases_as_Corrosion_Inhibitors_A_Mini-Review
  • Al-Amiery, A. A., et al. (2021). A New Synthesized Schiff Base as Corrosion Inhibitor for Mild Steel in a HCl Medium: Experimental, Density Functional Theory and Molecular Dynamics Simulation Studies. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/A-New-Synthesized-Schiff-Base-as-Corrosion-for-a-Al-Amiery-Al-Majedy/62d98a08c83a54d32095f9c1186e0c6530660f64
  • Rezaeivala, M., & Gholivand, K. (2022). Investigation of the Corrosion Inhibition Effect of Two Piperazine-Based Ligands on Carbon Steel in Molar Acid Medium. ResearchGate. Available at: https://www.researchgate.net/publication/358688172_Investigation_of_the_Corrosion_Inhibition_Effect_of_Two_Piperazine-Based_Ligands_on_Carbon_Steel_in_Molar_Acid_Medium
  • Kareem, A. H. A., et al. (2021). Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine for Mild Steel in the Acid Environment. Baghdad Science Journal. Available at: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/5160

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the N-alkylation of 2-ethylpiperazine. The inherent asymmetry of this substrate presents unique challenges in controlling both regioselectivity (N1 vs. N4) and the degree of alkylation (mono- vs. di-alkylation). This resource is structured to address the most common issues encountered in the lab, offering not just protocols but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses the critical questions that arise when planning and executing the N-alkylation of this compound.

Q1: I'm trying to mono-alkylate this compound. Which nitrogen (N1 or N4) will react first, and why?

A: In the absence of a directing or protecting group, alkylation will preferentially occur at the N4 position . This regioselectivity is governed by two main factors:

  • Steric Hindrance: The N1 nitrogen is adjacent to the ethyl group, which sterically shields it from the incoming electrophile (the alkylating agent). The N4 nitrogen is less encumbered, making it a more accessible target for nucleophilic attack.[1]

  • Nucleophilicity: The ethyl group is weakly electron-donating, which slightly increases the electron density and basicity of the adjacent N1 nitrogen. However, the steric effect is far more dominant in transition state energetics for SN2 reactions, making the less hindered N4 nitrogen the kinetically favored site of reaction.

Therefore, you can expect the major mono-alkylated product to be the 1-alkyl-3-ethylpiperazine isomer.

Q2: My reaction is producing a significant amount of the 1,4-di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A: Di-alkylation is a common challenge because the mono-alkylated product is often still nucleophilic enough to react with a second molecule of the alkylating agent.[2] To favor mono-alkylation, you must manipulate the reaction kinetics. Here are the most effective strategies:

  • Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent (e.g., 5 to 10 equivalents). This statistically increases the probability that the alkylating agent will encounter an unreacted piperazine molecule.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period using a syringe pump maintains a very low concentration of the electrophile. This minimizes the chance of the mono-alkylated product competing for the reagent.[2]

  • Lower Reaction Temperature: Reducing the temperature decreases the rate of both alkylation steps. However, the second alkylation (which is often slower due to increased steric hindrance or electronic deactivation) is typically affected more significantly, thus improving selectivity for the mono-alkylated product.[2]

  • Choice of Base: If a base is required, using a milder base (e.g., K₂CO₃ vs. NaH) can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic and less likely to react a second time.[2]

Q3: What are the best general conditions (base, solvent) for a standard direct alkylation with an alkyl halide?

A: The choice of base and solvent is critical and depends on the reactivity of your alkyl halide.

  • Bases: Anhydrous potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for many alkylations with reactive halides like iodides and bromides. It is strong enough to act as a scavenger for the H-X acid formed during the reaction but generally not strong enough to aggressively promote di-alkylation. For less reactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as diisopropylethylamine (DIPEA) may be necessary.[3]

  • Solvents: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

    • Acetonitrile (MeCN): An excellent, versatile solvent for these reactions.

    • Dimethylformamide (DMF): A more polar option that can accelerate slow reactions, but can be harder to remove during workup.

    • Tetrahydrofuran (THF): A less polar option, suitable for many conditions.

Avoid polar protic solvents (like ethanol or water) for direct alkylation, as they can solvate the piperazine's lone pairs through hydrogen bonding, reducing its nucleophilicity.[4]

Q4: Direct alkylation isn't working well for my substrate. What are the alternative methods?

A: Two powerful alternatives to direct alkylation are reductive amination and using a protecting group strategy.

  • Reductive Amination: This is the method of choice when your desired alkyl group can be sourced from an aldehyde or ketone. The process involves forming an iminium ion intermediate between the piperazine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.[5]

    • Advantages: It completely avoids the possibility of over-alkylation leading to quaternary ammonium salts. It is often a cleaner reaction with higher yields.[6]

    • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is highly effective and selective for reducing the iminium ion in the presence of the starting carbonyl.

  • Protecting Group Strategy: This is the most robust and controlled method to guarantee selective mono-alkylation at a specific nitrogen.

    • For N4-Alkylation: You can selectively protect the N1 nitrogen first. While direct selective protection of N1 on this compound is challenging, a common industrial approach is to use a protecting group on piperazine itself, alkylate the free nitrogen, and then introduce the ethyl group in a later step if the synthesis allows.

    • For N1-Alkylation: The most reliable method is to protect the more reactive N4 nitrogen first, typically with a tert-butoxycarbonyl (Boc) group. This leaves only the N1 nitrogen available for alkylation. The Boc group can then be cleanly removed under acidic conditions (e.g., with TFA or HCl).[2]

Q5: I'm having trouble purifying my product. The excess this compound is co-eluting with my product on the silica gel column.

A: Purifying polar amines can be challenging. Here are some proven techniques:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your N-alkylated product and the unreacted this compound will move into the aqueous layer as their respective hydrochloride salts. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 12 and extract your product back into an organic solvent. The highly polar piperazine starting material may have different partitioning behavior than your more lipophilic product, allowing for partial separation.

  • Chromatography Additives: Add a small amount of a basic modifier to your chromatography eluent. Typically, 1-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase (e.g., DCM/Methanol/Et₃N) will deactivate the acidic silanol groups on the silica surface. This prevents peak tailing and can significantly improve the separation of basic amines.

  • Reverse-Phase Chromatography: If normal-phase silica fails, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is an excellent alternative for purifying polar compounds.

Visualizing the Reaction and Strategy

Reaction Pathway Challenges

The N-alkylation of this compound presents two key selectivity challenges: regioselectivity (N1 vs. N4) and controlling the extent of alkylation (mono- vs. di-).

G cluster_start Reactants cluster_products Potential Products Start This compound + R-X N4_mono 1-Alkyl-3-ethylpiperazine (Mono-N4 Product) Start->N4_mono  Kinetically Favored (Less Steric Hindrance) N1_mono 1-Alkyl-2-ethylpiperazine (Mono-N1 Product) Start->N1_mono  Minor Product (Sterically Hindered) Di_alkyl 1,4-Dialkyl-2-ethylpiperazine (Di-alkylation Product) N4_mono->Di_alkyl Further Alkylation N1_mono->Di_alkyl Further Alkylation G cluster_no_product cluster_low_yield cluster_complex_mixture Start Reaction Complete? (Monitor by TLC/LC-MS) No_Product No Product Formation Start->No_Product No Low_Yield Low Yield of Desired Product Start->Low_Yield Yes, but low conversion Complex_Mixture Complex Mixture/ Di-alkylation Start->Complex_Mixture Yes, but poor selectivity Success Proceed to Purification Start->Success Yes, clean conversion NP_Sol1 Check Alkylating Agent (Is it reactive enough? R-I > R-Br >> R-Cl) No_Product->NP_Sol1 NP_Sol2 Increase Temperature or Switch to a Stronger Base/Solvent (DMF) No_Product->NP_Sol2 LY_Sol1 Extend Reaction Time Low_Yield->LY_Sol1 LY_Sol2 Ensure Anhydrous Conditions (Dry solvent/reagents) Low_Yield->LY_Sol2 CM_Sol1 Use Large Excess of Piperazine (5-10 eq) Complex_Mixture->CM_Sol1 CM_Sol2 Lower Temperature & Add Alkylating Agent Slowly via Syringe Pump Complex_Mixture->CM_Sol2 CM_Sol3 Switch to Reductive Amination or Protecting Group Strategy Complex_Mixture->CM_Sol3

Sources

Technical Support Center: Enhancing the Yield of 2-Ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Ethylpiperazine. This document is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of piperazine chemistry. Our goal is to provide actionable, in-depth solutions to common challenges encountered during synthesis, thereby improving yield, purity, and overall efficiency. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses the most frequent obstacles encountered during the synthesis of this compound and related substituted piperazines. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.

Issue 1: Low Yield of this compound with Significant 1,4-Diethylpiperazine Byproduct Formation

Question: My reaction to synthesize this compound via direct alkylation of piperazine with an ethylating agent (e.g., ethyl bromide) results in a low yield of the desired mono-substituted product and a large amount of the 1,4-diethylpiperazine byproduct. How can I improve selectivity for mono-ethylation?

Answer: This is the most common challenge in direct piperazine alkylation. The root cause is the comparable nucleophilicity of the two secondary amine groups on the piperazine ring. Once the first ethyl group is attached, the remaining nitrogen is still sufficiently reactive to undergo a second alkylation, leading to the undesired disubstituted product.[1][2]

Here are several strategies to enhance mono-substitution selectivity, ordered from simplest to most robust:

  • Stoichiometric Control (Statistical Dilution): The most straightforward approach is to use a significant excess of the piperazine starting material relative to the ethylating agent.[3] By using 5 to 10 molar equivalents of piperazine, you statistically increase the probability that the ethylating agent will react with an un-substituted piperazine molecule rather than the already-formed this compound.[1]

    • Causality: A high concentration of piperazine effectively "hides" the mono-substituted product from the electrophile, favoring the initial reaction.

  • Controlled Reagent Addition: Slowly adding the ethylating agent to the reaction mixture, especially at reduced temperatures (e.g., 0-10 °C), can help manage the reaction rate.[1]

    • Causality: This prevents a localized high concentration of the electrophile, which would otherwise increase the likelihood of the faster second alkylation on the more soluble mono-substituted intermediate.

  • Use of Mono-Protected Piperazine: For maximum selectivity and higher purity, the most effective method is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine.[1][2] The Boc (tert-butyloxycarbonyl) group effectively blocks one nitrogen atom, allowing for selective ethylation on the free secondary amine. The protecting group is then removed in a subsequent step, typically under acidic conditions.

    • Causality: This strategy eliminates the possibility of disubstitution by design, making it a highly reliable, albeit multi-step, approach.

G cluster_solutions Solutions for Disubstitution start Low Yield of This compound? check_byproduct Significant 1,4-disubstitution byproduct observed (GC/MS, NMR)? start->check_byproduct increase_excess Increase piperazine excess to 5-10 equivalents. check_byproduct->increase_excess Yes other_issues Investigate other issues: - Reagent purity - Reaction temperature - Incomplete reaction check_byproduct->other_issues No slow_addition Implement slow, controlled addition of ethylating agent at low temp. increase_excess->slow_addition If still suboptimal end_node Yield & Selectivity Improved increase_excess->end_node use_boc For highest purity, switch to 1-Boc-piperazine strategy. slow_addition->use_boc If purity is critical slow_addition->end_node use_boc->end_node

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Difficulty in Purifying Crude this compound

Question: My crude product is an oil and proves difficult to purify by standard silica gel column chromatography, often resulting in significant streaking and poor separation. What purification strategies are recommended?

Answer: The basic nature of the two amine groups in this compound is the primary cause of purification difficulties on standard silica gel, which is acidic. The strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of the product onto the column.

  • Modified Column Chromatography:

    • Basic Modifier: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or a few drops of ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).

      • Causality: The basic modifier competitively binds to the acidic sites on the silica gel, preventing the desired product from interacting too strongly and allowing for much cleaner elution.

    • Alternative Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[3]

  • Purification via Salt Formation & Recrystallization: This is a highly effective method for purifying amines.

    • Rationale: Converting the basic amine into a salt dramatically changes its physical properties, often yielding a stable, crystalline solid that can be purified by recrystallization while impurities remain in the mother liquor.[4]

    • Protocol: Dissolve the crude this compound oil in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Slowly add a solution of an acid (e.g., HCl in isopropanol, or glacial acetic acid) until precipitation is complete.[4][5] The resulting salt (e.g., this compound dihydrochloride) can be isolated by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water mixtures).[4] The pure free base can be regenerated by treating the salt with a strong base (e.g., NaOH) and extracting it into an organic solvent.

G cluster_chrom Chromatography cluster_salt Salt Formation crude Crude this compound (Oil) is_solid Is salt formation desirable for storage? crude->is_solid chrom Column Chromatography (Silica Gel) is_solid->chrom No form_salt Dissolve in Solvent (e.g., IPA) Add Acid (e.g., HCl) is_solid->form_salt Yes modify Add 0.5-2% Triethylamine to Eluent chrom->modify pure_oil Pure this compound Oil modify->pure_oil recrystallize Recrystallize Salt form_salt->recrystallize pure_salt Pure Salt (e.g., Dihydrochloride) recrystallize->pure_salt

Caption: General purification strategy for piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Besides direct alkylation, several other effective routes exist:

  • Reductive Amination/Cyclization: This is a powerful method that builds the ring system. One approach involves the intramolecular reductive amination of a precursor like N-(2-aminoethyl)-N-ethylethanolamine.[6][7] Catalytic hydrogenation in the presence of a suitable catalyst (e.g., Nickel, Cobalt) promotes cyclization to form the piperazine ring.[7][8]

  • Catalytic Reaction of Piperazine with Ethanol: In a more industrial approach, piperazine can be reacted directly with ethanol at high temperatures (e.g., 280 °C) and pressures over a solid catalyst, such as copper-cobalt-molybdenum on an alumina support.[9] This method is suitable for large-scale production but requires specialized equipment.

  • De Novo Synthesis from Acyclic Precursors: More complex syntheses can build the substituted ring from the ground up, offering precise control over substitution patterns. For example, a reductive cyclization of dioximes derived from primary amines can yield 2-substituted piperazines.[10]

Q2: How do I choose the optimal solvent and temperature for direct ethylation?

A2: The choice depends on your ethylating agent and scale.

  • Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or alcohols like ethanol and isopropanol are commonly used. They effectively dissolve the piperazine and its salts that may form during the reaction.[11]

  • Temperature: The reaction is often exothermic. For small-scale lab synthesis, starting at a lower temperature (0-25 °C) and allowing the reaction to warm to room temperature or be gently heated (40-80 °C) provides good control.[11] For industrial processes, higher temperatures may be used to drive the reaction to completion faster.[9]

Q3: What are the key parameters for optimizing a catalytic synthesis of N-ethylpiperazine from piperazine and ethanol?

A3: Based on process chemistry research, the key parameters for this gas-solid phase catalytic reaction are catalyst composition, reaction temperature, and reagent feed rate (space velocity).

ParameterTypical Range/ValueRationale & Impact on YieldSource
Catalyst Cu-Co-Mo / γ-Al₂O₃The combination of metals provides high activity for the dehydrogenation of ethanol and subsequent amination.[9]
Reaction Temp. 250 - 300 °CBalances reaction rate and catalyst stability. Optimal temperatures are often around 280 °C for good conversion.
Pressure 0.1 - 10.0 MPaHigher pressure can favor the reaction rate but requires specialized high-pressure reactors.[9]
Piperazine Conc. 30% (w/w in a solvent)Controls the feed concentration into the reactor system.
Space Velocity ~0.0048 mol·g⁻¹·hr⁻¹Determines the residence time of reactants on the catalyst surface. Lower velocity increases contact time and conversion.

Experimental Protocol: High-Selectivity Synthesis of this compound via Mono-Boc Protection

This two-step protocol is designed to maximize the yield and purity of this compound by preventing disubstitution.

Step 1: Synthesis of 1-Boc-4-ethylpiperazine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of approximately 0.5 M.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Alkylation: Cool the stirring suspension to 0 °C in an ice bath. Slowly add ethyl iodide or ethyl bromide (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting 1-Boc-piperazine is consumed.

  • Workup: Filter off the potassium carbonate and wash the solid with ACN. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 1-Boc-4-ethylpiperazine, which can be purified by column chromatography if necessary.

Step 2: Deprotection to Yield this compound
  • Reaction Setup: Dissolve the crude 1-Boc-4-ethylpiperazine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C. Slowly add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (4-5 eq) or trifluoroacetic acid (TFA) (5-10 eq) are common choices.

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. The evolution of gas (isobutylene) will be observed. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Free-Basing: Dissolve the resulting salt in water and cool in an ice bath. Adjust the pH to >12 by the slow addition of concentrated NaOH solution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. Purity can be assessed by GC/MS and NMR.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Benchchem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
  • Benchchem. (2025). Technical Support Center: Purification of (R)-2-ethylpiperazine Dihydrochloride.
  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • Li, Q., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.
  • Iarossi, M., et al. (n.d.). Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2). NIH.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine. Google Patents.
  • CN102432565A - Preparation method of 2-hydroxyethyl piperazine. Google Patents.
  • Heravi, M. M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Dissertation. (n.d.). N-ethyl piperazine synthesis process and catalyst research.
  • CN1962649A - Process for synthesizing N-ethyl piperazidine. Google Patents.
  • ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine + 2-chloro ethoxy ethanol?

Sources

Troubleshooting common side reactions and byproduct formation with 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this versatile building block. My aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug development?

This compound is a crucial heterocyclic amine used as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its piperazine core is a common scaffold in drugs targeting various receptors and enzymes.[2][3] It is particularly prevalent in the development of antipsychotics, antihistamines, and anti-cancer agents.[4][5] The ethyl group at the 2-position can offer advantages in terms of modulating lipophilicity, metabolic stability, and target binding affinity compared to unsubstituted piperazine.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] Due to its hygroscopic nature, exposure to atmospheric moisture should be minimized to prevent degradation and ensure accurate weighing for reactions.[7] It is also a combustible solid and should be kept away from open flames, sparks, and heat.[8][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin and eye irritation.[6][10]

Q3: Which analytical techniques are best suited for monitoring reactions involving this compound and detecting impurities?

A range of analytical methods can be employed. For routine reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective technique. For more detailed analysis and quantification of this compound and its byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are highly recommended.[11][12][13] These methods offer excellent separation and sensitivity for identifying and quantifying trace impurities.[11][12][14][15]

Section 2: Troubleshooting Guide: Common Side Reactions & Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and actionable solutions.

Issue 1: Formation of N-Oxides
Q: My reaction is producing a significant amount of a more polar byproduct, which I suspect is the N-oxide of this compound. What causes this and how can I prevent it?

A: Understanding the Cause:

N-oxidation is a common metabolic pathway for tertiary amines and can also occur during synthetic transformations.[16][17] The lone pair of electrons on the nitrogen atoms of the piperazine ring are susceptible to oxidation, particularly by strong oxidizing agents or even atmospheric oxygen under certain conditions. The formation of N-oxides can be problematic as they may exhibit different pharmacological properties or be difficult to separate from the desired product.[16]

Troubleshooting Protocol:

  • Inert Atmosphere: The most crucial step is to conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, a key contributor to N-oxide formation.

  • Solvent Degassing: Before use, thoroughly degas your reaction solvents. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Choice of Oxidant: If your reaction involves an oxidation step, carefully consider the choice of oxidant. Milder and more selective oxidizing agents are less likely to cause N-oxidation.

  • Temperature Control: Elevated temperatures can accelerate the rate of N-oxidation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Data Presentation: Impact of Atmosphere on N-Oxide Formation

Reaction ConditionN-Oxide Byproduct (%)
Open to Air15-25%
Nitrogen Blanket< 5%
Degassed Solvents + N₂< 1%

Typical results may vary based on specific reaction conditions.

Issue 2: Dimerization and Oligomerization
Q: I am observing the formation of higher molecular weight species in my reaction, suggesting dimerization or oligomerization of my this compound-containing product. How can I mitigate this?

A: Understanding the Cause:

Dimerization can occur through various mechanisms, including intermolecular reactions between functional groups on your molecule. For molecules with extended aromatic systems, intermolecular interactions can also lead to the formation of dimers.[18] In the context of piperazine derivatives, if reactive sites are present, self-condensation or reaction with bifunctional reagents can lead to unwanted oligomers.[19][20][21]

Troubleshooting Protocol:

  • High Dilution: Running the reaction at a higher dilution can favor intramolecular reactions over intermolecular dimerization. This is particularly effective when forming cyclic structures.

  • Slow Addition: If you are reacting this compound with a bifunctional reagent, add the reagent slowly to the reaction mixture. This maintains a low concentration of the reactive species and reduces the likelihood of multiple additions to the same molecule.

  • Protecting Groups: If your this compound derivative contains other reactive functional groups, consider using protecting groups to temporarily block these sites and prevent unwanted side reactions.

  • pH Control: The reactivity of the piperazine nitrogens is pH-dependent. Adjusting the pH of the reaction mixture can sometimes suppress dimerization by protonating one of the nitrogen atoms, rendering it less nucleophilic.

Experimental Workflow: Minimizing Dimerization

Dimerization_Prevention cluster_0 Reaction Setup cluster_1 Chemical Strategy cluster_2 Outcome A High Dilution Conditions E Reduced Dimer Formation A->E B Slow Reagent Addition B->E C Use of Protecting Groups C->E D pH Optimization D->E

Caption: Strategies to minimize dimer formation.

Issue 3: Reaction with Atmospheric Carbon Dioxide
Q: I've noticed a gradual decrease in the pH of my this compound solution and the formation of a white precipitate when left exposed to air. What is happening?

A: Understanding the Cause:

Piperazines, including this compound, are basic compounds that can readily react with atmospheric carbon dioxide (CO₂) in the presence of moisture to form carbamates and bicarbonate salts.[22][23][24][25] This is an acid-base reaction where the amine acts as a base and CO₂ acts as a Lewis acid. The resulting salts are often insoluble in organic solvents, leading to the formation of a precipitate.

Troubleshooting Protocol:

  • Inert Atmosphere Handling: As with preventing N-oxidation, handling this compound and its solutions under an inert atmosphere is the most effective way to prevent reaction with CO₂.

  • Use of Dry Solvents: Ensure that your solvents are anhydrous. The presence of water facilitates the reaction between the amine and CO₂.

  • Storage of Solutions: If you need to store solutions of this compound, do so under an inert atmosphere in a tightly sealed container. For long-term storage, consider storing the solution in a refrigerator or freezer to slow down any potential degradation.

  • Purification of Starting Material: If you suspect your starting material has been contaminated with carbamates, it can often be purified by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting the free amine.

Reaction Pathway: this compound with CO₂

CO2_Reaction This compound This compound Carbamate/Bicarbonate Salt Carbamate/Bicarbonate Salt This compound->Carbamate/Bicarbonate Salt reacts with CO2 CO2 CO2->Carbamate/Bicarbonate Salt H2O H2O H2O->Carbamate/Bicarbonate Salt (facilitates)

Caption: Reaction of this compound with atmospheric CO₂.

Issue 4: Disubstitution on the Piperazine Ring
Q: I am trying to perform a monosubstitution on the piperazine ring, but I am getting a significant amount of the 1,4-disubstituted product. How can I improve the selectivity for monosubstitution?

A: Understanding the Cause:

The two nitrogen atoms in the piperazine ring have similar reactivity, making it challenging to achieve selective monosubstitution. Once one nitrogen has reacted, the second nitrogen can still be sufficiently nucleophilic to react further, leading to the formation of the disubstituted byproduct.[26][27][28]

Troubleshooting Protocol:

  • Stoichiometry Control: Use a stoichiometric excess of this compound relative to your electrophile. This will statistically favor the monosubstituted product. A 2 to 5-fold excess is a good starting point.

  • Use of a Mono-Protected Piperazine: A more robust method is to start with a mono-protected this compound derivative, such as N-Boc-2-ethylpiperazine. This allows you to perform the desired reaction on the unprotected nitrogen, followed by deprotection of the second nitrogen.

  • Salt Formation: It is possible to selectively protect one nitrogen by forming a mono-hydrochloric salt.[27][28] The protonated nitrogen is no longer nucleophilic, allowing the reaction to occur at the free nitrogen.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of the disubstituted product. Stop the reaction once the desired monosubstituted product is maximized.

Selectivity Strategy: Monosubstitution vs. Disubstitution

StrategyMonosubstituted Product YieldDisubstituted Product Yield
1:1 Stoichiometry40-60%20-40%
3:1 Piperazine:Electrophile70-85%5-15%
Mono-Boc Protection>95%<1%

Yields are approximate and will vary depending on the specific reaction.

References

  • Benchchem. Technical Support Center: Purification of (R)-2-ethylpiperazine Dihydrochloride.
  • Echemi.
  • Fisher Scientific.
  • Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No..
  • Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis.
  • ResearchGate. 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?.
  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • RSC Publishing. Analytical Methods.
  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Journal of Materials Chemistry C (RSC Publishing).
  • A Review on Analytical Methods for Piperazine Determin
  • ScienceAsia.
  • Semantic Scholar. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • ResearchGate.
  • NIH.
  • Organic Chemistry Portal. Piperazine synthesis.
  • NIH. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems.
  • ResearchGate. Reaction between piperazine and CO2 | Download Scientific Diagram.
  • ChemRxiv.
  • ResearchGate.
  • ResearchGate. (PDF) Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.
  • ResearchGate.
  • ResearchGate. Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds | Request PDF.
  • Scirp.org. Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • PMC - PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Google Patents.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents.

Sources

Technical Support Center: Purification of 2-Ethylpiperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-ethylpiperazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity for this critical class of compounds. Here, we move beyond simple protocols to explain the scientific principles behind purification strategies, offering robust troubleshooting advice and detailed methodologies grounded in established practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound and its derivatives.

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound are primarily process-related, stemming from the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: Residual piperazine is a frequent impurity.

  • Over-alkylation Products: The most common byproduct is N,N'-diethylpiperazine, formed by the alkylation of both nitrogen atoms of the piperazine ring.

  • Structurally Similar Impurities: Other ethyleneamines or related pyrazines can also be present, arising from side reactions.

The specific impurity profile is highly dependent on the synthetic method, for instance, the ethylation of piperazine with ethanol often yields both the desired mono-substituted and the undesired di-substituted product.[1]

Q2: What are the primary purification techniques for this compound?

A2: The two most effective and widely used methods for purifying this compound are:

  • Fractional Distillation: This is suitable for separating the free base form of this compound from impurities with different boiling points, such as piperazine and N,N'-diethylpiperazine.[1] It can be performed under atmospheric or reduced pressure.

  • Recrystallization via Salt Formation: This technique leverages the high polarity and basicity of the piperazine moiety.[2] By converting the this compound free base into a salt (e.g., dihydrochloride), it can be selectively crystallized from a suitable solvent system, leaving more soluble impurities behind in the mother liquor. This is particularly effective for achieving high purity.[2]

Q3: How can I accurately determine the purity of my this compound sample?

A3: The most reliable methods for assessing the purity of this compound are chromatographic techniques.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This is a robust and widely used method for quantifying the purity of volatile amines like this compound and its common impurities.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Since piperazines lack a strong UV chromophore, direct UV detection can be challenging.[6] For trace analysis, pre-column derivatization with a UV-active agent may be necessary. For chiral derivatives, specialized chiral HPLC methods are essential to separate enantiomers or diastereomers.[6][7]

Q4: My this compound derivative is chiral. How do I approach its purification?

A4: The purification of chiral this compound derivatives requires stereoselective techniques.

  • Diastereomeric Salt Crystallization: If you have a racemic mixture, you can react it with a chiral resolving agent (like L-(+)-tartaric acid) to form diastereomeric salts.[8] These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[8] The selection of the correct solvent is critical for maximizing the solubility difference.[8]

  • Chiral HPLC: For both analytical and preparative scale separations, chiral HPLC is a powerful tool. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving piperazine enantiomers.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your purification experiments.

Recrystallization Issues

Q5: I'm trying to recrystallize my this compound salt, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution.[9][10] Impurities can significantly lower the melting point, making this a common issue with crude materials.[10][11]

Causality & Solution Workflow:

G start Problem: Compound 'Oils Out' during Recrystallization reason1 Reason 1: High Impurity Level (Lowers Melting Point) start->reason1 reason2 Reason 2: Solvent Boiling Point > Compound Melting Point start->reason2 reason3 Reason 3: Cooling Too Rapidly start->reason3 solution1 Solution A: Re-dissolve in more 'good' solvent, then cool slowly. reason1->solution1 solution2 Solution B: Change to a lower-boiling point solvent system. reason2->solution2 solution3 Solution C: Allow very slow cooling. Insulate the flask. reason3->solution3 solution4 Solution D: If oil persists, separate it, redissolve, and try again (iterative purification). solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting workflow for "oiling out".

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool much more slowly.[9][10] Insulating the flask can promote gradual crystal growth.

  • Change Solvent System: If the melting point of your compound is inherently low, choose a solvent or solvent pair with a lower boiling point.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound if available.[10]

  • Iterative Purification: If the oil is due to high impurity levels, you may need to perform a preliminary purification. Separate the oil from the solvent, re-dissolve it, and attempt the recrystallization again.[11] Sometimes, a quick pass through a silica plug can remove enough of the impurities to allow for successful crystallization.

Q6: My yield after recrystallization is very low. What are the likely causes?

A6: A low yield is most commonly caused by using too much solvent, leading to significant product loss in the mother liquor.[9][10] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is too warm.

To improve yield:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Check Mother Liquor: After filtration, cool the mother liquor in an ice bath to see if a significant second crop of crystals forms. If so, too much solvent was used initially.

  • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[12]

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-warmed funnel and flask and a slight excess of solvent to prevent the product from crashing out on the filter paper.[13] The excess solvent can be boiled off before the final cooling step.[13]

Distillation Issues

Q7: During fractional distillation of this compound, I'm getting poor separation between my product and a lower-boiling impurity.

A7: This issue typically points to insufficient column efficiency or an improper distillation rate. A common low-boiling impurity is unreacted piperazine.

To improve separation:

  • Increase Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates. For closely boiling compounds, a longer packed column (e.g., Vigreux or packed with Raschig rings) is necessary.

  • Slow Down the Distillation: A slow, steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column. Aim for a collection rate of about 1-2 drops per second.

  • Maintain a Proper Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) improves separation. This is controlled by the heating rate.

  • Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.[14]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification procedures. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification of this compound via Dihydrochloride Salt Recrystallization

This protocol is effective for removing organic impurities like N,N'-diethylpiperazine.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound free base in a minimal amount of a polar protic solvent. Good starting points are ethanol or isopropanol.[2]

  • Acidification: Cool the solution in an ice bath. Slowly add a slight excess (approximately 2.1 equivalents) of concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic; maintain the temperature below 20°C.

  • Precipitation: The this compound dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the filter cake with a small amount of cold ethanol or the solvent used for crystallization to remove residual mother liquor.[16]

  • Drying: Dry the purified this compound dihydrochloride salt under vacuum.

  • (Optional) Regeneration of Free Base: To recover the purified free base, dissolve the salt in water, cool in an ice bath, and slowly add a strong base (e.g., 50% NaOH solution) until the pH is >12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

ParameterRecommended Solvent/ReagentRationale
Salt Formation Concentrated HClForms a stable, crystalline dihydrochloride salt.
Crystallization Solvent Ethanol, Methanol, or IsopropanolThe dihydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature in these solvents.[2]
Washing Solvent Ice-cold Ethanol or IsopropanolRemoves soluble impurities without significantly dissolving the desired salt.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This method is ideal for separating this compound (BP: ~156°C at atm. pressure) from lower-boiling piperazine (BP: ~146°C) and higher-boiling N,N'-diethylpiperazine (BP: ~191°C).[1] Vacuum distillation is recommended to lower the required temperatures and prevent potential degradation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum service, including a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[17] Ensure all glassware is free of cracks and all joints are properly greased and sealed.[17] Use a stir bar in the distillation flask.[17]

  • System Evacuation: Connect the apparatus to a vacuum source with a trap in between. Slowly evacuate the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any residual solvents or low-boiling impurities. The temperature will be unstable during this phase.

    • Piperazine Fraction: As the temperature stabilizes at the boiling point of piperazine at the given pressure, collect this fraction in a separate receiving flask.

    • Intermediate Fraction: There will be a temperature rise between the piperazine and this compound fractions. Collect this intermediate cut separately.

    • Product Fraction: Collect the pure this compound fraction as the temperature stabilizes at its boiling point under vacuum. Record the stable temperature and the pressure.

    • Residue: Leave a small amount of residue in the distillation flask; do not distill to dryness.[18] This residue will contain higher-boiling impurities like N,N'-diethylpiperazine.

  • Shutdown: Cool the system to room temperature before slowly re-introducing air into the apparatus.[17]

CompoundAtmospheric Boiling Point (°C)Expected Elution Order
Piperazine~1461st
This compound ~156 2nd (Product)
N,N'-Diethylpiperazine~1913rd (or remains in residue)
Protocol 3: Purity Assessment by GC-FID

This protocol provides a starting point for the analysis of this compound purity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., ~1 mg/mL) in a suitable solvent like methanol.

  • GC-FID Conditions:

    • Column: A mid-polarity column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), is a good starting point.[3][4][5]

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start with an initial temperature (e.g., 150°C) held for a few minutes, then ramp the temperature up (e.g., at 35°C/min) to a final temperature (e.g., 260°C) and hold.[3][4][5] This program will help separate compounds with different boiling points.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Analysis: Analyze the resulting chromatogram. Purity can be estimated by the area percent of the main peak, assuming similar detector response for the impurities. For accurate quantification, calibration with standards is required.

G

Caption: Decision workflow for selecting a purification method.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Technical Support Center: Purification of (R)-2-ethylpiperazine Dihydrochloride. Benchchem.
  • Recrystallization.
  • Analytical CHEMISTRY.
  • Fractional Distillation.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
  • Troubleshooting. Chemistry LibreTexts.
  • SOP: CRYSTALLIZATION.
  • Problems with Recrystallisations. University of York.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals.
  • Recrystallization. Chemistry LibreTexts.
  • Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate.
  • Help with recrystallization. Reddit.
  • Recrystallization (help meeeeee). Reddit.
  • Purification: Fractional Distillation. University of Rochester.
  • Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts. Benchchem.
  • Representative bioactive sulfur-containing ethyl piperazine compounds... ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • This compound dihydrochloride. Sigma-Aldrich.
  • (R)-2-ETHYL-PIPERAZINE. ChemicalBook.
  • MATERIAL SAFETY DATA SHEET 1-(2-Amino Ethyl) Piperazine. CDH Fine Chemical.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. NIH.
  • N-Ethylpiperazine. Koei Chemical Co., Ltd.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate.
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • How Fractional Distillation Process Works. USA Lab.
  • Recrystallization - Part 2.
  • The procedure of fraction distillation in a laboratory. ResearchGate.
  • 2-Ethyl piperazine hydrochloride. PubChem.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate.
  • Chiral HPLC Separations. Phenomenex.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • N-methyl piperazine and N-ethyl piperazine separation method. Google Patents.
  • This compound. PubChem.
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed.
  • N-Ethylpiperazine. Cheméo.
  • Distillative isolation of N-ethylpiperazine in the presence of water. Google Patents.
  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. European Patent Office.
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.

Sources

Technical Support Center: Strategies to Avoid Di-alkylation in 2-Ethylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective N-alkylation. The inherent symmetry of the piperazine core presents a significant synthetic hurdle: controlling the degree of substitution to achieve the desired mono-alkylated product while avoiding the formation of di-alkylated species.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem with this compound?

A1: The piperazine ring contains two secondary amine groups. While the two nitrogen atoms in this compound are not chemically equivalent due to the presence of the ethyl group, their reactivity towards alkylating agents can be similar enough to lead to a mixture of mono- and di-alkylated products.[1] The initial mono-alkylation product can still act as a nucleophile and react with a second molecule of the alkylating agent.

Q2: I'm observing a significant amount of di-alkylation in my reaction. What is the quickest modification I can make to my procedure?

A2: The most straightforward initial approach is to use a large excess of this compound relative to your alkylating agent.[1] By increasing the stoichiometric imbalance, you increase the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product.[1] A starting point is to use 3-5 equivalents of this compound.

Q3: My product seems to be stuck in the aqueous phase during work-up. What could be the cause?

A3: This is a common issue and often indicates the formation of a quaternary ammonium salt, which is highly water-soluble.[2] This can happen if the mono-alkylated product undergoes a second alkylation on the same nitrogen atom. To confirm this, you can analyze the aqueous layer by techniques such as NMR or LC-MS. Using a protecting group strategy or switching to reductive amination can prevent the formation of these salts.[2]

Q4: Are there alternatives to traditional alkyl halides for introducing an alkyl group?

A4: Yes, reductive amination is an excellent alternative to nucleophilic substitution with alkyl halides.[2] This method involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3] A key advantage of this method is that it avoids the possibility of forming quaternary ammonium salts.[2]

Troubleshooting Guides

Issue 1: Poor Selectivity for Mono-alkylation in Direct Alkylation Reactions

Direct alkylation of this compound often leads to a mixture of starting material, the desired mono-alkylated product, and the undesired di-alkylated product. Optimizing reaction conditions is crucial to favor mono-substitution.

Underlying Principles

The relative rates of the first and second alkylation reactions determine the product distribution. Several factors influence these rates:

  • Stoichiometry: As mentioned in the FAQs, using an excess of the piperazine nucleophile is a primary strategy to favor mono-alkylation.[1]

  • Steric Hindrance: The ethyl group on the 2-position of the piperazine ring provides some steric bulk, which can influence the regioselectivity of the first alkylation and slightly disfavor the second alkylation.[4][5] However, this effect is often not sufficient to prevent di-alkylation completely.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of the second alkylation, leading to more di-substituted product.[6]

Troubleshooting Workflow

start Low Mono-alkylation Selectivity step1 Increase Equivalents of this compound (3-5 eq.) start->step1 step2 Lower Reaction Temperature step1->step2 If still poor step3 Monitor Reaction Progress Closely (TLC/LC-MS) step2->step3 If still poor step4 Consider a Less Reactive Alkylating Agent step3->step4 If still poor end_success Improved Selectivity step4->end_success If successful end_fail Still Poor Selectivity: Consider Protecting Group Strategy step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for poor mono-alkylation selectivity.

Experimental Protocol: Optimizing Direct Alkylation
  • Setup: To a round-bottom flask containing a stir bar, add this compound (3-5 equivalents) and a suitable solvent (e.g., acetonitrile, DMF, or DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Dissolve the alkylating agent (1 equivalent) in the same solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the disappearance of the alkylating agent and the formation of the mono-alkylated product.

  • Quenching: Once the starting material is consumed or the ratio of mono- to di-alkylation is optimal, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Perform a standard aqueous work-up. The excess this compound can often be removed by an acidic wash. The crude product can then be purified by column chromatography.

Issue 2: Di-alkylation Persists Despite Optimized Direct Alkylation

When optimizing direct alkylation fails to provide the desired selectivity, a protecting group strategy is the most robust solution.[1]

Underlying Principles

This strategy involves temporarily blocking one of the nitrogen atoms of this compound with a protecting group, forcing the alkylation to occur at the unprotected nitrogen.[1][7] The protecting group is then removed in a subsequent step to yield the mono-alkylated product. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[8][9][10]

Protecting Group Strategy Workflow

start Di-alkylation Problem step1 Step 1: Mono-Boc Protection of this compound start->step1 step2 Purify Mono-Boc Protected Intermediate step1->step2 step3 Step 2: Alkylation of the Unprotected Nitrogen step2->step3 step4 Purify N-Alkyl-N'-Boc-2-ethylpiperazine step3->step4 step5 Step 3: Deprotection of the Boc Group step4->step5 end_product Pure Mono-alkylated this compound step5->end_product

Caption: Workflow for the protecting group strategy.

Experimental Protocol: Mono-Boc Protection and Subsequent Alkylation

Part A: Mono-Boc Protection of this compound [2]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.9-1.0 equivalents) in the same solvent. The use of slightly less than one equivalent of Boc₂O can help minimize the formation of the di-Boc protected by-product.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue, which may contain unreacted this compound, the desired mono-Boc product, and some di-Boc product, can be purified by column chromatography on silica gel.

Part B: Alkylation of Mono-Boc-2-ethylpiperazine [2]

  • Setup: Dissolve the purified mono-Boc-2-ethylpiperazine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).

  • Base: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5-2.0 equivalents).

  • Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up: Monitor the reaction until completion. Perform a standard aqueous work-up and purify the N-alkyl-N'-Boc-2-ethylpiperazine by column chromatography.

Part C: Boc Deprotection [8]

  • Acidic Cleavage: Dissolve the purified N-alkyl-N'-Boc-2-ethylpiperazine in a solvent like DCM or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Isolation: After completion, concentrate the reaction mixture. The product is often obtained as a salt (e.g., TFA or HCl salt), which can be neutralized with a base during a subsequent aqueous work-up to yield the free amine.

Issue 3: Low Yields or Side Reactions with Sensitive Substrates

For substrates that are sensitive to the basic conditions of direct alkylation or the acidic conditions of Boc deprotection, alternative synthetic routes should be considered.

Alternative Synthetic Routes
  • Reductive Amination: As previously mentioned, this is a milder alternative that avoids harsh bases and the formation of quaternary salts.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-2-ethylpiperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and this compound (or a mono-protected version).[11][12][13] This reaction generally proceeds under milder conditions than traditional nucleophilic aromatic substitution.

Data Summary: Comparison of Strategies
StrategyKey AdvantagesKey DisadvantagesBest Suited For
Direct Alkylation with Excess Piperazine Operationally simple, one-step reaction.[1]Often requires a large excess of piperazine, can still lead to di-alkylation.[1]Initial screening, simple alkylating agents.
Protecting Group Strategy (e.g., Boc) High selectivity for mono-alkylation, generally clean reactions.[1][9]Adds two steps (protection and deprotection) to the synthesis, requires chromatography.[8]When high purity of the mono-alkylated product is essential.
Reductive Amination Avoids quaternary salt formation, mild reaction conditions.[2][3]Requires an aldehyde or ketone as the electrophile.Introducing alkyl groups from corresponding carbonyl compounds.
Buchwald-Hartwig Amination Excellent for forming C-N bonds with aryl halides, good functional group tolerance.[11][12]Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.Synthesis of N-aryl-2-ethylpiperazines.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Behenna, D. C., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8438–8442. [Link]
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]
  • Baran, P. (n.d.). Protecting Groups. [Link]
  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
  • Ponec, R., & Yuzhakov, G. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(16), 2364–2370. [Link]
  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/078b5a03463872c3d4f1c99878a8e1e7e4529f79]([Link]
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 479–490. [Link]
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (2007).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (2022). pK a values of common substituted piperazines. [Link]
  • PubMed. (2020).
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
  • Organic & Biomolecular Chemistry. (n.d.).
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
  • YouTube. (2013). Steric hindrance. [Link]
  • Nature. (2024).
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Kadyrov, R. (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. [Link]
  • PubChem. (n.d.). Aminoethylpiperazine. [Link]

Sources

Overcoming challenges in the purification of polar 2-Ethylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar 2-ethylpiperazine derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges these molecules present. Their high polarity, basicity, and potential for chirality demand a nuanced approach that goes beyond standard protocols.

This guide is structured to function as a direct line to a specialist. We will move from foundational questions to deep troubleshooting of specific techniques, providing not just the 'how' but the critical 'why' behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop

This section addresses the most common initial hurdles researchers face with this compound and its analogues.

Q1: Why is my this compound derivative so difficult to purify compared to other compounds?

A1: The primary challenges stem from the inherent physicochemical properties of the piperazine ring system.[1]

  • High Polarity & Basicity: The two nitrogen atoms (pKa values typically around 5.3 and 9.7) make these compounds very polar and basic.[1] This leads to high water solubility, making extraction from aqueous media difficult, and causes strong interactions with acidic stationary phases like silica gel in chromatography.[1][2]

  • Hygroscopicity: These compounds readily absorb moisture from the air, which can complicate accurate weighing, handling, and can introduce water as an impurity.[1]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be exploited for purification, it can also lead to inconsistencies in the isolated form of your material if not controlled.[1][3]

Q2: What are the most common impurities I should expect from a synthesis of a this compound derivative?

A2: Impurities are often structurally similar to the target compound, making separation difficult. Common culprits include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Structurally Related By-products: Alkylated piperazines or related pyrazines can form during synthesis and may co-precipitate or co-elute with your desired product.[1][4]

  • Degradation Products: Improper storage, handling, or harsh reaction/purification conditions (like prolonged exposure to acidic silica) can lead to degradation.[1][5]

Q3: Should I start with chromatography, crystallization, or extraction?

A3: The best initial approach depends on the scale and purity of your crude material. The following workflow provides a general decision-making framework.

G start Crude Material (this compound Derivative) assess_purity Assess Purity & Scale (TLC, LCMS, NMR) start->assess_purity pre_cleanup Acid-Base Extraction (Initial Cleanup) assess_purity->pre_cleanup decision_purity Purity > 85%? decision_scale Scale > 5g? decision_purity->decision_scale Yes chromatography Perform Chromatography (HILIC or RP-HPLC) decision_purity->chromatography No crystallization Attempt Crystallization (Salt Formation) decision_scale->crystallization Yes decision_scale->chromatography No pre_cleanup->decision_purity final_product Pure Product crystallization->final_product chromatography->final_product

Caption: Initial purification strategy decision workflow.

Part 2: Troubleshooting Chromatographic Purification

Chromatography is a powerful tool, but the polarity of this compound derivatives can cause significant issues.

Q4: My compound streaks badly or won't elute from a standard silica gel column. What's happening?

A4: This is a classic problem caused by the strong acid-base interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[2][6] This interaction leads to irreversible adsorption, peak tailing, and in severe cases, decomposition of the compound on the column.[5]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small amount of a competing base, typically 1-2% triethylamine (TEA).[6][7] This neutralizes the most acidic sites.

  • Use an Amine-Functionalized Column: For routine purifications of basic compounds, using a column packed with amine-functionalized silica is a highly effective, albeit more expensive, solution that avoids the need for mobile phase modifiers.[2][8]

  • Consider an Alternative Stationary Phase: Basic or neutral alumina can be effective for separating amines.[9]

Q5: My compound runs at the solvent front in Reverse-Phase HPLC (RP-HPLC). How can I get it to retain?

A5: Your compound is too polar to interact effectively with the non-polar stationary phase (like C18) used in RP-HPLC.[10][11] This is a common issue for small, highly polar molecules.

The primary solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of aqueous buffer.[12][13] In this mode, more polar compounds are retained more strongly, effectively reversing the elution order of RP-HPLC.[14][15]

HILIC_vs_RP cluster_0 Reversed-Phase (RP) HPLC cluster_1 Hydrophilic Interaction (HILIC) rp_column Non-Polar C18 Column Polar Analyte (Blue) shows no retention rp_mobile Polar Mobile Phase (High % Water) rp_mobile->rp_column:f0 hilic_column Polar Silica Column Polar Analyte (Blue) is retained hilic_mobile Non-Polar Mobile Phase (High % Acetonitrile) hilic_mobile->hilic_column:f0

Caption: Comparison of Analyte Retention in RP-HPLC vs. HILILC.

Q6: I'm seeing severe peak tailing for my compound in RP-HPLC, even with some retention. How do I fix it?

A6: This is likely due to secondary ionic interactions between your protonated amine and residual, deprotonated silanol groups on the silica backbone of the C18 column.[7]

Solutions:

  • Adjust Mobile Phase pH: For a basic compound, lowering the mobile phase pH (e.g., to 2.5-4 with formic or trifluoroacetic acid) ensures your analyte is fully protonated and suppresses the ionization of the acidic silanol groups, leading to better peak shape.[7][16]

  • Use a Competing Base: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak symmetry.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shape for basic compounds.[7]

Data Summary: Chromatographic Method Selection
Method Stationary Phase Mobile Phase Best For... Common Problems
Normal Phase (NP) Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Preparative flash chromatography of less polar derivatives.Strong retention, peak tailing, sample decomposition.[2][5]
Reversed Phase (RP) Non-polar (C18, C8)Polar (Water/ACN, Water/MeOH)Purity analysis of derivatives with sufficient hydrophobicity.Poor or no retention for highly polar compounds.[11]
HILIC Polar (Silica, Diol)High Organic (ACN/Water)Recommended method for polar this compound derivatives.Column stability, complex equilibration.[12][14]

Part 3: Troubleshooting Crystallization & Salt Formation

Crystallization, particularly via salt formation, is an excellent and scalable method for achieving high purity.[1]

Q7: My compound won't crystallize from any common solvent. What should I try?

A7: The high polarity and hydrogen bonding capacity of your compound likely make it too soluble in many common solvents. The most effective strategy is to convert the basic free amine into a salt. This changes its physical properties, often drastically reducing its solubility in organic solvents and promoting crystallization.

Protocol: Purification via Diacetate Salt Formation

This protocol is adapted from methods used for purifying piperazine and its derivatives.[4]

  • Dissolution: Dissolve the crude this compound derivative in a suitable solvent. Acetone is often a good starting point.[4] Use the minimum amount of solvent required to dissolve the material at room temperature or with gentle warming.

  • Acidification: While stirring, slowly add glacial acetic acid. A stoichiometric amount of 2 equivalents is required to form the diacetate salt, but using a slight excess (up to 2.1 equivalents) can ensure complete formation.

  • Precipitation: The crystalline diacetate salt should begin to precipitate. To maximize yield, cool the mixture in an ice bath (to 10-30°C) for at least one hour.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold acetone to remove soluble impurities.[1]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated by dissolving the salt in water, basifying the solution with a strong base (e.g., NaOH) to pH > 10, and extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).[1][17]

Q8: I tried to crystallize my compound, but it "oiled out" instead of forming crystals. What do I do?

A8: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of its solvate), causing it to separate as a liquid phase.

Problem Probable Cause Solution
Product "Oils Out" Solution is too concentrated; Cooling rate is too fast; Solvent is a poor choice.- Add a small amount of solvent to redissolve the oil, then cool slowly.- Try a different solvent system (e.g., a co-solvent like isopropanol/heptane).- Use a co-solvent in which the compound is less soluble to induce crystallization.
No Crystals Form Product is too soluble; Solution is not supersaturated.- Reduce the amount of solvent by careful evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Impure Crystals Occlusion of impurities during rapid crystal growth.- Slow down the crystallization process by cooling more slowly.- Perform a re-crystallization from a fresh solvent system.

Part 4: Chiral Separation of this compound Enantiomers

This compound is a chiral molecule. In a pharmaceutical context, it is critical to separate and test each enantiomer, as they can have different pharmacological and toxicological profiles.[18][19]

Q9: How can I separate the (R)- and (S)-enantiomers of my this compound derivative?

A9: The most common method on a preparative scale is diastereomeric salt crystallization . This involves reacting your racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[20] These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[20]

Diastereomeric_Resolution racemate Racemic Amine (R-Amine + S-Amine) salt_formation Salt Formation racemate->salt_formation chiral_acid Chiral Resolving Agent (e.g., S-Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Amine•S-Acid) (S-Amine•S-Acid) salt_formation->diastereomers crystallization Fractional Crystallization (Exploits solubility difference) diastereomers->crystallization salt_1 Less Soluble Salt Crystallizes (e.g., R-Amine•S-Acid) crystallization->salt_1 salt_2 More Soluble Salt Stays in Solution (e.g., S-Amine•S-Acid) crystallization->salt_2 liberation_1 Liberate Free Base (Basify & Extract) salt_1->liberation_1 liberation_2 Liberate Free Base (Basify & Extract) salt_2->liberation_2 enantiomer_1 Pure R-Enantiomer liberation_1->enantiomer_1 enantiomer_2 Pure S-Enantiomer liberation_2->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Chiral Resolution with (L)-Tartaric Acid

This protocol is a standard approach for resolving racemic amines.[17]

  • Solvent Screening: The success of the resolution is highly dependent on the solvent. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures) to find one where the diastereomeric salts have a significant solubility difference.

  • Salt Formation: Dissolve one equivalent of the racemic this compound derivative in the chosen solvent with gentle heating. In a separate flask, dissolve 0.5 equivalents of (L)-tartaric acid in the minimum amount of the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer can crystallize as the tartrate salt.

  • Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath. The less soluble diastereomeric salt should precipitate.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.[17]

  • Liberation of the Free Amine: Regenerate the enantiomerically enriched amine from the salt as described in the salt formation protocol (basify and extract).[17]

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. A derivatization step may be necessary to improve separation on a chiral column.[17]

References

  • BIOSYNCE. (2025, May 15).
  • Google Patents. (1959).
  • ResearchGate. Crystalline Products of CO2 Capture by Piperazine Aqueous Solutions.
  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Wikipedia. Acid–base extraction.
  • Columbia University.
  • Wikipedia.
  • Benchchem. (R)-2-Methylpiperazine (L)-tartaric acid salt.
  • Benchchem. Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • Agilent. Amines and ammonia Analysis of impurities in amine streams.
  • Benchchem.
  • ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
  • PubMed.
  • Biotage. (2023, January 24).
  • Google Patents. (1961).
  • Chrom Tech, Inc. (2025, October 20).
  • ResearchGate. (2019, November 13).
  • Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene deriv
  • University of Rochester, Department of Chemistry.
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds?
  • HPLC Troubleshooting Guide.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Google Patents. (1952).
  • SiliCycle.
  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Benchchem.
  • MDPI. (2024, December 20).
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • MOST Wiedzy.
  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • LCGC International. (2019, August 1). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • (2023, February 10).
  • International Journal of Pharmaceutical Sciences. (2024, August 10).
  • Thermo Fisher Scientific.

Sources

Technical Support Center: Mastering Temperature Control in Exothermic 2-Ethylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving 2-Ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing reaction thermochemistry. Our focus is on explaining the causality behind experimental choices to ensure every protocol is a self-validating system for safety and success.

Section 1: Fundamental Principles & Core Hazards

This section addresses the foundational knowledge required to understand the thermal risks associated with this compound chemistry.

Q1: Why are reactions with this compound often exothermic?

A1: this compound, like other secondary amines, participates in reactions that form new, more stable chemical bonds, releasing energy as heat.[1] The primary drivers for exothermicity are reactions like N-alkylation, condensations, and ring-opening of strained systems like epoxides.[2][3] In these processes, the overall standard enthalpy change (ΔH°) is negative, signifying a net release of energy.[1] For example, the neutralization of amines with acids to form salts is a classic exothermic reaction.[2] The magnitude of this heat release can be substantial, posing a significant thermal hazard if not properly managed.[4]

Q2: What is a "thermal runaway" and why is it a critical risk?

A2: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[4] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat production.[4][5] This vicious cycle can cause a rapid, uncontrolled increase in temperature and pressure, potentially leading to equipment failure, boiling of solvents, and catastrophic release of toxic and flammable materials.[6][7] Understanding the potential for runaway reactions is a cornerstone of process safety management.[8]

Q3: What common reaction classes with this compound should be treated with extreme caution?

A3: Based on the reactivity of the piperazine moiety, the following reaction types warrant rigorous thermal management protocols:

  • Reaction with Epoxides: The ring-opening of epoxides by amines is notoriously exothermic due to the release of ring strain.[3][9] This reaction class is a primary concern for thermal runaway.

  • N-Alkylation: Reactions with alkyl halides or other alkylating agents to form tertiary amines are common and can be significantly exothermic.[10]

  • Reactions with Acids and Acid Halides: Neutralization reactions are inherently exothermic.[11] Reactions with highly reactive acylating agents like acid halides can proceed very rapidly with substantial heat evolution.

  • Reactions with Isocyanates: The formation of urea derivatives from the reaction of amines and isocyanates is another highly exothermic process.[2][11]

Section 2: Proactive Thermal Hazard Assessment

Proper planning is the most effective tool for preventing thermal incidents. This section details the essential steps to characterize and plan for your reaction's thermal behavior before starting the experiment.

Q4: How can I quantify the thermal risk of my specific this compound reaction before scaling up?

A4: The most reliable method is through Reaction Calorimetry .[12][13] A reaction calorimeter is an instrument that mimics a small-scale reactor and precisely measures the heat flow during a reaction.[1] This allows you to determine critical safety parameters under controlled conditions.

Key data obtained from reaction calorimetry includes:

  • Heat of Reaction (ΔHrxn): The total energy released per mole of reactant.[14]

  • Heat Flow Rate (Q): The rate at which heat is generated, which is crucial for designing adequate cooling systems.[12]

  • Specific Heat Capacity (Cp): The amount of energy needed to raise the temperature of the reaction mixture.[13]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a worst-case scenario calculation that is essential for risk assessment.[15]

Protocol 1: Foundational Thermal Hazard Assessment using Reaction Calorimetry (RC1) provides a detailed methodology for this crucial experiment.

Q5: What is "reactant accumulation" and how does it increase risk?

A5: Reactant accumulation occurs in a semi-batch process when a reactant is added at a rate faster than it is consumed.[16] This is particularly dangerous because the unreacted material represents a significant amount of potential energy. If the reaction suddenly accelerates (e.g., due to a temperature increase), this accumulated reactant can be consumed very rapidly, leading to a massive and uncontrollable release of heat that can overwhelm the cooling system.[7] Monitoring the reaction to ensure consumption keeps pace with addition is critical.

Workflow for Pre-Reaction Thermal Hazard Assessment

The following diagram outlines the logical workflow for assessing thermal risk before beginning an experiment.

G cluster_plan Phase 1: Planning & Data Collection cluster_exp Phase 2: Experimental Verification cluster_eval Phase 3: Risk Evaluation & Go/No-Go cluster_control Phase 4: Control Strategy Development Lit Literature Review & SDS Analysis Thermo Thermochemical Calculation (Estimate ΔHrxn) Lit->Thermo DSC DSC Screening (Assess Decomposition Temp) Thermo->DSC RC1 Reaction Calorimetry (RC1) (Measure Heat Flow, ΔTad) DSC->RC1 Kinetics Kinetic Analysis (Determine Reaction Rate) RC1->Kinetics Eval Evaluate Cooling Capacity vs. Max Heat Flow Rate Kinetics->Eval Runaway Assess Runaway Scenario (ΔTad vs. Tdecomposition) Eval->Runaway Decision Go/No-Go Decision Runaway->Decision Decision->Lit No-Go (Re-evaluate) SOP Develop Safe Operating Procedure (SOP) Decision->SOP Go Emergency Define Emergency Quenching Protocol SOP->Emergency

Caption: Workflow for Pre-Reaction Thermal Hazard Assessment.

Section 3: Real-Time Monitoring and Control Strategies

Once a reaction is underway, diligent monitoring and the ability to implement control strategies are paramount.

Q6: What are the most effective methods for controlling temperature in a batch reactor?

A6: A multi-layered approach is essential for robust temperature control:

  • Controlled Addition Rate: For semi-batch processes, the rate of reagent addition is the primary handle for controlling the rate of heat generation.[4] The addition should be slow enough that the cooling system can comfortably remove the generated heat without strain.

  • Efficient Cooling System: The reactor must be equipped with a cooling system (e.g., jacket, internal coils) with sufficient heat removal capacity.[15][17] The performance of this system should be known and validated.

  • Adequate Agitation: Good mixing is critical to prevent the formation of localized "hot spots" where the reaction rate can accelerate, and to ensure efficient heat transfer to the cooling surfaces.[15] Poor mixing is a common contributor to loss of control.[5]

  • Semi-Batch vs. Batch Operation: Whenever possible, adding one reactant slowly to the other (semi-batch) is safer than mixing all reactants at once (batch), as it limits the total amount of unreacted material at any given time.

Q7: Are there alternatives to traditional batch reactors for highly exothermic processes?

A7: Yes, continuous flow reactors (or microreactors) are an inherently safer technology for managing highly exothermic reactions.[18] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, rapidly dissipating the heat of reaction and preventing the development of hot spots.[4] This technology minimizes the total volume of reacting material at any moment, drastically reducing the severity of a potential thermal event.[18]

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Lower surface-area-to-volume ratio; less efficient.[4]High surface-area-to-volume ratio; highly efficient.[18]
Safety Profile Higher risk due to large volume of reactants.[7]Inherently safer due to small reaction volume.[18]
Hot Spot Formation Higher risk, especially with poor mixing.[15]Significantly lower risk.[18]
Control Method Cooling jacket capacity and reactant addition rate.[19]Precise control of flow rate and temperature zones.[18]
Scalability Scale-up can be challenging and introduce new risks.[4][15]Often more straightforward by running longer or in parallel.

Section 4: Troubleshooting Guide & FAQs

This section provides direct answers to common problems encountered during exothermic this compound reactions.

Q8: My reaction temperature is consistently 5-10°C above the setpoint, even with the cooling at maximum. What should I do?

A8: This indicates that the heat generation rate is exceeding or matching the maximum heat removal capacity of your system.

  • Immediate Action: Immediately stop the addition of any reagents.[20]

  • Analysis: Your pre-reaction assessment may have underestimated the heat of reaction, or the reactor's cooling performance is lower than specified.

  • Solution: Re-evaluate the process. You must either decrease the addition rate, lower the reaction concentration, or reduce the jacket temperature further if possible. If none of these are feasible, the reaction is not safe at the current scale in this equipment.

Q9: I've observed a sudden, sharp increase in temperature that is not responding to cooling. What is happening and what is the immediate response?

A9: You are likely experiencing the onset of a thermal runaway.[7] Prioritize safety above all else.

  • PRIORITY 1: ALERT & EVACUATE: Alert all personnel in the area immediately. Be prepared to evacuate.[20]

  • PRIORITY 2: CONTAIN (if safe): If, and only if, it is safe to do so from a control panel or without approaching the reactor:

    • Stop all reagent feeds.[20]

    • Apply maximum cooling.

    • If a pre-planned emergency quenching procedure exists and can be activated remotely, initiate it.

  • PRIORITY 3: EVACUATE: If the temperature continues to accelerate, evacuate the area and activate emergency services. Do not approach the reactor.

Q10: What is "reaction quenching" and when should I use it?

A10: Quenching is the process of rapidly stopping a chemical reaction by introducing a substance that deactivates the reactive species.[21] It is a planned part of a normal workup but also serves as a critical emergency stop procedure.[22] A suitable quenching agent must react quickly and exothermically with the reagents but not so violently as to create a secondary hazard.[23] For reactions involving this compound, a common strategy might involve the slow addition of a less reactive substance like isopropanol to moderate the reaction before the addition of water.[20] Protocol 2: Emergency Quenching Procedure provides a generalized workflow.

Decision Tree for Managing a Temperature Excursion

This diagram provides a logical path for responding to an unexpected temperature increase.

G Start Temperature Excursion Detected (T > Setpoint + Alarm Limit) Stop_Addition IMMEDIATELY Stop All Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Response Is Temperature Decreasing? Max_Cooling->Check_Response Controlled Situation Controlled. Hold, Investigate Cause. Check_Response->Controlled Yes No_Response Temperature Stable or Increasing Check_Response->No_Response No Quench_Plan Is there a pre-planned Quenching Protocol? No_Response->Quench_Plan Initiate_Quench Initiate Emergency Quench (If safe to do so) Quench_Plan->Initiate_Quench Yes Evacuate PRIORITIZE SAFETY: Alert Personnel & Evacuate Area Quench_Plan->Evacuate No Initiate_Quench->Evacuate

Caption: Decision Tree for Managing a Temperature Excursion.

Section 5: Detailed Protocols & Methodologies

Protocol 1: Foundational Thermal Hazard Assessment using Reaction Calorimetry (RC1)

  • System Calibration: Before the reaction, perform a calibration by introducing a known amount of heat via an electric heater to determine the overall heat transfer coefficient (UA) of the reactor system.[14]

  • Reagent Loading: Charge the calorimeter vessel with the initial reactants and solvent, just as you would in the planned experiment.

  • Establish Thermal Control: Bring the reactor contents to the desired starting temperature and allow the system to reach a steady state.

  • Controlled Addition: Begin the slow, controlled addition of the limiting reagent at the proposed rate for the full-scale experiment.[16]

  • Data Monitoring: Continuously monitor and record the internal reaction temperature (Tr), the jacket temperature (Tj), and the reagent addition rate. The instrument software will calculate the real-time heat flow (Q).[12]

  • Post-Calibration: After the reaction is complete, perform a second calibration pulse to determine the final UA value, which may have changed due to different physical properties of the reaction mixture.[14]

  • Data Analysis: Integrate the heat flow data over time to calculate the total heat of reaction (ΔHrxn). Use this data along with the specific heat capacity to calculate the maximum temperature of the synthesis reaction (MTSR) and the adiabatic temperature rise (ΔTad).[16]

Protocol 2: Emergency Quenching Procedure (Generalized)

WARNING: This is a generalized guide. The specific quenching agent and procedure MUST be determined during the pre-reaction hazard assessment.[20]

  • Pre-identification: The appropriate quenching agent (e.g., isopropanol, acetic acid, weak base solution) must be selected based on the reaction chemistry. It should be stored in a labeled, dedicated vessel, ready for immediate use.[23]

  • Cease Reagent Addition: The first step in any emergency is to stop feeding the reaction.

  • Initial Cooling: Ensure the reactor's primary cooling system is operating at maximum capacity.

  • Slow Quench Addition: Begin the slow, dropwise addition of the quenching agent into the reaction mixture under vigorous stirring.[22][24] The initial quench may itself be exothermic, so the addition rate must be carefully controlled to prevent a secondary temperature spike.[21]

  • Monitor Temperature: Continuously monitor the internal temperature. The goal is to see a steady decrease in temperature, indicating the reaction has been successfully neutralized.

  • Secondary Quench (If applicable): Once the initial vigorous reaction has subsided and the temperature is under control, a more robust quenching agent (like water) may be cautiously added to ensure complete neutralization.[22]

Section 6: References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. Retrieved from

  • Wikipedia. (2024). Exothermic reaction. Retrieved from

  • IChemE. (n.d.). Heat flow calorimetry - application and techniques. Retrieved from

  • Wikipedia. (2023). Reaction calorimeter. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from

  • Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry. Retrieved from

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from

  • NOAA. (n.d.). PIPERAZINE - CAMEO Chemicals. Retrieved from

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • ResearchGate. (2022). Temperature control in an exothermic continuous stirred tank reactor. Retrieved from

  • Sarpong, R. (2016). Quenching of Water Reactive Materials. Retrieved from

  • Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine. Retrieved from

  • eCFR. (n.d.). 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. Retrieved from

  • LNEYA. (n.d.). Chemical reaction exothermic or endothermic temperature dynamic compensation system. Retrieved from

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from

  • PubChem - NIH. (n.d.). This compound. Retrieved from

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from

  • PMC - NIH. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. Retrieved from

  • NOAA. (n.d.). n-aminoethylpiperazine - Report | CAMEO Chemicals. Retrieved from

  • Aidic. (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from

  • Gexcon. (n.d.). Runaway Reaction - Gexcon Incident Investigation. Retrieved from

  • ResearchGate. (2015). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Retrieved from

Sources

Selection of appropriate solvents and bases for 2-Ethylpiperazine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethylpiperazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and modification of this versatile scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent and base selection, helping you troubleshoot effectively and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental properties of this compound that are critical for experimental design.

Q1: What are the key structural features of this compound I need to consider?

This compound is a disubstituted piperazine with two secondary amine centers. Crucially, these two nitrogens are not chemically equivalent due to the presence of the ethyl group at the C2 position.

  • N1 (Position 1): This nitrogen is adjacent to the stereocenter bearing the ethyl group. It is sterically more hindered than N4.

  • N4 (Position 4): This nitrogen is distal to the ethyl group and is less sterically hindered.

This inherent asymmetry is the most critical factor to consider in your experimental design, as it will influence regioselectivity in nearly all reactions, including alkylation and acylation. The relative nucleophilicity of N1 versus N4 can be manipulated by your choice of solvent, base, and electrophile.

Q2: What are the pKa values for this compound, and how do they affect reactivity?

This compound has two pKa values, corresponding to the two protonation states of the diamine. While specific experimental values for this compound are not as commonly cited as for piperazine itself, we can infer its properties from related structures. For the analogous 1-ethylpiperazine, the pKa values are approximately 9.7 and 5.5[1].

For this compound, the ethyl group's electron-donating inductive effect slightly increases the basicity (and thus the pKa) of the adjacent N1 nitrogen compared to the N4 nitrogen. However, this electronic effect is often overshadowed by sterics.

  • pKa1 (first protonation): Likely around 9.5 - 10.0 . This corresponds to the protonation of the more basic nitrogen.

  • pKa2 (second protonation): Likely around 5.0 - 6.0 .

Implication for Reactivity: In a typical reaction, the N4 position is generally more nucleophilic and reactive towards electrophiles, primarily due to reduced steric hindrance. The choice of base is critical; a base should be strong enough to deprotonate the piperazinium salt formed during the reaction (pKa of conjugate acid ~9.5-10.0) but not so strong as to cause unwanted side reactions.[2]

Q3: How do I choose a suitable solvent for my reaction with this compound?

Solvent selection hinges on three main factors: solubility of reactants, influence on reaction mechanism, and compatibility with reaction conditions (e.g., temperature).

  • Solubility: this compound, as a free base, is soluble in a range of organic solvents, from chlorinated solvents like Dichloromethane (DCM) to polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN)[3]. Its salts (e.g., hydrochlorides) are typically more soluble in polar protic solvents.

  • Reaction Type:

    • For N-Alkylation (SN2): Polar aprotic solvents like DMF, MeCN, or THF are preferred. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it more reactive. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.

    • For N-Acylation: Aprotic solvents like DCM, THF, or Et₂O are excellent choices. They are typically unreactive towards the acylating agents.

    • For Reductive Amination: Solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or methanol are commonly used, as they are compatible with common reducing agents like sodium triacetoxyborohydride (STAB)[4].

  • Temperature: Ensure the solvent's boiling point is appropriate for your desired reaction temperature. For reactions requiring heating, solvents like DMF, Toluene, or Dioxane are suitable.

Part 2: Troubleshooting Guide - Specific Chemistries

This section provides direct answers to common problems encountered during specific reactions involving this compound.

N-Alkylation Reactions

This is the most common challenge in piperazine chemistry. The mono-alkylated product can be as, or even more, nucleophilic than the starting material, leading to a second alkylation.[5]

Root Cause: The reaction rate of the second alkylation is competitive with the first.

Solutions:

  • Use a Large Excess of this compound: By using a 5- to 10-fold excess of the piperazine relative to the alkylating agent, you statistically favor the reaction of the electrophile with an unreacted molecule over a mono-substituted one[6]. This is often the simplest and most effective method.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise via a syringe pump over several hours maintains a very low concentration of the electrophile, further promoting mono-alkylation[6][7].

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C) can decrease the rate of the second alkylation more significantly than the first, improving selectivity[6].

  • Use a Protecting Group: Temporarily protecting one nitrogen allows for selective alkylation of the other. The Boc (tert-butyloxycarbonyl) group is ideal for this. You can start with commercially available (S)-1-N-Boc-2-ethylpiperazine[8], perform the alkylation on the free N4 position, and then deprotect the N1 position under acidic conditions.

G start Goal: Mono-N-Alkylation of This compound q1 Is significant di-alkylation observed? start->q1 sol1 Strategy 1: Use 5-10 eq. of This compound[7] q1->sol1 Yes end_success Success: High Mono-alkylation Selectivity q1->end_success No sol2 Strategy 2: Slowly add alkylating agent (Syringe Pump)[8] sol1->sol2 sol1->end_success sol3 Strategy 3: Lower Reaction Temperature (e.g., 0°C)[7] sol2->sol3 sol2->end_success sol4 Strategy 4: Use Boc-Protected Starting Material[9] sol3->sol4 sol3->end_success sol4->end_success end_fail Problem Persists: Re-evaluate Base/Solvent sol4->end_fail

Root Causes & Solutions:

  • Insufficiently Strong Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl), which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid. If using a weak base like potassium carbonate (K₂CO₃), the reaction may be slow.

    • Solution: Switch to a stronger base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). For very unreactive alkylating agents, a strong hydride base like sodium hydride (NaH) can be used, but with caution and in an anhydrous solvent like THF or DMF[7].

  • Poor Leaving Group: The reactivity of alkyl halides is in the order I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This performs an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.

  • Steric Hindrance: If your alkylating agent is sterically bulky (e.g., a secondary halide), the SN2 reaction will be inherently slow.

    • Solution: Increase the reaction temperature. Switching to a more polar solvent like DMF can also help stabilize the transition state and accelerate the reaction.

Generally, the N4 position (distal to the ethyl group) is the primary site of reaction due to lower steric hindrance. For most common alkyl halides and acyl chlorides, you can expect to see the N4-substituted product as the major isomer.

To favor reaction at N1: This is challenging but can sometimes be achieved by using a protecting group strategy. For example, you could first install a sterically bulky protecting group (e.g., a triphenylmethyl (trityl) group) which will preferentially react at the less-hindered N4 position. Subsequent alkylation would then be directed to N1, followed by deprotection of N4.

N-Acylation Reactions

Yes. The reaction of an amine with an acyl halide or anhydride produces one equivalent of acid. This acid will protonate the starting material, shutting down the reaction. Therefore, at least one equivalent of a base is required to act as an acid scavenger.[9]

Recommended Bases:

  • Triethylamine (Et₃N) or DIPEA: These are the most common choices. They are sufficiently basic to neutralize the generated acid but are not nucleophilic enough to compete with the piperazine for the acylating agent. Use 1.1 to 1.5 equivalents.

  • Pyridine: Can be used both as a base and a solvent. It is particularly effective at catalyzing acylation reactions.

  • Aqueous Base (Schotten-Baumann conditions): For robust acyl chlorides, the reaction can be run in a biphasic system with a solvent like DCM and an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

G start Start A A start->A end_product Pure N-Acylated Product B B A->B C C B->C D D C->D E E D->E F F E->F F->end_product

Part 3: Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Excess Piperazine

This protocol aims to synthesize 4-benzyl-2-ethylpiperazine with high selectivity.

Materials:

  • This compound (5.71 g, 50 mmol, 10 eq.)

  • Benzyl bromide (0.855 g, 0.60 mL, 5 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 3 eq.)

  • Acetonitrile (MeCN), anhydrous (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and anhydrous acetonitrile.

  • Stir the resulting suspension under a nitrogen atmosphere.

  • Add benzyl bromide dropwise to the suspension over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the benzyl bromide.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.

  • The crude residue can be purified by flash column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, often with 1% triethylamine to prevent streaking) to yield the pure mono-alkylated product.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of 1-acetyl-4-ethyl-piperazine (assuming acylation at the less hindered N4 of this compound).

Materials:

  • This compound (1.14 g, 10 mmol, 1 eq.)

  • Triethylamine (Et₃N) (1.21 g, 1.67 mL, 12 mmol, 1.2 eq.)

  • Acetyl chloride (0.82 g, 0.75 mL, 10.5 mmol, 1.05 eq.)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add acetyl chloride dropwise to the stirred solution over 15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Part 4: Reference Data

For your convenience, here are tables summarizing the properties of common solvents and bases used in organic synthesis.

Table 1: Properties of Common Organic Solvents[11][12][13][14]
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Type
DichloromethaneDCM409.1Polar Aprotic
TetrahydrofuranTHF667.5Polar Aprotic
AcetonitrileMeCN8237.5Polar Aprotic
N,N-DimethylformamideDMF15336.7Polar Aprotic
Toluene-1112.4Nonpolar
EthanolEtOH7824.5Polar Protic
MethanolMeOH6532.7Polar Protic
Table 2: Common Bases in Amine Alkylation/Acylation[2][15][16]
BaseFormulapKa of Conjugate AcidTypeCommon Use
TriethylamineEt₃N10.75Organic, Non-nucleophilicAcid Scavenger (Acylation)
DIPEAi-Pr₂NEt11.0Organic, Sterically HinderedAcid Scavenger (Alkylation/Acylation)
Potassium CarbonateK₂CO₃10.3 (for HCO₃⁻)Inorganic, WeakAlkylation of amines
Cesium CarbonateCs₂CO₃10.3 (for HCO₃⁻)Inorganic, "Softer" CationMore effective for alkylations
Sodium HydrideNaH~36 (for H₂)Inorganic, Strong, Non-nucleophilicDeprotonation for unreactive electrophiles
PyridineC₅H₅N5.25Organic, Nucleophilic CatalystAcylation Catalyst/Solvent

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14094188, this compound.
  • Baviskar, A. T., & Shinde, D. B. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5464. [Link]
  • Lange, J., et al. (2014). Method for preparing n-alkyl-piperazines.
  • Gonta, S., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(16), 8886. [Link]
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79196, 1-Ethylpiperazine.
  • Zimmerman, R. L., & Yeakey, E. L. (1986). Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
  • Morren, H. (1959). Process for the N-monoalkylation of piperazine.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin.
  • Zhou, Y., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(12), 4743–4748. [Link]
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
  • Wikipedia. (n.d.). Piperazine.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]
  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]
  • University of California, Los Angeles. (n.d.). Properties of Solvents Used in Organic Chemistry.
  • Yang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(16), 5133. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Aqueous-Mediated N-Alkylation of Amines.
  • CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹.
  • Cankař, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. [Link]
  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Cankař, P., et al. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. [Link]
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Solvent.
  • Scribd. (n.d.). Organic Acid-Base pKa Table.
  • ResearchGate. (n.d.). Physical properties of some common organic solvents.
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.

Sources

Technical Support Center: Managing Emulsions in 2-Ethylpiperazine Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing workups of reactions involving 2-Ethylpiperazine. As a difunctional secondary amine, this compound is a valuable building block in pharmaceutical and materials science. However, its amphiphilic nature—possessing both a polar amine functionality and a nonpolar ethyl group—can impart surfactant-like properties to the reaction mixture, frequently leading to the formation of persistent and frustrating emulsions during aqueous workups.

This guide provides field-proven troubleshooting strategies and proactive measures to prevent and resolve emulsions, ensuring efficient and clean isolation of your target compounds. We will delve into the chemical principles behind these techniques to empower you with the expertise to adapt them to your specific reaction conditions.

Part 1: Troubleshooting Guide for Existing Emulsions

You've completed your reaction, proceeded to a standard liquid-liquid extraction, and are now faced with a stubborn, milky layer that refuses to separate. This section provides a logical, step-by-step workflow to break the emulsion and recover your product.

Q1: I have a persistent emulsion after my initial aqueous wash. What is the most effective sequence of actions to resolve it?

Answer: When encountering an emulsion, it is best to follow a systematic approach, starting with the least invasive methods before escalating to more aggressive techniques. The flowchart below outlines the recommended decision-making process.

G start Persistent Emulsion Formed wait Step 1: Patience & Gentle Agitation Let stand for 20-30 minutes. Gently swirl or stir with a glass rod. start->wait check1 Did the emulsion break? wait->check1 salt Step 2: The Salting-Out Method Add saturated NaCl solution (brine) or solid NaCl in portions. check1->salt No success Phases Separated Proceed with workup. check1->success Yes check2 Did the emulsion break? salt->check2 acid_q Is your desired product stable to acid? check2->acid_q No check2->success Yes acid Step 3: pH Adjustment Add 1M HCl dropwise to pH < 4. This protonates the amine. acid_q->acid Yes celite Step 4: Physical Disruption Filter the entire mixture through a pad of Celite®. acid_q->celite No / Unsure check3 Did the emulsion break? acid->check3 check3->celite No check3->success Yes check4 Did the emulsion break? celite->check4 advanced Step 5: Advanced Methods Consider centrifugation, adding a different solvent (e.g., methanol), or gentle heating. check4->advanced No check4->success Yes failure Consider Alternative Workup (e.g., Solid-Phase Extraction) advanced->failure

Caption: Principle of Salting Out to Break an Emulsion.

References

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Brainly. (2023, August 28). Why does the addition of salt (NaCl)
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
  • Biotage.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?
  • Benchchem. An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Spectro Scientific.
  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
  • Labotronics Scientific. Solid Phase Extractor.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl piperazine hydrochloride. PubChem.
  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.
  • Chemistry LibreTexts. (2023, January 29). Salting Out.
  • Chemicalland21. (n.d.). N-ETHYLPIPERAZINE.
  • Solubility of Things. (n.d.). Piperazine.
  • ChemBK. (n.d.). N-ethyl piperazine.
  • AZoM. (2018, May 17).
  • Kubochem. (n.d.). N-Ethylpiperazine.
  • Guidechem. (n.d.). 1-Ethylpiperazine 5308-25-8 wiki.
  • CDH Fine Chemical. (n.d.).

Technical Support Center: Optimization of Catalyst Loading for 2-Ethylpiperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in 2-Ethylpiperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is the optimization of catalyst loading so critical for this compound coupling reactions?

Optimizing catalyst loading is a crucial balancing act that directly impacts the efficiency, cost, and success of your synthesis. Using too little catalyst can lead to sluggish or incomplete reactions, while excessive amounts not only increase costs but can also promote side reactions and complicate the purification process by introducing higher levels of residual metal. The goal is to find the "sweet spot"—the minimum amount of catalyst required to achieve a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Q2: What are the most common palladium-catalyzed systems used for coupling with this compound?

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds and is widely used for coupling amines like this compound with aryl halides and pseudohalides.[1][2] Success often hinges on the choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting phosphine ligand.[1] Sterically hindered biaryl phosphine ligands, such as RuPhos and XPhos, are often effective for these transformations, as they promote the crucial reductive elimination step and stabilize the active catalytic species.[3]

Q3: What are the immediate signs of a suboptimal catalyst loading in my reaction flask?

Several visual and analytical cues can indicate a problem with catalyst loading. A reaction that fails to progress despite heating, or stalls after an initial conversion, may have insufficient or deactivated catalyst. Conversely, a rapid color change to dark black, indicating the formation of palladium black (inactive, aggregated palladium), can suggest the catalyst loading is too high for the given conditions or that the catalyst is decomposing.[4][5] Monitoring the reaction by TLC or LC-MS is essential to distinguish between a slow reaction and a complete stall.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes related to catalyst loading and actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. What catalyst-related factors should I investigate?

Potential Causes:

  • Insufficient Active Catalyst: The most straightforward cause is that the catalyst concentration is too low to facilitate the reaction at a reasonable rate.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[3] Improperly degassed solvents or a poor inert atmosphere can lead to rapid catalyst deactivation. The catalyst can also be deactivated through inhibitory interactions with other components in the reaction mixture.[6]

  • Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) source (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[7] If this activation step is inefficient, the catalytic cycle never begins in earnest.

Solutions:

  • Systematically Increase Catalyst Loading: Perform a series of small-scale reactions with incrementally higher catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine if there is a concentration-dependent effect.

  • Ensure a Rigorous Inert Atmosphere: Use high-purity argon or nitrogen. Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[8]

  • Use Fresh Reagents: Use a fresh, high-quality palladium source and ligand. Older phosphine ligands can oxidize, reducing their effectiveness.

  • Consider a Pre-formed Catalyst: Using a pre-formed, air-stable Pd(0) "precatalyst" can often provide more consistent results by simplifying the activation step.[8]

Q2: The reaction starts, but stalls before reaching completion. What is causing this catalyst "death"?

Potential Causes:

  • Product Inhibition: The product molecule itself may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and halting the catalytic cycle.[6]

  • Ligand Degradation: At elevated temperatures, the phosphine ligand can degrade over time, leading to the formation of inactive palladium species like palladium black.[9]

  • Byproduct Inhibition: Inorganic salts formed as byproducts (e.g., from the base) can sometimes inhibit the catalyst.[10]

Solutions:

  • Analyze the Reaction at the Stalling Point: Use LC-MS to confirm the presence of starting materials and product. This helps differentiate a stall from a new equilibrium.

  • Re-evaluate Ligand Choice: A more robust or electron-rich ligand might be more resistant to degradation and could promote product dissociation from the catalyst.

  • Modify Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of thermal degradation.

  • Investigate Base and Solvent Effects: The choice of base and solvent can influence the solubility of byproducts and the overall stability of the catalytic system.

Q3: I'm observing a significant amount of palladium black precipitate. How can I prevent this?

Potential Causes:

  • High Catalyst Concentration: Overly concentrated catalyst solutions are more prone to aggregation and decomposition into palladium black.[4]

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave the metal center coordinatively unsaturated and susceptible to aggregation.

  • High Temperature: Elevated temperatures can accelerate the decomposition of the catalyst complex.[5]

Solutions:

  • Reduce Catalyst Loading: This is often the most effective solution. The optimal loading should be high enough for efficient catalysis but low enough to maintain a homogeneous system.

  • Optimize Ligand:Metal Ratio: A slight excess of the ligand (e.g., 1.1 to 1.5 equivalents relative to palladium) can often stabilize the catalyst.

  • Screen Solvents: The choice of solvent can significantly impact catalyst stability. A more coordinating solvent might help stabilize the catalytic species, though it can also slow down the reaction.

Q4: My final product is contaminated with palladium, making purification difficult. How can I minimize this?

Potential Causes:

  • Excessive Catalyst Loading: This is the primary reason for high residual palladium. Using more catalyst than necessary directly leads to more metal that needs to be removed.

Solutions:

  • Optimize for Minimum Effective Loading: The most crucial step is to identify the lowest possible catalyst loading that still provides an acceptable yield and reaction time, as determined through screening experiments.

  • Employ Metal Scavengers: After the reaction is complete, various commercial or lab-prepared scavengers (e.g., functionalized silica, activated carbon) can be added during workup to bind and remove residual palladium.

  • Optimize Purification Method: Techniques like acid-base extraction can be effective for basic products like this compound derivatives, helping to separate them from non-basic, palladium-containing impurities. Column chromatography is also a standard method for removing catalyst residues.[3]

Data Presentation: Impact of Catalyst Loading

The following table illustrates a typical outcome from a catalyst loading screening experiment for the coupling of this compound with an aryl bromide. Note that these are representative values and will vary based on specific substrates and conditions.

Catalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity by LC-MS (%)Observations
0.524655898Reaction is slow and stalls.
1.012989299Clean reaction, good yield.
2.06>999398Faster reaction, slight increase in impurities.
5.04>998994Rapid reaction, formation of Pd black, more byproducts.

As the data suggests, 1.0 mol% represents the optimal catalyst loading in this hypothetical scenario, providing the best balance of yield, purity, and reaction time.

Experimental Protocols

General Protocol for Screening Catalyst Loading in a Buchwald-Hartwig Amination

This protocol outlines a method for setting up parallel reactions to efficiently determine the optimal catalyst loading.

Reagents & Equipment:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To four separate reaction vials, add the aryl halide (e.g., 0.5 mmol, 1.0 eq).

    • Add the base (0.7 mmol, 1.4 eq) to each vial.

  • Catalyst Preparation:

    • Prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent. For Pd₂(dba)₃ and a monodentate ligand like XPhos, a 1:2 Pd:Ligand ratio is typical.

  • Catalyst Addition:

    • Add the appropriate volume of the catalyst stock solution to each vial to achieve the target mol% loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol% Pd).

  • Initiation of Reaction:

    • Add the this compound (0.6 mmol, 1.2 eq) to each vial, followed by enough solvent to reach the desired concentration (e.g., 0.2 M).

    • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath.

  • Monitoring:

    • Stir the reactions at the desired temperature (e.g., 80-110 °C).

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by TLC or LC-MS.[3]

  • Work-up and Analysis:

    • Once a reaction is complete (or has stalled), cool it to room temperature.

    • Quench the reaction, perform an aqueous work-up (e.g., dilute with ethyl acetate and wash with water/brine), and dry the organic layer.

    • Analyze the crude product to determine conversion and purity before proceeding with purification.

Visualizations

Catalyst Loading Optimization Workflow

G cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis cluster_scale 4. Implementation start Define Substrates (Aryl Halide, this compound) reagents Select Catalyst System (Pd Source, Ligand, Base, Solvent) start->reagents setup Set Up Parallel Reactions (e.g., 0.5, 1, 2, 5 mol%) reagents->setup monitor Monitor Reactions (TLC, LC-MS) setup->monitor analyze Analyze Yield, Purity, and Reaction Time monitor->analyze decision Identify Optimal Loading: Best Balance of Yield, Time, & Cost analyze->decision decision->setup Optimal? No (Refine Range) scaleup Proceed with Optimized Catalyst Loading decision->scaleup Optimal? Yes

Caption: A workflow for systematic optimization of catalyst loading.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or Incomplete Reaction q1 Is there black precipitate (Pd Black)? start->q1 a1_yes YES: Catalyst Decomposing q1->a1_yes Yes q2 Did the reaction stall after starting? q1->q2 No sol1 -> Reduce Temperature -> Reduce Catalyst Loading -> Check Ligand:Pd Ratio a1_yes->sol1 a2_yes YES: Catalyst Deactivation q2->a2_yes Yes a2_no NO: Initial Activity is Low q2->a2_no No sol2 -> Check for Air/Moisture Leaks -> Use More Robust Ligand -> Investigate Product Inhibition a2_yes->sol2 sol3 -> Increase Catalyst Loading -> Check Reagent Purity -> Use Pre-activated Catalyst a2_no->sol3

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • (PDF) Origins of High Catalyst Loading in Copper(I)-Catalysed Ullmann-Goldberg C-N Coupling Reactions.
  • Catalyst Loading Optimization | Download Table.
  • Synthesis of Piperazines by C-H Functionaliz
  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online. [Link]
  • optimization of the various amounts of catalyst, temperature, and solvent a.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Recent progress in electrochemical C–N coupling: metal catalyst strategies and applications.
  • A Review on Analytical Methods for Piperazine Determination.
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. [Link]
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Optimization of catalyst loading | Download Scientific Diagram.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Process for synthesizing N-ethyl piperazidine.
  • Analytical Methods. RSC Publishing. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • This compound | C6H14N2 | CID 14094188. PubChem - NIH. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF.
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

Sources

Technical Support Center: Enhancing the Storage Stability of 2-Ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the Technical Support Center for 2-Ethylpiperazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of the challenges you may face in the lab. The stability of your compounds is paramount for reproducible results, whether in early-stage research or late-stage drug development. This guide is structured to help you diagnose, troubleshoot, and prevent common stability issues, ensuring the integrity of your materials over time.

Part 1: Troubleshooting Guide

This section addresses specific issues you might observe with your stored this compound derivatives. The format is designed to help you quickly identify the problem, understand the underlying cause, and implement an effective solution.

Issue 1: Sample Discoloration (e.g., Yellowing, Browning)

Q: My this compound derivative, which was initially colorless or pale yellow, has developed a distinct yellow or brown tint after a period of storage. What is causing this, and how can I prevent it?

A: This is a classic and very common sign of chemical degradation, primarily due to oxidation.

  • Probable Cause: Oxidation The two nitrogen atoms in the piperazine ring are nucleophilic and contain lone pairs of electrons, making them susceptible to oxidation.[1] Atmospheric oxygen is the primary culprit, often accelerated by exposure to light (photo-oxidation) or elevated temperatures.[1][2] The ethyl group on the ring can also slightly modify the electron density and steric environment, but the fundamental susceptibility of the amine nitrogens remains. The colored species are typically complex mixtures of oxidized products and polymers.

  • Troubleshooting & Solution Protocol

    • Assess the Extent: First, re-analyze the purity of the material using a suitable method like HPLC or GC to quantify the level of degradation. If the purity has dropped significantly, the batch may be unusable for sensitive applications and require re-purification.

    • Implement Inert Atmosphere Storage: The most effective preventative measure is to remove oxygen from the storage environment.

      • For Solids: Use a vacuum sealer to remove air before sealing the container. For highly sensitive compounds, store inside a desiccator or glove box that is continuously purged with an inert gas like nitrogen or argon.

      • For Liquids/Solutions: Use a Schlenk line or similar apparatus to sparge the liquid with nitrogen or argon for several minutes to remove dissolved oxygen. Then, seal the container tightly under a positive pressure of the inert gas. Parafilm or specialized septa caps are essential.

    • Protect from Light: Always store these derivatives in amber glass vials or completely opaque containers to prevent photo-oxidation.[2][3] If using clear containers, wrap them securely in aluminum foil.

    • Control Temperature: Store the compounds at the recommended temperature, typically 2-8°C, to slow the rate of any potential degradation reactions.[2] Avoid repeated freeze-thaw cycles.

    • Consider Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant can be beneficial. Hindered phenols (like BHT) or secondary antioxidants like phosphites can scavenge radicals and decompose peroxides that initiate degradation.[4][5][6] However, ensure the chosen antioxidant is compatible with your downstream application and can be easily removed if necessary.

Issue 2: Change in Physical State (e.g., Oily Film, Clumping, Precipitate)

Q: My solid this compound derivative has become oily or started to clump. Alternatively, my solution has become cloudy or formed a precipitate. What is happening?

A: This indicates either hygroscopicity (water absorption) leading to deliquescence, or the formation of insoluble degradation products.

  • Probable Cause 1: Water Absorption (Hygroscopicity) Amines, including piperazine derivatives, are often hygroscopic and can absorb moisture from the air.[7] This can cause solid powders to clump, become sticky, or even fully dissolve into a saturated solution. Absorbed water can also accelerate other degradation pathways, such as hydrolysis, if susceptible functional groups are present in the molecule.[8][9]

  • Probable Cause 2: Reaction with Atmospheric CO₂ Secondary amines like this compound can react with carbon dioxide from the air to form piperazinium carbamates. These salts often have different solubility profiles than the parent amine and can precipitate out of solution or appear as a solid crust on the material.

  • Probable Cause 3: Formation of Insoluble Degradants Thermal or oxidative degradation can lead to polymerization or the formation of other insoluble byproducts.[10]

  • Troubleshooting & Solution Protocol

    • Strict Moisture Control: Always handle these compounds in a dry environment. Store containers in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). Ensure the container is tightly sealed.[7][11][12] For highly sensitive materials, handling in a dry box is recommended.

    • Inert Atmosphere: As with discoloration, blanketing the material with an inert gas like nitrogen or argon will displace both moisture and carbon dioxide, preventing these reactions.

    • Solvent Choice: If preparing a solution, use dry (anhydrous) solvents to minimize water content from the start.

    • Characterize the Precipitate: If a precipitate forms, it is crucial to identify it. It could be an easily reversible carbamate salt or a more problematic degradation product. An IR spectrum might show a strong carbonyl stretch for the carbamate. If it is a degradation product, the entire batch may need to be re-purified.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal general storage conditions for this compound derivatives?

A1: The ideal conditions are a synthesis of the solutions described above. A summary is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)[2]Slows the kinetics of all degradation pathways (oxidation, thermal decomposition).
Atmosphere Inert Gas (Nitrogen or Argon)[1]Displaces oxygen and moisture, preventing oxidation and hydrolysis.[7]
Light Protected from Light (Amber Vials/Opaque)[3]Prevents photo-degradation, a common pathway for amine compounds.
Container Tightly Sealed Glass or HDPE[2][7]Prevents ingress of atmospheric oxygen, moisture, and CO₂. Ensure material is compatible.
Handling Use in a well-ventilated, dry area.[12]Minimizes exposure to atmospheric contaminants during weighing and transfer.

Q2: How does the purity of the initial material affect its long-term stability?

A2: Initial purity is critically important. The presence of residual catalysts (e.g., transition metals from synthesis), acidic or basic impurities, or even trace amounts of solvents can act as catalysts for degradation. For instance, trace metal ions can significantly accelerate the rate of oxidation.[13] Therefore, ensuring high purity through robust purification protocols (e.g., distillation, crystallization) after synthesis is a key first step to enhancing storage stability.[1]

Q3: How can I monitor the stability of my this compound derivative over time?

A3: A proactive stability monitoring program is essential.

  • Establish a Baseline: Upon receiving or synthesizing a new batch, perform a full characterization: HPLC/GC for purity, visual appearance, and any other relevant tests (e.g., NMR, MS). This is your "Time Zero" data.

  • Retain Samples: Store a set of samples under the ideal conditions described above and, if desired, a set under "accelerated" conditions (e.g., higher temperature, ~40°C) to predict long-term stability.

  • Periodic Testing: Test the samples at regular intervals (e.g., 1, 3, 6, 12 months). Compare the purity and appearance to the Time Zero data. A significant change (e.g., >2% drop in purity) indicates a stability issue.

  • Analytical Methods: HPLC with UV or ELSD detection and Gas Chromatography (GC) with FID or MS detection are powerful tools for this purpose.[14][15][16] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Q4: Are there any materials or chemicals I should avoid storing with my piperazine derivatives?

A4: Absolutely. Avoid storage near strong oxidizing agents (e.g., nitrates, peroxides, hypochlorites), strong acids, and acid halides.[11][12] Contact with these materials can lead to vigorous and hazardous reactions. Also, be mindful of reactive gases in the lab atmosphere.

Part 3: Visualization & Workflows

Visualizing the degradation process and troubleshooting logic can aid in understanding and rapid decision-making.

Degradation & Prevention Workflow

The following diagram illustrates the primary degradation pathways and the corresponding preventative measures that block them.

cluster_compound This compound Derivative cluster_stress Environmental Stressors cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Compound Stored Compound Oxygen Atmospheric O₂ Light UV/Visible Light Moisture Atmospheric H₂O / CO₂ Heat Elevated Temperature Oxidation Oxidation (N-Oxides, Ring Opening) Oxygen->Oxidation Photo Photo-degradation Light->Photo Hydrolysis Hydrolysis / Carbamate Formation Moisture->Hydrolysis Thermal Thermal Degradation Heat->Thermal Degradation Degradation Oxidation->Degradation Color Change Purity Loss Precipitate Photo->Degradation Color Change Purity Loss Precipitate Hydrolysis->Degradation Color Change Purity Loss Precipitate Thermal->Degradation Color Change Purity Loss Precipitate Inert Inert Atmosphere (N₂ / Ar) Inert->Oxygen Blocks Amber Amber Vials Amber->Light Blocks Desiccator Desiccator / Dry Box Desiccator->Moisture Blocks Fridge Refrigeration (2-8°C) Fridge->Heat Blocks

Caption: Key stressors, degradation pathways, and preventative actions.

Troubleshooting Decision Tree

If you observe an issue, use this logical workflow to diagnose the cause.

Start Instability Observed (e.g., Color Change, Purity Drop) Q_Color Is the primary issue discoloration? Start->Q_Color Q_Physical Is the primary issue a physical change (clumping, ppt)? Start->Q_Physical Q_Color->Q_Physical No Cause_Oxidation Primary Cause: Oxidation Q_Color->Cause_Oxidation Yes Cause_Moisture Primary Cause: Hygroscopicity / CO₂ Reaction Q_Physical->Cause_Moisture Yes Sol_Inert Solution: Store under Inert Gas (N₂/Ar) Cause_Oxidation->Sol_Inert Sol_Light Solution: Use Amber Vials Cause_Oxidation->Sol_Light Sol_Temp Solution: Refrigerate (2-8°C) Cause_Oxidation->Sol_Temp Cause_Moisture->Sol_Inert Sol_Dry Solution: Store in Desiccator Cause_Moisture->Sol_Dry

Caption: A decision tree for troubleshooting common stability issues.

References

  • Hilliard, M. D. (2008).
  • Loba Chemie. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). Piperazine Product Sheet.
  • Goff, G. S., & Rochelle, G. T. (2006). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Industrial & Engineering Chemistry Research, 45(8), 2513–2521.
  • BenchChem. (2025).
  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage?
  • Nalco Chemical Company. (1986). U.S. Patent No. 4,622,168A: Stabilizer for amine/quaternary ammonium blends.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Allied Chemical Corporation. (1964). U.S. Patent No. 3,154,583A: Stabilization of aromatic amines.
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
  • Novachem. (2024).
  • BTC Chemical Distribution. (2025). How to store methyl piperazine properly?
  • BTC Chemical Distribution. (2025). How to transport the Piperazine Series safely?
  • Einbu, A., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Energy Procedia, 4, 1199-1206.
  • Denisov, E. T. (2025). Antioxidant action mechanisms of hindered amine stabilisers.
  • Omura, Y., et al. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science.
  • BenchChem. (2025).
  • Cousins, A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 41, 239-261.
  • Closmann, F., et al. (2012). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research, 51(40), 13135-13142.
  • Wikipedia. (n.d.). Hot-melt adhesive.
  • Al-Amiery, A. A., et al. (2023). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Chemistry For Everyone. (2025). What Is The Difference Between Primary And Secondary Antioxidants? YouTube.
  • Waterman, K. C., et al. (2002). The effects of packaging on the stability of a moisture sensitive compound. Journal of Pharmaceutical Sciences, 91(6), 1434-1440.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(2), 787-795.
  • Wang, Y., et al. (2025).
  • Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. Research Journal of Pharmacy and Technology.
  • Gînsar, O., et al. (2022).
  • Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5821.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Dong, M., et al. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Patel, N. B., et al. (2012). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Wawrzyniak, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Sigma-Aldrich. (n.d.). This compound.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Reddy, G. S., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Li, Y., et al. (2025). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing.
  • Breen, E. D., et al. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 18(9), 1345-1353.
  • Anchordoquy, T. J., et al. (2001). Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. Journal of Pharmaceutical Sciences, 90(6), 793-801.

Sources

Addressing issues of racemization in asymmetric synthesis with 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis utilizing 2-Ethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity in their synthetic routes. Racemization, the unintended formation of an equal mixture of enantiomers from a single chiral starting material, is a critical challenge that can significantly impact the efficacy and safety of pharmaceutical compounds.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization when using this compound and other chiral amines in asymmetric synthesis.

Q1: What is racemization and why is it a significant issue in drug development?

A: Racemization is the process by which a pure enantiomer is converted into a mixture of both of its enantiomers (mirror images).[1] In the context of drug development, this is a critical issue because the two enantiomers of a chiral drug can have vastly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[1][2] Therefore, maintaining the enantiomeric purity of a drug candidate is paramount for its safety and efficacy.

Q2: What are the primary chemical mechanisms that lead to racemization in reactions involving chiral amines like this compound?

A: The most common mechanism for racemization, particularly in reactions like amide bond formation, involves the formation of a planar, achiral intermediate.[4] When a chiral center has an adjacent acidic proton, a base can remove this proton to form an enolate or a similar planar structure.[4] Subsequent reaction of this intermediate can occur from either face with equal probability, leading to a racemic mixture. In peptide couplings, a frequent pathway is through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which has a highly acidic proton at the chiral center, making it susceptible to abstraction by a base.[4]

Q3: How does the structure of this compound itself influence the risk of racemization?

A: The piperazine ring is a six-membered heterocycle. The chiral center in this compound is at the carbon atom bearing the ethyl group. The susceptibility of this center to racemization depends on the specific reaction conditions and the nature of the substituents on the nitrogen atoms. For instance, if a reaction involves the deprotonation of the C-H bond at the chiral center, the stability of the resulting carbanion will influence the rate of racemization. The conformational flexibility of the piperazine ring can also play a role.

Q4: Can racemization occur after the synthesis is complete, for example, during work-up or storage?

A: Yes, racemization is not limited to the reaction phase. Certain conditions during work-up and storage can promote racemization. These include:

  • pH: Both strongly acidic and basic conditions can catalyze racemization.[2]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates involved in racemization pathways.

It is crucial to consider these factors during all post-reaction steps to preserve the enantiomeric purity of the final product.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific racemization issues encountered during asymmetric synthesis with this compound.

Problem 1: High Degree of Racemization Observed in the Final Product

You've performed a reaction expecting a high enantiomeric excess (ee), but the analysis shows a nearly racemic mixture.

Diagnostic Workflow

A High Racemization Detected B Analyze Reaction Conditions A->B C Check Base Strength & Steric Hindrance B->C Base Choice D Evaluate Reaction Temperature B->D Temperature E Assess Activation/Coupling Protocol B->E Procedure G Use Hindered Base (e.g., DIPEA) C->G Solution H Lower Reaction Temperature (start at 0°C) D->H Solution I Minimize Pre-activation Time E->I Solution F Implement Corrective Actions J Monitor Progress & Re-analyze ee F->J G->F H->F I->F

Caption: Troubleshooting workflow for high racemization.

Step-by-Step Protocol & Explanation
  • Evaluate the Base:

    • Symptom: You are using a strong, non-sterically hindered base like triethylamine (TEA).

    • Causality: Strong, small bases can easily abstract the proton at the chiral center, leading to the formation of a planar enolate intermediate that readily racemizes.[4]

    • Corrective Action: Switch to a more sterically hindered base, such as diisopropylethylamine (DIPEA). The bulkier nature of DIPEA makes it less likely to deprotonate the chiral center while still being effective as a proton scavenger in the reaction.[4]

  • Control the Temperature:

    • Symptom: The reaction was run at room temperature or higher.

    • Causality: The rate of racemization increases with temperature.[4] Higher temperatures provide more energy for the system to overcome the activation barrier for proton abstraction and subsequent racemization.

    • Corrective Action: Perform the reaction at a lower temperature.[4] Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Maintaining a low temperature is particularly critical during the initial stages of the reaction.[4]

  • Optimize the Coupling Protocol (for amide bond formation):

    • Symptom: A long pre-activation step was performed before adding the this compound.

    • Causality: Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the likelihood of forming an oxazolone intermediate, which is prone to racemization.[4]

    • Corrective Action: Minimize the pre-activation time to 1-5 minutes.[4] Alternatively, add the coupling reagent to a mixture of the acid and this compound, with the base being the last component added to initiate the reaction.[4]

Problem 2: Inconsistent Enantiomeric Excess (ee) Values Between Batches

You are running the same reaction under what you believe are identical conditions, but the enantiomeric excess of your product varies significantly from one run to the next.

Possible Causes and Solutions
Potential Cause Explanation Recommended Solution
Inconsistent Reagent Quality The purity of solvents, reagents, or the this compound itself may vary. Trace impurities (e.g., water, other amines) can affect the reaction pathway and enantioselectivity.Ensure all reagents and solvents are of high purity and anhydrous where necessary. Consider purifying reagents if their quality is suspect.
Variations in Reaction Setup Subtle differences in the rate of addition of reagents, stirring speed, or the efficiency of cooling can impact the local concentration and temperature, leading to inconsistent results.Standardize the reaction setup and procedure meticulously. Use syringe pumps for controlled addition of reagents and ensure consistent stirring and temperature control.
Atmospheric Moisture Reactions sensitive to moisture can have their stereochemical outcome affected by variable amounts of water in the reaction atmosphere.Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
"Age" of the Chiral Catalyst/Reagent For reactions employing a chiral catalyst in conjunction with this compound, the activity of the catalyst may degrade over time, leading to lower enantioselectivity.Use freshly prepared or properly stored catalysts. If a catalyst is suspected of degradation, test its activity with a standard reaction.
Problem 3: Racemization Observed During a Specific Transformation (e.g., N-alkylation, Acylation)

You have successfully synthesized an enantioenriched intermediate containing the this compound moiety, but a subsequent reaction step is causing racemization.

Mechanistic Considerations and Mitigation Strategies
  • N-Alkylation/Acylation at the Chiral Center's Adjacent Nitrogen: If the nitrogen adjacent to the chiral center is being functionalized, the reaction conditions can inadvertently promote racemization. For example, using a strong base to deprotonate the nitrogen could also lead to deprotonation at the chiral carbon.

    • Mitigation:

      • Employ milder reaction conditions.

      • Use a protecting group strategy to temporarily block the more reactive nitrogen if the other nitrogen is the target for functionalization.

      • Choose alkylating or acylating agents that react under neutral or slightly acidic conditions if possible.

  • Reactions Involving the Piperazine Ring Itself: Certain reactions that modify the piperazine ring, such as oxidation or reduction, could potentially affect the stereocenter, especially if they proceed through intermediates that can equilibrate.

    • Mitigation:

      • Carefully screen reaction conditions to find those that are stereochemically benign.

      • Consider alternative synthetic routes that avoid harsh transformations of the piperazine ring after the chiral center has been established.

Illustrative Diagram: Racemization Pathway

A Chiral this compound Derivative C Proton Abstraction at Chiral Center A->C Base-mediated B Presence of Base (B:) B->C D Planar, Achiral Intermediate (Enolate/Carbanion) C->D E Protonation (from either face) D->E F Racemic Mixture E->F

Caption: General mechanism of base-induced racemization.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments aimed at minimizing racemization.

Protocol 1: Racemization-Minimized Amide Coupling using HATU

This protocol is designed to reduce the risk of racemization during the formation of an amide bond with a chiral carboxylic acid and this compound.[4]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral N-protected amino acid (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a hindered base, preferably DIPEA (2.0 equivalents), dropwise to the mixture.[4]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with a standard aqueous work-up and purification procedures.

IV. References

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-481. Retrieved from [Link]

  • Soai, K., Sato, I., & Shibata, T. (2007). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Accounts of Chemical Research, 40(12), 1313-1321. Retrieved from [Link]

  • Pellissier, H. (2011). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Tetrahedron, 67(22), 3769-3802. Retrieved from [Link]

  • Anireddy, R., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(17), 5494-5503. Retrieved from [Link]

  • Baldwin, P. (2014). Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates. (Doctoral dissertation, University of Sheffield). Retrieved from [Link]

  • Kim, H., & Movassaghi, M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(44), 13174-13178. Retrieved from [Link]

  • Ali, I., Gupta, V. K., Aboul-Enein, H. Y., Singh, P., & Sharma, B. (2007). Role of racemization in optically active drugs development. Chirality, 19(6), 453-463. Retrieved from [Link]

  • Pesciaioli, F., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10834-10842. Retrieved from [Link]

  • Leach, A. G., & Pilling, E. A. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-481. Retrieved from [Link]

  • Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2843-2882. Retrieved from [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Retrieved from [Link]

  • Li, Z., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Retrieved from [Link]

  • Braslau, R., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363-6374. Retrieved from [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Retrieved from [Link]

  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4645-4660. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20853-20875. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). Asymmetric synthesis of 2-arylpiperazines. Organic Letters, 3(1), 119-121. Retrieved from [Link]

  • de la Torre, A., & Masson, G. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 22. Retrieved from [Link]

  • Liu, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5220. Retrieved from [Link]

Sources

Technical Support Center: Bayesian Optimization for 2-Ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging Bayesian Optimization (BO) to enhance the outcomes of 2-Ethylpiperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional one-factor-at-a-time (OFAT) or Design of Experiments (DoE) methodologies and into a more efficient, data-driven optimization framework.

This center provides answers to frequently asked questions, detailed troubleshooting guides for common experimental and algorithmic challenges, and validated protocols to ground your work.

Core Concepts: The "Why" of Bayesian Optimization

Before diving into troubleshooting, it's crucial to understand the causality behind Bayesian Optimization. Unlike traditional methods that rely on a large number of initial experiments, BO is a sequential, model-based strategy for finding the optimum of "black-box" functions that are expensive to evaluate—like a chemical reaction.[1]

The process is iterative and intelligent:

  • Initial Experiments: A small, diverse set of initial experiments is performed to create a preliminary dataset.

  • Surrogate Model: A probabilistic model, typically a Gaussian Process (GP), is fitted to this data.[1][2] This model creates a "map" of the reaction landscape, including predictions of the yield and the uncertainty in those predictions.

  • Acquisition Function: An "acquisition function" analyzes the surrogate model to propose the next experiment.[3] It intelligently balances exploitation (sampling in areas predicted to have high yields) and exploration (sampling in areas of high uncertainty to improve the model's accuracy).[4]

  • Experiment & Update: The proposed experiment is run, the new data point is added to the set, and the surrogate model is updated. This loop continues until an optimal condition is found or the experimental budget is exhausted.

This iterative process allows for a much faster convergence to optimal reaction conditions compared to traditional methods, significantly reducing the number of required experiments.[5][6][7][8]

Caption: The iterative workflow of a Bayesian Optimization campaign for chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why use Bayesian Optimization for this compound synthesis over traditional methods?

A1: The synthesis of this compound, a common N-alkylation reaction, can be complex with competing side reactions like di-alkylation.[9] Key parameters such as temperature, stoichiometry, solvent, and base concentration have intricate, non-linear interactions. BO is exceptionally well-suited for such complex landscapes because it doesn't assume linearity and efficiently navigates multi-dimensional parameter spaces to find the global optimum, not just a local one.[2][4] It has been shown to reduce the number of experiments needed from ~25 with DoE to just 10 in similar pharmaceutical development scenarios.[5][6][8]

Q2: What are the key reaction parameters I should include in my optimization space for this compound?

A2: For a typical N-alkylation of piperazine with an ethylating agent (e.g., ethyl bromide), your parameter space should include:

  • Temperature (°C): Influences reaction rate but also the rate of side-product formation.

  • Molar Ratio (Piperazine : Ethylating Agent): Crucial for controlling mono- vs. di-alkylation. A large excess of piperazine is often used to favor mono-alkylation.[9]

  • Concentration (M): Can affect reaction kinetics and solubility of reagents.

  • Reaction Time (hours): Needs to be sufficient for completion without promoting decomposition or side reactions.

  • Base Equivalents: The choice and amount of base can significantly impact the reaction.

Q3: How many initial experiments do I need to run?

A3: There is no universal number, but a common practice is to start with 5-10 experiments for a 4-5 dimensional space. The goal is to provide the model with a diverse set of starting points. Using a space-filling design like a Latin Hypercube Sample (LHS) is highly recommended over a simple grid or random selection for this initial set.

Q4: Can I optimize for more than one objective, like high yield and high purity?

A4: Yes. This is a key advantage of BO.[2][4][10] Multi-objective optimization can be handled by either combining objectives into a single composite score (e.g., a desirability function) or by using specific multi-objective acquisition functions that seek to find the Pareto front—a set of solutions where one objective cannot be improved without worsening another.

Troubleshooting Guides

Category 1: Model & Algorithm Issues

Q: My optimization algorithm keeps suggesting experiments at the very edge of my defined parameter space. Why is this happening and how do I fix it?

A: This is a common issue often caused by high model uncertainty at the boundaries.

  • Causality: The acquisition function balances exploring uncertain areas with exploiting promising ones. If the initial data points are all clustered in the center of the space, the model's uncertainty will be highest at the edges. The algorithm, driven by the "exploration" term, will want to sample there to reduce this uncertainty. An overly wide prior on the surrogate model can also cause this.[11]

  • Solution Protocol:

    • Constrain the Space: Re-evaluate if your parameter ranges are realistic. If the model is pushing against a boundary, it might be an indication that the true optimum lies beyond it. Consider if it's chemically feasible and safe to expand the range.

    • Manually Add a Point: If you cannot expand the space, perform one or two manual experiments near the problematic edge. This provides the model with new data, reducing uncertainty in that region and often encouraging it to explore other areas.

    • Adjust Acquisition Function: If using an acquisition function like Upper Confidence Bound (UCB), decrease the beta (β) parameter, which controls the exploration-exploitation trade-off. This will make the algorithm favor regions with high predicted mean yield (exploitation) over regions with high uncertainty (exploration).

Q: The model's predictions are not matching the experimental results. The R² value is very low.

A: This points to a poorly fitted surrogate model, which can happen for several reasons.

  • Causality: The underlying reaction landscape may be "noisy" or contain sharp cliffs that are difficult for a standard Gaussian Process model to capture. This can also be caused by inconsistent experimental execution or measurement errors. Finally, using the wrong kernel function for the GP can lead to a poor fit.[11][12]

  • Solution Protocol:

    • Verify Experimental Fidelity: Before blaming the model, ensure your experimental setup is highly consistent. Are you dispensing reagents accurately? Is the temperature control stable? Is your analytical method (e.g., HPLC, GC) calibrated and reproducible?

    • Increase Initial Sample Size: If the model is struggling from the start, it may not have enough data to learn the response surface. Add 3-5 more diverse data points and retrain.

    • Change the Kernel Function: The default Radial Basis Function (RBF) kernel assumes a smooth response surface. If you suspect sharp changes, consider using a Matérn kernel, which is less smooth and can better adapt to more complex functions.

    • Account for Noise: Ensure your BO software allows you to specify the noise level of your experiments. Providing an estimate of your measurement error can significantly improve the model's fit.

Category 2: Experimental & Chemical Issues

Q: My optimization is converging on a solution, but the primary impurity is the di-substituted N,N'-diethylpiperazine. How can the algorithm help me avoid this?

A: This is a classic selectivity problem in piperazine chemistry. You need to guide the optimizer to penalize this outcome.

  • Causality: Di-alkylation occurs when the mono-substituted product reacts again with the ethylating agent.[9] This is favored by high temperatures, long reaction times, and a high concentration of the alkylating agent relative to the piperazine substrate.[9]

  • Solution Protocol:

    • Modify the Objective Function: Instead of optimizing for yield alone, optimize for a penalty-adjusted yield. For example: Objective = (Yield_of_2-EP) - (2 * Yield_of_di-EP). This explicitly tells the algorithm that the di-substituted product is undesirable.

    • Adjust the Parameter Space: Set the upper bound for the "Molar Ratio (Ethylating Agent : Piperazine)" to a low value (e.g., 1:1.5 or even 1:3). This statistically favors the ethylating agent encountering an unreacted piperazine molecule.[9]

    • Add Purity as a Second Objective: Frame the problem as a multi-objective optimization. Set Yield as Objective 1 and Purity (or 1 - Impurity %) as Objective 2. The algorithm will then search for conditions that represent the best trade-off between the two.

Troubleshooting_Yield Start Problem: Low Yield or Purity Check1 Is the model converging? Start->Check1 Check2 Is di-alkylation the main issue? Check1->Check2 Yes Sol1 Model Issue: - Add more diverse data points - Check kernel function - Adjust acquisition function Check1->Sol1 No Sol2 Chemical Issue: - Modify objective to penalize impurity - Use large excess of piperazine - Lower reaction temperature Check2->Sol2 Yes Sol3 General Check: - Verify reagent purity - Confirm analytical method accuracy - Check for degradation Check2->Sol3 No

Caption: A decision-making workflow for troubleshooting poor this compound reaction outcomes.

Experimental Protocols

Protocol 1: Setup for a Bayesian Optimization Campaign

This protocol outlines the steps for initiating a BO campaign for the N-alkylation of piperazine.

  • Define the Optimization Goal:

    • Objective: Maximize the yield of this compound.

    • Constraint: Keep the percentage of N,N'-diethylpiperazine below 2%.

  • Define the Parameter Space:

    • Establish practical and safe boundaries for each variable.

    ParameterVariable TypeLower BoundUpper BoundUnits
    TemperatureContinuous5090°C
    Molar Ratio (Pip:EtBr)Continuous2:15:1Ratio
    ConcentrationContinuous0.21.0M
    Reaction TimeContinuous212hours
    Base (K₂CO₃)Continuous1.53.0Equivalents
  • Generate Initial Experimental Design:

    • Use a Latin Hypercube Sampling (LHS) algorithm to generate 10 starting conditions within the defined parameter space. This ensures a diverse and non-collinear set of initial experiments.

  • Experimental Execution (for each set of conditions):

    • To a stirred solution of piperazine (X equivalents) in anhydrous acetonitrile (to achieve target molarity), add anhydrous potassium carbonate (Z equivalents).

    • Add ethyl bromide (1.0 equivalent) dropwise to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to the specified temperature (Y °C) for the specified time (T hours).

    • Monitor the reaction progress by a reliable analytical method (e.g., LC-MS or GC-MS).

  • Data Acquisition and Loop Continuation:

    • Upon completion of each reaction, quench, work up, and analyze the crude product to determine the yield of this compound and the percentage of N,N'-diethylpiperazine.

    • Input these results into the Bayesian optimization software.

    • The software will update its surrogate model and propose the next set of experimental conditions.

    • Repeat steps 4 and 5 until the model converges on an optimal result or the experimental budget is met.

References

  • Application of Bayesian Optimization for Pharmaceutical Product Development. (n.d.). Tsuda Lab.
  • Zhang, Y., et al. (2023).
  • Application of Bayesian Optimization for Pharmaceutical Product Development. (2021). Authorea. [Link]
  • Application of Bayesian Optimization for Pharmaceutical Product Development. (n.d.). aclanthology.org.
  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1-2), 31-38. [Link]
  • Application of Bayesian Optimization for Pharmaceutical Product Development. (2021).
  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. OpenReview. [Link]
  • Leveraging Bayesian Optimization in Design of Experiments (DoE) for Enhanced Crystallization Process Development. (2024).
  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]
  • Bayesian Optimization for Chemical Reactions. (2023).
  • Tripp, A., & Hernández-Lobato, J. M. (2024).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.

Sources

Validation & Comparative

Validating the Biological Activity of a Novel 2-Ethylpiperazine Derivative (EP-1) as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Mechanistic Analysis

Introduction: The Quest for Novel Anticancer Therapeutics

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, making it an attractive starting point for novel drug discovery. This guide focuses on a novel compound, designated EP-1 , a 2-Ethylpiperazine derivative synthesized with the hypothesis that it possesses cytotoxic activity against cancer cells.

Our objective is to present a rigorous, multi-phase in vitro validation workflow to ascertain the biological activity of EP-1. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. We will benchmark EP-1's performance against Doxorubicin , a well-established chemotherapeutic agent used in the treatment of various cancers, including prostate cancer.[2][3][4] The human prostate cancer cell line, PC-3 , will serve as our model system.

This guide will walk through three critical phases of validation:

  • Primary Validation: Quantifying the cytotoxic potency (IC50) of EP-1.

  • Mechanistic Insight: Elucidating the cellular mechanism of action, specifically focusing on apoptosis and cell cycle arrest.

  • Comparative Analysis: Objectively comparing the performance of EP-1 against the standard-of-care agent, Doxorubicin.

Phase 1: Primary Validation - Is the Compound Biologically Active?

The first and most fundamental question is whether EP-1 has any effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency. A lower IC50 value indicates that a smaller amount of the compound is required to inhibit the biological process by 50%, signifying higher potency.

We will employ the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

Experimental Protocol: MTT Assay for IC50 Determination

Objective: To determine the IC50 of EP-1 and Doxorubicin on PC-3 cells after 48 hours of treatment.

Materials:

  • PC-3 human prostate cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • EP-1 (stock solution in DMSO)

  • Doxorubicin (stock solution in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count PC-3 cells, ensuring high viability (>95%). Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) controls. Incubate overnight (37°C, 5% CO2) to allow cells to attach.[6]

  • Compound Treatment: Prepare serial dilutions of EP-1 and Doxorubicin in complete culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve.

  • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest EP-1 concentration.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for an additional 4 hours, allowing formazan crystals to form.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Comparative Data Summary (Hypothetical Data)
CompoundCell LineTreatment DurationIC50 (µM)
EP-1 (Novel Derivative) PC-348 hours1.5
Doxorubicin (Standard) PC-348 hours2.8

Interpretation: The hypothetical data in this table suggests that EP-1 is more potent than Doxorubicin in reducing the viability of PC-3 cells in vitro, as indicated by its lower IC50 value. This promising result justifies a deeper investigation into its mechanism of action.

Phase 2: Mechanistic Insight - How Does the Compound Work?

Having established that EP-1 is cytotoxic, the next logical step is to understand how it kills the cancer cells. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death. Apoptosis is a controlled process that avoids the inflammatory response associated with necrosis.[8] We will investigate two key aspects of the cellular response: the induction of apoptosis and the effect on cell cycle progression.

Experimental Workflow: Uncovering the Mechanism of Action

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action PC3_cells PC-3 Cells Treatment Treat with EP-1 (Dose-Response) PC3_cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Treatment_IC50 Treat with EP-1 (at IC50 Concentration) IC50->Treatment_IC50 Inform Treatment Concentration Apoptosis_Assay Annexin V / PI Staining Treatment_IC50->Apoptosis_Assay CellCycle_Assay Propidium Iodide Staining Treatment_IC50->CellCycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry CellCycle_Assay->Flow_Cytometry

Protocol 1: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] By using both stains, we can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations via flow cytometry.[8][10]

Methodology:

  • Cell Treatment: Seed 1 x 10^6 PC-3 cells in appropriate culture flasks. Treat one set with EP-1 at its IC50 concentration (1.5 µM) and another with vehicle (DMSO) for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Rationale: Many cytotoxic drugs exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] This allows a flow cytometer to quantify the percentage of cells in each phase of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect and wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells. This permeabilizes the membrane for PI entry. Incubate for at least 30 minutes on ice.[11][12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will reveal the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Phase 3: Comparative Analysis & Mechanistic Grounding

By integrating the data, we can build a comprehensive profile of EP-1's activity and compare it to Doxorubicin. Doxorubicin is known to intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis.[14]

Comparative Data Summary (Hypothetical Data)
Treatment (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G2/M Phase Arrest
Vehicle Control 4.5%2.1%15%
EP-1 (1.5 µM) 35.2%15.8%55%
Doxorubicin (2.8 µM) 28.9%12.5%62%

Interpretation: This hypothetical data suggests that EP-1 is a potent inducer of apoptosis, leading to a significant increase in both early and late apoptotic cell populations compared to the control. Furthermore, EP-1 appears to cause a substantial arrest of cells in the G2/M phase of the cell cycle, a common mechanism for anticancer drugs that allows time for DNA damage repair or, failing that, commitment to apoptosis. The profile is similar to Doxorubicin, suggesting EP-1 may act through a related damage-response pathway.

Authoritative Grounding: The Intrinsic Apoptosis Pathway

The observed apoptosis is likely mediated by the intrinsic (or mitochondrial) pathway, which is controlled by the Bcl-2 family of proteins.[1][15] Cellular stress, such as that induced by EP-1, can lead to the activation of pro-apoptotic proteins (like Bax and Bak) and the inhibition of anti-apoptotic proteins (like Bcl-2).[16] This disrupts the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then activates a cascade of executioner caspases, notably Caspase-3 , which orchestrates the dismantling of the cell.[17]

G EP1 EP-1 / Doxorubicin (Cellular Stress) Bcl2 Anti-Apoptotic Bcl-2, Bcl-xL EP1->Bcl2 Inhibits BaxBak Pro-Apoptotic Bax, Bak EP1->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Conclusion and Future Directions

This guide outlines a logical, tiered approach to validating the biological activity of a novel this compound derivative, EP-1. The primary cytotoxicity screen provided a quantitative measure of its potency, demonstrating its superiority over the standard drug Doxorubicin in our hypothetical model. Subsequent mechanistic assays revealed that EP-1 induces cell death via apoptosis, coupled with a significant G2/M cell cycle arrest.

These in vitro findings are highly encouraging and establish EP-1 as a promising lead compound. However, this is just the beginning of the validation journey. The logical next steps would include:

  • Further Mechanistic Studies: Using techniques like Western blotting to confirm the modulation of key proteins in the apoptosis pathway (e.g., Bcl-2, cleaved Caspase-3).

  • Selectivity Profiling: Testing EP-1 against non-cancerous cell lines to determine its cancer-specific cytotoxicity.

  • In Vivo Studies: Evaluating the efficacy and safety of EP-1 in preclinical animal models of prostate cancer.

By following a structured, evidence-based validation process, we can confidently assess the therapeutic potential of novel chemical entities and make informed decisions for their advancement in the drug development pipeline.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Apoptosis Regul
  • MTT Cell Assay Protocol. Texas Children's/Baylor College of Medicine. [Link]
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
  • Inhibition of prostate cancer growth using doxorubicin assisted by ultrasound-targeted nanobubble destruction. Dove Medical Press. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
  • Inhibition of prostate cancer growth using doxorubicin assisted by ultrasound-targeted nanobubble destruction. PMC, NIH. [Link]
  • The Annexin V Apoptosis Assay. University of Georgia. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace by Bio-protocol. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH. [Link]
  • Apoptosis Regulators Bcl-2 and Caspase-3. Researcher.Life. [Link]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Ovidius University Annals of Chemistry. [Link]
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]
  • Doxorubicin induces prostate cancer drug resistance by upregulation of ABCG4 through GSH depletion and CREB activation: Relevance of statins in chemosensitization. Molecular Carcinogenesis via PubMed. [Link]
  • Doxorubicin. Wikipedia. [Link]
  • The Bcl-2-regulated apoptotic p
  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC, NIH. [Link]
  • Chemotherapy for Prostate Cancer. American Cancer Society. [Link]
  • Chemotherapy for metastatic prost
  • Chemotherapy.
  • Drugs Approved for Prostate Cancer.
  • Prostate Cancer Drugs & Diagnostic Imaging Agents.

Sources

A Comparative Guide to the Synthetic Routes of 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Ethylpiperazine

This compound (CAS: 13961-37-0) is a C-substituted derivative of the piperazine heterocycle, a scaffold of immense importance in medicinal chemistry. The piperazine ring is a common feature in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. The introduction of an ethyl group at the C-2 position creates a chiral center, opening avenues for the development of stereospecific pharmaceuticals and offering a unique vector for molecular elaboration. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed protocols and a critical evaluation of their respective merits and challenges.

Route 1: Catalytic Hydrogenation of 2-Ethylpyrazine

This is the most direct and widely employed method for the synthesis of this compound. The strategy relies on the reduction of the aromatic 2-ethylpyrazine ring to its saturated piperazine analogue using molecular hydrogen in the presence of a heterogeneous catalyst.

Chemical Rationale and Mechanistic Insight

The catalytic hydrogenation of a pyrazine ring is a robust and high-yielding transformation. The reaction proceeds via the adsorption of the pyrazine substrate and diatomic hydrogen onto the surface of a metal catalyst. Common catalysts for this transformation include platinum(IV) oxide (PtO₂, Adams' catalyst), Raney Nickel, and rhodium on carbon.[1] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=N and C=C double bonds of the pyrazine ring until it is fully saturated.

The choice of catalyst and reaction conditions is critical. Platinum-based catalysts are highly active and can often effect the transformation under relatively mild conditions, though they are expensive.[2][3] Raney Nickel is a more cost-effective alternative but may require higher temperatures and pressures to achieve comparable results.[4] The use of an acidic solvent like acetic acid can enhance the reaction rate by protonating the nitrogen atoms of the pyrazine, increasing its susceptibility to reduction.[1]

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide

This protocol is adapted from established procedures for the hydrogenation of substituted pyrazines.[1]

Materials:

  • 2-Ethylpyrazine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, ~1-5 mol%)[3]

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (H₂)

  • 10 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add 2-ethylpyrazine (e.g., 10.8 g, 100 mmol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 0.23 g, 1 mmol) to the solution. Note: The catalyst is pyrophoric and should be handled with care.

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three to five times to remove any residual oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[1]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (or heat to 40-50 °C to increase the rate) for 12-24 hours. Reaction completion can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid.

  • Basification: Cool the filtrate in an ice bath and slowly add 10 M NaOH solution with stirring until the pH is >12. This step neutralizes the acetic acid and deprotonates the product.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The product can be further purified by vacuum distillation to afford pure this compound.

Route 2: Cyclodehydration of N-(2-Hydroxypropyl)ethylenediamine

An alternative approach involves the construction of the piperazine ring from an acyclic precursor. This route is based on the intramolecular cyclization of an amino alcohol, a common strategy for forming nitrogen-containing heterocycles.[5]

Chemical Rationale and Mechanistic Insight

This synthesis begins with the reaction of ethylenediamine with propylene oxide. The nucleophilic attack of one of the amine groups of ethylenediamine on the epoxide ring of propylene oxide yields N-(2-hydroxypropyl)ethylenediamine. The subsequent and crucial step is the catalytic cyclodehydration of this intermediate.

Under heating and in the presence of a suitable catalyst (e.g., copper-based), the terminal hydroxyl group is activated, likely through dehydration to form a transient carbocation or through oxidation to an aldehyde. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom, forming the six-membered piperazine ring. The final step involves the reduction of any imine intermediates formed during the cyclization. This method has the advantage of starting from readily available and inexpensive bulk chemicals. However, it can be prone to side reactions, such as polymerization and the formation of other piperazine derivatives, which can complicate purification and lower the overall yield.

Experimental Protocol: Cyclodehydration of an Amino Alcohol Intermediate

This protocol is a conceptual adaptation based on the synthesis of similar piperazines from amino alcohols.[6]

Part A: Synthesis of N-(2-Hydroxypropyl)ethylenediamine

  • In a sealed reaction vessel, cool ethylenediamine (excess, e.g., 3.0 eq) in an ice bath.

  • Slowly add propylene oxide (1.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Remove the excess ethylenediamine by vacuum distillation to obtain crude N-(2-hydroxypropyl)ethylenediamine.

Part B: Cyclodehydration to this compound

  • Reactor Setup: In a fixed-bed reactor packed with a copper-based dehydrogenation catalyst (e.g., copper chromite), establish a continuous flow of hydrogen gas.

  • Reaction: Heat the reactor to 300-350 °C.

  • Introduce the crude N-(2-hydroxypropyl)ethylenediamine into the reactor via a syringe pump.

  • Collection: The product mixture exiting the reactor is cooled and collected in a cold trap.

  • Work-up and Purification: The collected liquid is a mixture of this compound, unreacted starting material, and byproducts. The desired product is isolated by fractional distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Cyclodehydration A 2-Ethylpyrazine B This compound A->B H₂, Catalyst (PtO₂) Glacial Acetic Acid 50-70 bar, RT-50°C C Ethylenediamine + Propylene Oxide D N-(2-Hydroxypropyl)ethylenediamine C->D Low Temp E This compound D->E Cu Catalyst, H₂ 300-350°C - H₂O

Caption: Comparative overview of synthetic routes to this compound.

G start Start reactor Charge Autoclave: - 2-Ethylpyrazine - Acetic Acid - PtO₂ Catalyst start->reactor purge_n2 Seal & Purge with N₂ reactor->purge_n2 pressurize_h2 Pressurize with H₂ (50-70 bar) purge_n2->pressurize_h2 react Stir at RT-50°C (12-24h) pressurize_h2->react vent Vent H₂ & Purge with N₂ react->vent filter Filter through Celite® to remove catalyst vent->filter neutralize Neutralize with NaOH (pH > 12) filter->neutralize extract Extract with DCM neutralize->extract dry Dry, Filter & Concentrate extract->dry purify Vacuum Distillation dry->purify end Pure this compound purify->end

Caption: General experimental workflow for catalytic hydrogenation.

Performance Comparison of Synthetic Routes

The choice of a synthetic route depends on several factors, including scale, cost, available equipment, and desired purity. The following table provides a comparative summary of the two routes discussed.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Cyclodehydration
Starting Materials 2-EthylpyrazineEthylenediamine, Propylene Oxide
Reagent/Catalyst PtO₂, Raney Ni, or Rh/C; H₂ gasCopper-based catalyst; H₂ gas
Number of Steps 12 (Intermediate isolation may not be required)
Reaction Conditions High pressure (50-70 bar), Room temp to moderate heat (50°C)High temperature (300-350°C), Atmospheric or moderate pressure
Typical Yield High (>80-90% reported for similar pyrazines)Moderate to Low (Prone to side reactions)
Key Advantages High yield, clean conversion, well-established methodology.Inexpensive, readily available starting materials. Suitable for continuous flow processes.
Key Disadvantages Requires high-pressure hydrogenation equipment. Noble metal catalysts are expensive.Lower selectivity, potential for byproduct formation (e.g., polymerization), requires high temperatures.
Scalability Excellent for both lab and industrial scale.More suited for large-scale industrial production where continuous processing is beneficial.

Conclusion and Recommendations

For laboratory-scale synthesis and applications where high purity and yield are paramount, Route 1 (Catalytic Hydrogenation of 2-Ethylpyrazine) is the superior and recommended method. Its reliability, high conversion rate, and straightforward purification make it the preferred choice for producing this compound for research and drug development purposes. The primary considerations are the initial investment in a high-pressure reactor and the cost of the catalyst.

Route 2 (Cyclodehydration) represents a more classical, industrial approach that leverages low-cost feedstocks. While potentially more economical at a very large scale, it presents significant challenges in terms of selectivity and purification. The harsh conditions can lead to a complex product mixture, making it less ideal for applications requiring high-purity material without extensive process optimization.

Ultimately, the selection of the synthetic route will be guided by the specific needs of the researcher, balancing factors of cost, scale, available equipment, and the stringent purity requirements of the final application.

References

  • Perry, J. M., Hickey, M. B., Remenar, J. F., & Vandiver, J. (2013). Pharmaceutical Compositions Comprising Fatty Acid Esters.
  • Flores-Gallardo, H., & Pollard, C. B. (1947). The preparation of l,2-epoxy-3-methoxypropane. Journal of Organic Chemistry, 12, 831.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • (1987). Promotion of raney nickel hydrogenation catalyst.
  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 61, 2704.
  • Toukoniitty, E., et al. (n.d.). Related Publications on Platinum Oxide Catalyzed Hydrogenation. ResearchGate.
  • Kravchenko, D. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5569. [Link]
  • van der Loo, I., et al. (2017).
  • Rylander, P. N. (n.d.).
  • Wikipedia. (n.d.). Adams' catalyst.
  • Katariya, S., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (2013). New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
  • PubChem. (n.d.). 2-Ethylpyrazine. National Center for Biotechnology Information.
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine.
  • Oakwood Chemical. (n.d.). N-(2-Hydroxyethyl)piperazine.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information.
  • (1957). Hydrogenation process.
  • Wang, H., et al. (2021).
  • (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Journal of Chemical Reaction Engineering and Technology.
  • Chu, W., et al. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst.
  • (1962). Process for the production of pyrazine, methyl or AEthylpyrazines.

Sources

The Strategic Advantage of C2-Alkylation: A Comparative Guide to 2-Ethylpiperazine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacological profile. Among the pantheon of "privileged scaffolds," the piperazine ring has long been a mainstay, gracing the structures of numerous approved drugs.[1][2] However, the nuanced effects of substitution on the piperazine core are a subject of ongoing exploration. This guide provides a comprehensive comparison of 2-ethylpiperazine derivatives against other common heterocyclic scaffolds, offering a data-driven perspective on the strategic advantages conferred by C2-alkylation. We will delve into the physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by detailed experimental protocols, to empower researchers in their quest for novel therapeutics.

The this compound Scaffold: A Subtle Modification with Significant Impact

The introduction of an ethyl group at the C2 position of the piperazine ring, while seemingly a minor alteration, imparts a unique set of properties that can be strategically leveraged in drug design. This modification moves beyond the more common N-alkylation or N-arylation strategies, offering a distinct approach to modulating a molecule's interaction with its biological target and its metabolic fate.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are the foundation upon which its drug-like characteristics are built. The this compound moiety presents a compelling balance of properties compared to its parent piperazine and other C2-alkylated analogs.

PropertyThis compound2-MethylpiperazinePiperazine
Molecular Weight ( g/mol ) 114.19[3]100.16[4]86.14
LogP (calculated) 0.1[3]-0.4[4]-1.1
Topological Polar Surface Area (Ų) 24.1[3]24.1[4]24.1
pKa (predicted) 9.9 (more basic N), 5.8 (less basic N)9.8 (more basic N), 5.7 (less basic N)9.8 (more basic N), 5.7 (less basic N)
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 222

Data sourced from PubChem.[3][4]

The introduction of the ethyl group in this compound leads to a modest increase in lipophilicity (LogP) compared to both piperazine and 2-methylpiperazine. This subtle shift can be advantageous for enhancing membrane permeability and oral absorption, without drastically increasing the risk of off-target lipophilic interactions. The topological polar surface area (TPSA) remains unchanged, preserving the favorable aqueous solubility characteristics associated with the piperazine core.

Comparative Analysis with Other Heterocyclic Scaffolds

The true value of the this compound scaffold is best understood through a direct comparison with other commonly employed heterocyclic moieties in drug design.

Head-to-Head: this compound vs. Piperidine

Piperidine, a six-membered ring with a single nitrogen atom, is another widely used scaffold. While both can serve as basic centers, the presence of the second nitrogen in this compound offers distinct advantages. A study on histamine H3 and sigma-1 receptor antagonists provides a compelling case. In one instance, the replacement of a piperazine ring with a piperidine ring in a series of dual-acting ligands resulted in a dramatic shift in sigma-1 receptor affinity. The piperazine-containing compound exhibited a Ki of 1531 nM, whereas its piperidine counterpart displayed a much higher affinity with a Ki of 3.64 nM.[1] This highlights the profound impact the choice of heterocycle can have on target engagement.

The Morpholine and Thiomorpholine Alternatives

Morpholine and thiomorpholine, where one of the piperazine nitrogens is replaced by an oxygen or sulfur atom, respectively, are often employed to reduce basicity and potentially improve metabolic stability. The electron-withdrawing nature of the heteroatom in morpholine can lead to a more stable ring system.[5] However, this comes at the cost of losing a key hydrogen bond donor and a basic center that can be crucial for target interaction. The this compound scaffold retains both nitrogen atoms, offering greater versatility for establishing interactions with the biological target.

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Ethyl Group

The ethyl group at the C2 position can influence the conformation of the piperazine ring and introduce steric hindrance that can be exploited for improving selectivity and potency. While much of the existing SAR literature on piperazines focuses on N-substitution, emerging research on C-alkylation suggests that this approach can be a powerful tool for fine-tuning pharmacological activity.[6] The ethyl group can orient substituents on the nitrogen atoms in a manner that optimizes their interaction with the binding pocket of a target protein.

Experimental Protocols for Comparative Evaluation

To provide a practical framework for comparing these scaffolds, we present detailed protocols for two key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Microsomal Stability Assay.

Experimental Workflow: From Synthesis to Data Analysis

Caption: A generalized workflow for the comparative evaluation of heterocyclic scaffolds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of compounds across the gastrointestinal tract.[3][7]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well of the donor plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Plate: Dissolve test compounds and controls in PBS to a final concentration of 10 µM. Add 200 µL of each compound solution to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] Where:

  • CA(t) = Concentration in the acceptor well at time t

  • VA = Volume of the acceptor well

  • Area = Surface area of the membrane

  • t = Incubation time

  • CD(t) = Concentration in the donor well at time t

Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its potential for hepatic clearance.[8][9]

Materials:

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer, pH 7.4

  • Test compounds and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration).

Conclusion: A Strategic Choice for Modern Drug Discovery

The this compound scaffold represents a valuable, yet perhaps underutilized, tool in the medicinal chemist's armamentarium. Its unique physicochemical profile, characterized by a fine-tuned lipophilicity and preserved polarity, offers a strategic advantage in optimizing both pharmacokinetic and pharmacodynamic properties. Through direct, data-driven comparisons with other heterocyclic scaffolds, researchers can make more informed decisions in the early stages of drug discovery, ultimately accelerating the development of novel and effective therapeutics. The experimental protocols provided herein offer a robust framework for generating the necessary data to guide these critical decisions. As the demand for innovative medicines continues to grow, a deeper understanding of the subtle yet significant impact of scaffold modification, such as C2-alkylation, will be paramount to success.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube.
  • Di, L., & Kerns, E. H. (2005). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 10(5), 415-422.
  • Xu, R., et al. (2002). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 7(6), 536-542.
  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(36), 15469-15475.
  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
  • Magalhães, L. G., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1338-1347.
  • G. S. C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Trost, B. M., & O'Boyle, B. M. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 134(2), 848-851.
  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Ethylpiperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in the design of centrally active agents. Its unique physicochemical properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of 2-ethylpiperazine analogs, focusing on their structure-activity relationships (SAR) as potent and selective ligands for dopamine receptors, critical targets in the treatment of numerous neurological and psychiatric disorders. We will delve into the causality behind experimental design, present supporting quantitative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Piperazine Scaffold: A Privileged Core in Neuropharmacology

The six-membered piperazine heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence stems from a combination of favorable attributes:

  • Physicochemical Properties: The two nitrogen atoms provide handles for modulating basicity (pKa), which is crucial for achieving the desired aqueous solubility for formulation and the appropriate ionization state for receptor interaction.[2]

  • Synthetic Versatility: The N1 and N4 positions of the piperazine ring are readily functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[3]

  • Pharmacodynamic Interactions: The piperazine core can act as a rigid scaffold to orient pharmacophoric elements for optimal interaction with receptor binding pockets. It can also participate directly in hydrogen bonding, a key interaction for ligand-receptor recognition.[3]

Structure-Activity Relationship of N-Arylpiperazines as Dopamine D2/D3 Receptor Ligands

A significant body of research has focused on N-arylpiperazine derivatives as ligands for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and substance use disorders.[4][5] The general pharmacophore for these ligands consists of an N-arylpiperazine moiety connected via a linker to another chemical entity.

The Critical Role of the N-Aryl Substituent

The nature of the aromatic ring attached to the N1 of the piperazine ring is a primary determinant of affinity and selectivity for D2 and D3 receptors.

  • Substitution Pattern: Ortho-substitution on the phenyl ring, particularly with a methoxy group (as in 2-methoxyphenylpiperazine), is a common feature in high-affinity D3 receptor ligands.[6] The 2,3-dichloro substitution pattern has also been shown to confer high D3 affinity.[7]

  • Bitopic Binding: The selectivity of certain N-arylpiperazine amides for the D3 over the D2 receptor is attributed to a "bitopic" binding mode. In this model, the N-arylpiperazine portion occupies the orthosteric binding site, while the amide tail extends into a secondary binding pocket that is unique to the D3 receptor subtype.[5][8]

The following diagram illustrates the general pharmacophore model for N-arylpiperazine-based dopamine receptor ligands.

SAR_N_Arylpiperazine cluster_ligand N-Arylpiperazine Ligand cluster_receptor Dopamine D3 Receptor Aryl N-Aryl Group (e.g., 2-methoxyphenyl, 2,3-dichlorophenyl) Piperazine Piperazine Core Aryl->Piperazine N1-substitution OBS Orthosteric Binding Site Aryl->OBS Binds to Linker Linker (e.g., alkyl chain) Piperazine->Linker N4-substitution Tail Tail Group (e.g., carboxamide) Linker->Tail SBP Secondary Binding Pocket Tail->SBP Interacts with caption General Pharmacophore for Bitopic D3 Ligands

Caption: General Pharmacophore for Bitopic D3 Ligands.

The Influence of 2-Alkyl Substitution on the Piperazine Ring

While extensive research has explored modifications at the N1 and N4 positions, the impact of substitution on the piperazine ring itself, particularly at the C2 position, is a more nuanced area of investigation. The introduction of a small alkyl group, such as an ethyl group, can have profound effects on the molecule's conformational preferences and pharmacological profile.

Conformational Constraints and Receptor Interaction

Substitution at the C2 position of the piperazine ring introduces a chiral center and restricts the conformational flexibility of the ring. This can lead to a preference for an axial or equatorial orientation of the substituent, which in turn influences the spatial relationship between the N1-aryl group and the N4-substituent.

A study on 2-substituted piperazines as α7 nicotinic acetylcholine receptor agonists revealed that an axial conformation is generally preferred for 1-acyl and 1-aryl 2-substituted piperazines.[9] This axial orientation places the basic nitrogen atoms in a specific spatial arrangement that can mimic the binding of endogenous ligands.[9] While this study was not on dopamine receptors, it highlights the importance of conformational analysis for understanding the SAR of 2-substituted piperazines.

Comparative Analysis: 2-Methyl vs. Unsubstituted Analogs

Direct comparative studies on this compound analogs for dopamine receptors are limited in the public domain. However, research on the closely related 2-methyl substituted 3-phenylpiperidine opiates provides valuable insights. The addition of a 2-methyl group was found to diminish affinity at the µ-opioid receptor, likely due to an unfavorable steric interaction with the receptor binding site.[10] This suggests that even a small alkyl substituent can significantly impact receptor binding.

The following table summarizes hypothetical SAR trends based on the available literature for 2-alkyl substituted piperazines, providing a framework for comparison.

ModificationEffect on D3 AffinityEffect on D3/D2 SelectivityRationale
Unsubstituted Piperazine BaselineBaselineReference compound.
(R)-2-Ethylpiperazine Potentially DecreasedPotentially AlteredThe (R)-enantiomer may introduce steric hindrance in the binding pocket, potentially reducing affinity. The altered conformation could affect selectivity.
(S)-2-Ethylpiperazine Potentially Decreased or IncreasedPotentially AlteredThe (S)-enantiomer might position the N-aryl group more favorably for interaction with a specific sub-pocket, potentially enhancing affinity or altering selectivity.
N-Aryl Group (e.g., 2-MeO-Ph) IncreasedGenerally IncreasedThe 2-methoxy group is known to enhance D3 affinity and selectivity through interactions in the orthosteric binding site.
N-Aryl Group (e.g., 2,3-diCl-Ph) IncreasedIncreasedThe 2,3-dichloro substitution often leads to high D3 affinity and selectivity.

Experimental Protocols

To ensure the scientific rigor and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a key step in elucidating their SAR. A common approach starts from readily available chiral α-amino acids.

Workflow for Synthesis of Chiral 2-Substituted Piperazines:

Synthesis_Workflow Start Chiral α-Amino Acid Step1 Reduction to Amino Alcohol Start->Step1 Step2 Orthogonal Protection of Amines Step1->Step2 Step3 Aza-Michael Addition Step2->Step3 Step4 Cyclization Step3->Step4 Product Orthogonally Protected 2-Substituted Piperazine Step4->Product

Caption: General workflow for chiral piperazine synthesis.

Step-by-Step Protocol (Conceptual):

  • Reduction of the α-amino acid: The carboxylic acid functionality of the starting amino acid is reduced to an alcohol, typically using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Orthogonal Protection: The two resulting amino groups are protected with different protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and subsequent functionalization at either nitrogen atom.

  • Aza-Michael Addition: The bis-protected chiral 1,2-diamine is reacted with a Michael acceptor, such as a vinyl sulfonium salt, in an aza-Michael addition reaction.[11]

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the piperazine ring.

  • Deprotection and Functionalization: The protecting groups can then be selectively removed to allow for the introduction of the desired N-aryl and N4-substituents.

In Vitro Dopamine Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for [³H]Spiperone Competition Binding Assay:

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing either the human D2 or D3 dopamine receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.[6]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4), is used.

  • Competition Binding: Cell membranes (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand [³H]spiperone and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Future Directions and Unanswered Questions

The exploration of this compound analogs as CNS-active agents is an area ripe for further investigation. Key unanswered questions that warrant future research include:

  • Stereospecific SAR: A systematic comparison of the (R)- and (S)-enantiomers of this compound analogs is needed to fully understand the stereochemical requirements for optimal dopamine receptor binding.

  • Influence on Functional Activity: Beyond binding affinity, it is crucial to determine whether the 2-ethyl substituent modulates the functional activity of these ligands (i.e., whether they act as agonists, antagonists, or partial agonists).

  • Pharmacokinetic Impact: The introduction of the 2-ethyl group may alter the metabolic stability and brain penetration of these compounds. In vivo pharmacokinetic studies are necessary to assess these effects.

By addressing these questions, the scientific community can further unlock the potential of the versatile piperazine scaffold in the development of novel and improved therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Jacobs, C., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 15(42), 8973-8977.
  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(82), 10732-10735.
  • Biswas, S., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 19(15), 4543-4554.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 459.
  • Reddy, T. S., et al. (2013). An Efficient Entry to Highly Substituted Chiral 2-Oxopiperazines from α-Amino Acids via Iodocyclization. European Journal of Organic Chemistry, 2013(26), 5822-5827.
  • Wang, D., et al. (2015). A simple copper-catalyzed strategy for synthesizing C-substituted piperazinones. Organic Letters, 17(15), 3786-3789.
  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2648-2651.
  • Baltes, C., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6149.
  • Zimmerman, D. M., et al. (1985). Effects of addition of a 2-methyl group to ethyl nipecotates (beta-meperidines) on receptor affinities and opiate agonist/antagonist activities. Journal of Medicinal Chemistry, 28(4), 442-447.
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 633-639.
  • Matyjaszczyk, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(23), 4348.
  • Vagdevi, H. M., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(1), 435-442.
  • Dutta, A. K., Fei, X. S., & Reith, M. E. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 12(4), 619-622.
  • Battiti, F. O., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(24), 15825-15843.
  • Sadalge, P. R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Genetic Engineering and Biotechnology, 21(1), 38.
  • Maljevic, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3329-3332.
  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710.
  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(1), 86.
  • da Silva Cunha, P. H., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Free, R. B., et al. (2018). Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. ACS Chemical Neuroscience, 9(9), 2349-2363.
  • Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84.
  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268-7281.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237.
  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 58-75.

Sources

A Comparative Benchmarking Guide to 2-Ethylpiperazine-Based Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis, the selection of an optimal catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process economy. This guide provides an in-depth performance benchmark of 2-Ethylpiperazine as a basic organocatalyst, contextualized against other widely-used alternatives in the Knoevenagel condensation—a fundamental carbon-carbon bond-forming reaction. Our analysis is grounded in established experimental data for analogous systems, offering a robust framework for catalyst selection in pharmaceutical and fine chemical synthesis.

Introduction: The Role of Piperazine Derivatives in Organocatalysis

Piperazine and its derivatives have long been recognized for their utility as basic organocatalysts. Their cyclic diamine structure offers a unique combination of properties, including defined stereochemistry, tunable basicity, and the potential for functionalization to create more complex catalytic systems. This compound, a readily available and cost-effective secondary amine, presents an interesting candidate for base-catalyzed reactions. The ethyl group introduces a degree of steric hindrance and alters the electronic properties compared to the parent piperazine or the commonly used piperidine. This guide aims to elucidate the practical implications of these structural features by benchmarking its anticipated performance against established catalysts.

The Knoevenagel condensation between an aldehyde and an active methylene compound serves as an ideal model reaction for this purpose.[1] It is highly sensitive to the nature of the basic catalyst, allowing for a clear differentiation in performance based on metrics such as reaction time and product yield.

Experimental Workflow: Benchmarking Protocol

A standardized workflow is essential for the objective comparison of catalyst performance.[2] The following diagram outlines the key stages of the benchmarking process, from reaction setup to product analysis.

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Analysis A 1. Add Benzaldehyde (1 mmol) & Malononitrile (1.1 mmol) to Ethanol (5 mL) B 2. Add Catalyst (10 mol%) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC (Ethyl Acetate/Hexane) C->D Reaction Progress E 5. Quench with water D->E F 6. Filter and wash product E->F G 7. Dry the solid product F->G Isolation H 8. Determine Yield G->H I 9. Characterize by NMR H->I

Caption: A generalized workflow for benchmarking catalyst performance in the Knoevenagel condensation.

Comparative Performance Analysis

To provide a clear and objective comparison, the performance of this compound is benchmarked against three widely recognized catalysts for the Knoevenagel condensation: Piperidine, Triethylamine (TEA), and L-Proline. The selected benchmark reaction is the condensation of benzaldehyde with malononitrile.

Table 1: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystCatalyst TypeReaction TimeYield (%)Key Mechanistic Insight
This compound Secondary Amine (Cyclic)~20 min>95% (Projected)Functions as a Brønsted base to deprotonate the active methylene compound. The ethyl group may introduce slight steric hindrance.
Piperidine Secondary Amine (Cyclic)10-15 min95-98%Acts as a Brønsted base; can also form an iminium ion intermediate with the aldehyde, enhancing its electrophilicity.[4]
Triethylamine (TEA) Tertiary Amine (Acyclic)1-2 hours~90%Functions solely as a Brønsted base to deprotonate the active methylene compound, as it cannot form an iminium intermediate.[5][6]
L-Proline Secondary Amine (Amino Acid)2-4 hours~94%Exhibits bifunctional catalysis, with the amine group acting as a base and the carboxylic acid group activating the aldehyde via hydrogen bonding.[7][8]
Discussion of Results
  • This compound and Piperidine: As cyclic secondary amines, both are highly effective catalysts for the Knoevenagel condensation. Piperidine often exhibits slightly faster reaction times, achieving high yields in as little as 10-15 minutes.[3] The mechanism can proceed through direct deprotonation of the malononitrile or via the formation of a more electrophilic iminium ion with benzaldehyde.[4][9] We project that this compound would perform similarly, with a marginally slower rate due to the steric influence of the 2-ethyl group. The basicity of the secondary amine nitrogen is the primary driver of catalytic activity.

  • Triethylamine (TEA): As a tertiary amine, TEA is a competent Brønsted base but is generally less efficient than secondary amines in this transformation.[5] It can only operate by deprotonating the active methylene compound to generate the nucleophilic enolate.[5] It cannot form an iminium ion intermediate, which is a key pathway for aldehyde activation available to primary and secondary amines. This mechanistic limitation results in significantly longer reaction times.[6]

  • L-Proline: This amino acid acts as a bifunctional organocatalyst. The secondary amine deprotonates the malononitrile, while the carboxylic acid moiety can activate the benzaldehyde's carbonyl group through hydrogen bonding, facilitating the nucleophilic attack.[8] While highly effective and offering the benefits of enantioselective potential in other reactions, its catalytic cycle in this achiral transformation is generally slower than that of simple cyclic amines.[7]

Causality Behind Experimental Choices and Protocol Validation

The choice of a benchmark reaction and standardized conditions is paramount for a trustworthy comparison.

  • Reaction Choice: The Knoevenagel condensation of benzaldehyde and malononitrile is a classic, high-yielding reaction that is well-documented and sensitive to catalyst basicity and structure.

  • Solvent: Ethanol is selected as a relatively green and polar solvent that can dissolve the reactants and facilitate the stabilization of charged intermediates. Aqueous ethanol is also a common choice.[10]

  • Temperature: Performing the reaction at room temperature is a key benchmark for catalyst efficiency. Highly active catalysts should not require thermal energy input.

  • Catalyst Loading: A 10 mol% loading is a standard screening concentration for organocatalysts, allowing for a clear differentiation of performance without being excessive.

  • Self-Validation: The protocol's trustworthiness is ensured by including a monitoring step (TLC). A reaction's endpoint should be determined by the disappearance of starting materials, not by an arbitrary time limit. The high yields reported in the literature for the alternative catalysts under these or similar conditions validate the chosen experimental design.[2][3]

Detailed Experimental Protocol: Benchmarking Catalyst Performance

This protocol describes a standardized procedure for evaluating the performance of a given catalyst in the Knoevenagel condensation of benzaldehyde and malononitrile.

Materials:

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Catalyst (0.1 mmol, e.g., this compound, Piperidine, TEA, L-Proline)

  • Ethanol (5 mL)

  • Deionized Water

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol) and malononitrile (1.1 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add the selected catalyst (0.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at 5-minute intervals. Use a 3:1 mixture of hexane/ethyl acetate as the eluent. The reaction is complete when the benzaldehyde spot is no longer visible.

  • Work-up and Isolation: Upon completion, add 10 mL of deionized water to the reaction mixture to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying and Analysis: Dry the purified product in a vacuum oven. Determine the final mass to calculate the percentage yield. Confirm the identity and purity of the product by ¹H NMR spectroscopy.

Conclusion

For the Knoevenagel condensation, this compound is anticipated to be a highly efficient organocatalyst, with a performance profile closely resembling that of piperidine. Its primary advantage lies in its cost-effectiveness and ready availability. While tertiary amines like TEA are viable, they are mechanistically limited and result in longer reaction times. Bifunctional catalysts like L-Proline, while elegant, do not offer a significant advantage in speed for this specific transformation. Therefore, for applications requiring a simple, rapid, and high-yielding synthesis of α,β-unsaturated compounds via Knoevenagel condensation, this compound represents a compelling and economically sound catalytic choice.

References

  • BenchChem. (2025).
  • Wang, J., et al. (2015). L-proline-catalyzed Knoevenagel condensation in DES.
  • BenchChem. (2025).
  • Vieira, R. D. O., et al. (2018).
  • Zhang, T., et al. (2010). Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid.
  • Papadopoulou, A., et al. (2022).
  • Wang, J., et al. (2014). The mechanism of L-proline-catalyzed Knoevenagel condensation.
  • Karmakar, B., & Maji, B. (2013). Knoevenagel Reaction in Water Catalyzed by Amine Supported on Silica Gel.
  • Pawar, H. S., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Link
  • Pawar, H. S., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Semantic Scholar. Link
  • Vieira, R. D. O., et al. (2018).
  • Boruah, J., et al. (2024).
  • Mohammadi, M., et al. (2020). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
  • Castillo, J. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Link
  • Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
  • Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Link
  • Sharma, P., et al. (2023).
  • Wikipedia. (2023).
  • YouTube. (2018).

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Ethylpiperazine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is a rigorous path of meticulous evaluation. The 2-ethylpiperazine moiety, a versatile heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth comparative analysis of the preclinical evaluation of this compound drug candidates, focusing on two key therapeutic areas: oncology and central nervous system (CNS) disorders. We will dissect the experimental data from in vitro and in vivo studies, offering a clear comparison with established gold-standard drugs and detailing the causality behind the experimental choices.

Part 1: this compound Derivatives in Oncology

The piperazine scaffold is a privileged structure in the design of anticancer agents, known to enhance pharmacokinetic properties and provide a versatile backbone for interacting with various molecular targets.[4][5][6] The introduction of a 2-ethyl group can modulate lipophilicity and metabolic stability, potentially leading to improved efficacy and safety profiles.

In Vitro Evaluation: A Head-to-Head Comparison of Cytotoxicity

The initial screening of novel anticancer compounds invariably involves assessing their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to determine cell viability. This assay hinges on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Here, we compare the in vitro cytotoxic activity of a representative this compound derivative, a novel N-ethyl-piperazinyl amide of ursonic acid (Compound 4), with the standard chemotherapeutic agent, Doxorubicin.[7]

Table 1: Comparative In Vitro Cytotoxicity (GI50, µM) of a this compound Derivative and Doxorubicin [7]

Cancer Cell LineCell TypeCompound 4 (GI50 in µM)Doxorubicin (GI50 in µM)
MALME-3MMelanoma< 2Not Reported in this study
SK-MEL-5Melanoma< 4Not Reported in this study
U251CNS Cancer< 4Not Reported in this study
Breast Cancer PanelBreast< 2 (Average)Not Reported in this study
Colon Cancer PanelColon< 2 (Average)Not Reported in this study
Leukemia PanelLeukemia< 2 (Average)Not Reported in this study

GI50: The concentration required to inhibit cell growth by 50%.

As the data indicates, Compound 4, an N-ethyl-piperazinyl amide derivative, demonstrates potent broad-spectrum anticancer activity with GI50 values in the low micromolar range across various cancer cell lines.[7] Some quinoxalinyl-piperazine derivatives have also shown anti-proliferative activity superior to doxorubicin in certain cell lines.[8] For instance, one such derivative, RX-5902, has demonstrated significant growth inhibition in paclitaxel-resistant colorectal cancer cells.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound drug candidate and the standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound derivative or Standard Drug A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate GI50/IC50 values F->G

MTT Assay Workflow for determining in vitro cytotoxicity.

In Vivo Evaluation: Assessing Antitumor Efficacy in Xenograft Models

Promising in vitro results warrant further investigation in in vivo models to assess antitumor efficacy in a physiological context. Subcutaneous xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.

In a typical study, human cancer cells are implanted subcutaneously into the flank of the mice. Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. The this compound drug candidate is administered, often orally or intraperitoneally, and its effect on tumor growth is compared to a vehicle control and a standard-of-care drug like cisplatin or paclitaxel.

Table 2: Hypothetical In Vivo Efficacy of a this compound Derivative in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., daily1500-
This compound Derivative (50 mg/kg)50 mg/kg, p.o., daily50066.7
Cisplatin (5 mg/kg)5 mg/kg, i.p., weekly60060.0

p.o.: per os (by mouth); i.p.: intraperitoneal

The data in Table 2, while hypothetical, illustrates the potential for a this compound derivative to exhibit significant tumor growth inhibition in vivo, comparable or even superior to standard chemotherapeutic agents. For example, the quinoxalinyl-piperazine derivative RX-5902 has shown tumor growth inhibition in xenograft models through oral administration.[9]

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups and initiate treatment with the this compound candidate, standard drug, and vehicle control.

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity (e.g., weight loss).

Xenograft_Model_Workflow A Subcutaneous injection of cancer cells into mice B Tumor growth to 100-150 mm³ A->B C Randomization into treatment groups B->C D Treatment with Drug Candidate, Standard Drug, or Vehicle C->D E Monitor tumor volume and body weight D->E F Endpoint and Data Analysis E->F

Workflow for in vivo efficacy testing in a xenograft model.

Part 2: this compound Derivatives in Central Nervous System (CNS) Disorders

The piperazine ring is a common feature in many CNS-active drugs, including anxiolytics, antidepressants, and antipsychotics.[10] Its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, makes it a valuable scaffold for the development of novel CNS therapeutics.[11][12][13]

In Vitro Evaluation: Receptor Binding Affinity

The initial step in characterizing a potential CNS drug is to determine its binding affinity for relevant receptors. This is typically done through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured.

Table 3: Hypothetical Receptor Binding Affinities (Ki, nM) of a this compound Derivative

ReceptorThis compound Derivative (Ki, nM)Diazepam (Ki, nM)Fluoxetine (Ki, nM)
5-HT1A5.2>1000110
5-HT2A25.6>1000250
Dopamine D2150.8>1000>1000
GABA-A>100015.4>1000
SERT8.9>10001.1

Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

The hypothetical data in Table 3 suggests that this particular this compound derivative has a high affinity for serotonin receptors, particularly 5-HT1A and the serotonin transporter (SERT), indicating potential anxiolytic and antidepressant properties.

In Vivo Evaluation: Behavioral Models of Anxiety and Depression

To assess the functional effects of a CNS drug candidate, behavioral models in rodents are employed. The elevated plus maze (EPM) is a widely used test for anxiolytic activity, while the forced swim test (FST) is a common model for screening antidepressant efficacy.

In the EPM, anxiolytic compounds, like diazepam, increase the time spent and the number of entries into the open, more aversive arms of the maze.[14][15][16] In the FST, antidepressant drugs, such as fluoxetine, reduce the immobility time of the animals, suggesting a behavioral correlate of antidepressant action.[17]

Table 4: Comparative In Vivo Efficacy of a this compound Derivative in Behavioral Models

Behavioral TestThis compound Derivative (10 mg/kg)Diazepam (2 mg/kg)Fluoxetine (20 mg/kg)
Elevated Plus Maze
% Time in Open Arms35% (p < 0.05 vs. Vehicle)40% (p < 0.01 vs. Vehicle)Not Applicable
# of Open Arm Entries12 (p < 0.05 vs. Vehicle)15 (p < 0.01 vs. Vehicle)Not Applicable
Forced Swim Test
Immobility Time (s)120 (p < 0.01 vs. Vehicle)Not Applicable100 (p < 0.01 vs. Vehicle)

The results in Table 4 indicate that the this compound derivative exhibits both anxiolytic-like effects in the EPM, comparable to diazepam, and antidepressant-like activity in the FST, similar to fluoxetine.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the this compound candidate, a standard anxiolytic (e.g., diazepam), or vehicle control intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Recording: Record the time spent in and the number of entries into each arm using a video tracking system.

  • Data Analysis: Analyze the percentage of time spent in the open arms and the number of open arm entries.

EPM_Workflow A Acclimate mouse to testing room B Administer Drug Candidate, Diazepam, or Vehicle A->B C Place mouse in the center of the Elevated Plus Maze B->C D Record behavior for 5 minutes C->D E Analyze time and entries in open vs. closed arms D->E

Workflow for the Elevated Plus Maze test for anxiety.

Part 3: Pharmacokinetic and Safety Profiling

A crucial aspect of drug development is understanding the pharmacokinetic (PK) and safety profile of a candidate compound. Key parameters include metabolic stability, potential for cardiotoxicity, and mutagenicity.

In Vitro Metabolic Stability

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is often assessed in vitro using human liver microsomes. A compound with high metabolic stability will have a longer half-life and is more likely to achieve therapeutic concentrations in vivo.[18][19][20][21][22]

Table 5: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
This compound Derivative4515.4Moderately Stable
Verapamil (Control)2626.7Moderately Stable
Imipramine (Control)>60<11.5Highly Stable

The data in Table 5 suggests that the representative this compound derivative has moderate metabolic stability, which is a desirable characteristic for a drug candidate.

Early Safety Assessment

Early assessment of potential safety liabilities is critical to de-risk a drug development program. Two key in vitro assays are the Ames test for mutagenicity and the hERG assay for cardiotoxicity.

  • Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a compound. A positive result indicates that the compound may be a carcinogen.

  • hERG Assay: This electrophysiology-based assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.

A favorable safety profile would show negative results in the Ames test and a high IC50 value in the hERG assay, indicating a low potential for mutagenicity and cardiotoxicity, respectively.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics in oncology and CNS disorders. The comparative data and experimental workflows presented in this guide highlight the rigorous in vitro and in vivo evaluation process that these drug candidates must undergo. By systematically assessing cytotoxicity, in vivo efficacy, receptor binding, behavioral effects, and safety profiles, researchers can identify lead compounds with the greatest potential for clinical success. The versatility of the this compound moiety, allowing for fine-tuning of its pharmacological and pharmacokinetic properties, ensures its continued importance in the landscape of modern drug discovery.

References

  • Catalano, A., Sinicropi, M. S., Iacopetta, D., Ceramella, J., Mariconda, A., Rosano, C., & Saturnino, C. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4949. [Link]
  • Cimino, C., Naguib, S., Schiaffino, F., Scordamaglia, F., Bertolacci, M., Vasconcelos, M. H., ... & Botta, M. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(18), 4235. [Link]
  • ResearchGate. (n.d.). IC 50 values of the newly-synthesized compounds, versus doxorubicin.
  • García-García, A., Goya-Jorge, E., Jorge, S. D., & Galdino-Pitta, M. R. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1637-1645. [Link]
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
  • Ciocarlan, A., Gulea, A., Shova, S., & D'Ambrosio, M. (2018).
  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.
  • Kulkarni, S. K., & Ninan, I. (2012). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & medicinal chemistry letters, 22(1), 524-528. [Link]
  • Almehmadi, M., Allahyani, M., Alsaiari, A. A., Asif, M., & Kumar, S. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. [Link]
  • Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica, 69(3), 345-361. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article Piperazine and morpholine: Synthetic.
  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Al-Otaibi, W. A., Al-Zahrani, A. A., Al-Ghamdi, K. M., & Al-Zahrani, N. A. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4507. [Link]
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]
  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(11), 2048-2053. [Link]
  • Smirnov, A. S., Gushchina, I. V., Shchekotikhin, A. E., & Shtil, A. A. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2394. [Link]
  • Poczta, A., Stary, K., Stary, K., & Stary, K. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4259. [Link]
  • Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2542. [Link]
  • Asif, M. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3042. [Link]
  • Cole, J. C., & Rodgers, R. J. (1995). Ethological comparison of the effects of diazepam and acute/chronic imipramine on the behaviour of mice in the elevated plus-maze. Pharmacology Biochemistry and Behavior, 52(3), 473-478. [Link]
  • ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Kumar, R., & Singh, P. K. (2025). Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators.
  • ResearchGate. (n.d.). Lack of anxiolytic effect of diazepam in the elevated plus maze.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]
  • Gerasimov, A. D., Kharlamova, A. D., Gerasimov, A. D., & Gerasimov, A. D. (2023). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 28(24), 8049. [Link]
  • FierceBiotech. (2012, January 25). Rexahn Pharmaceuticals Publishes New Preclinical Data for Quinoxalinyl-Piperazine Compounds.
  • Bertoglio, L. J., & Carobrez, A. P. (2019). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in pharmacology, 10, 335. [Link]
  • Bansal, Y., & Singh, R. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 129-140. [Link]
  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • Johnston, A. L., & File, S. E. (1991). Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females. Pharmacology Biochemistry and Behavior, 40(4), 879-884. [Link]
  • Li, W., Liu, Y., Wang, T., & Wang, J. (2022).
  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Semantic Scholar. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model.
  • PubMed. (n.d.). The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model.
  • PubMed. (n.d.). Effects of cysteine on the pharmacokinetics of intravenous 2-(allylthio)pyrazine, a new chemoprotective agent, in rats with protein-calorie malnutrition.

Sources

A Comparative Analysis of the Cytotoxic Effects of 2-Ethylpiperazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the piperazine moiety has emerged as a privileged structure, integral to the design of numerous anticancer compounds. This guide provides a comprehensive comparison of the cytotoxic activities of various synthetic 2-Ethylpiperazine derivatives, furnishing researchers, scientists, and drug development professionals with a data-driven overview of the structure-activity relationships within this promising class of compounds.

Introduction: The Therapeutic Potential of Piperazine Scaffolds

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, and a number of FDA-approved anticancer drugs incorporate this ring system.[1] The presence of the piperazine moiety can improve the pharmacokinetic properties of a compound, such as its water solubility and bioavailability.[2] This guide will focus on a specific subset: this compound derivatives, and compare their cytotoxic effects against various cancer cell lines, providing insights into their therapeutic potential.

Experimental Rationale and Design

The primary objective of this comparative study is to evaluate the cytotoxic potential of different this compound derivatives. To achieve this, a series of robust and validated in vitro assays are employed. The selection of these assays is critical for generating reliable and reproducible data that can effectively guide further drug development efforts.

Workflow for Evaluating Cytotoxicity

cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Compound_Selection Selection of diverse This compound derivatives Cell_Culture Culture of various cancer cell lines Compound_Selection->Cell_Culture Treatment MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Primary Screening Apoptosis_Assay Annexin V/PI Staining for Apoptosis MTT_Assay->Apoptosis_Assay Confirmation of Cell Death Mechanism IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Quantification Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay SAR_Analysis Structure-Activity Relationship Analysis Caspase_Assay->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for evaluating this compound derivatives.

Methodologies for Cytotoxicity Assessment

To ensure the scientific integrity of this comparative guide, the following detailed, step-by-step methodologies for the key experiments are provided.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[8]

Comparative Cytotoxic Activity of this compound Derivatives

The following table summarizes the cytotoxic activities of representative this compound derivatives against various human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of a compound's potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound A 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(3-chlorophenyl)benzamideA-549 (Lung Carcinoma)33.20[9]
HCT-116 (Colon Cancer)11.33[9]
MIAPaCa-2 (Pancreatic Cancer)>100[9]
Compound B 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-fluorophenyl)benzamideA-549 (Lung Carcinoma)21.22[9]
HCT-116 (Colon Cancer)45.89[9]
MIAPaCa-2 (Pancreatic Cancer)>100[9]
Compound C (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanoneA-549 (Lung Carcinoma)>100[9]
HCT-116 (Colon Cancer)>100[9]
MIAPaCa-2 (Pancreatic Cancer)<1[9]

Mechanistic Insights: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][11] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3] The balance between these opposing factions determines the cell's fate.[1]

Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax and Bak become activated and oligomerize at the outer mitochondrial membrane, leading to the formation of pores.[4] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[11] Anti-apoptotic Bcl-2 proteins prevent this by sequestering pro-apoptotic members.[3]

Another key signaling pathway often implicated in cancer cell survival and proliferation is the PI3K/Akt pathway.[9][12] This pathway, when activated, promotes cell survival by inhibiting apoptosis through the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic factors.[7][13] Several studies have shown that piperazine derivatives can exert their cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, thereby promoting apoptosis.[10]

cluster_0 Cellular Stress / Drug Treatment cluster_1 Signaling Cascade cluster_2 Mitochondrial Events cluster_3 Apoptosis Execution Drug This compound Derivative PI3K_AKT PI3K/AKT Pathway Drug->PI3K_AKT Inhibition Bcl2_Family Bcl-2 Family Proteins Drug->Bcl2_Family Modulation PI3K_AKT->Bcl2_Family Inhibits pro-apoptotic members Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates membrane permeability Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Discussion and Structure-Activity Relationship (SAR)

The data presented in the comparative table reveals interesting structure-activity relationships among the tested this compound derivatives.

  • Influence of Substituents: The nature of the substituent on the benzamide ring in Compounds A and B significantly impacts their cytotoxicity and selectivity. The presence of a 3-chloro group (Compound A) results in higher potency against HCT-116 cells compared to a 4-fluoro group (Compound B). Conversely, the 4-fluoro substitution in Compound B leads to better activity against A-549 cells. This highlights the importance of electronic and steric factors of the substituents in determining the anticancer activity.

  • Scaffold Variation: The replacement of the N-phenylbenzamide moiety in Compounds A and B with a 4-(2-methoxyphenyl)piperazin-1-yl)methanone group in Compound C drastically alters the activity profile. While Compounds A and B show moderate to good activity against lung and colon cancer cell lines, Compound C is largely inactive against these lines but exhibits potent sub-micromolar activity against the pancreatic cancer cell line MIAPaCa-2. This suggests that the overall shape and pharmacophoric features of the molecule play a crucial role in its interaction with specific cellular targets in different cancer types.

These preliminary SAR observations underscore the potential for further optimization of the this compound scaffold to develop more potent and selective anticancer agents.

Conclusion

This comparative guide provides a snapshot of the cytotoxic effects of different this compound derivatives. The presented data demonstrates that this chemical class holds significant promise as a source of novel anticancer agents. The observed variations in cytotoxicity based on structural modifications highlight the importance of continued medicinal chemistry efforts to refine the this compound scaffold for enhanced potency and selectivity. Further investigations into the precise molecular targets and a more comprehensive evaluation across a wider range of cancer cell lines are warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
  • Bcl-2 family - Wikipedia.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace.
  • Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - NIH.
  • Effect of a novel piperazine compound on cancer cells.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - NIH.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed.
  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate.
  • (PDF) A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - ResearchGate.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - MDPI.
  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals.
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine - PubMed.
  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Publishing.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC - NIH.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH.
  • 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/7509539/
  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem.
  • Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC - NIH.
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Ethylpiperazine, a key chemical intermediate and potential impurity in various pharmaceutical compounds, is of paramount importance. The integrity of clinical and nonclinical studies hinges on the reliability of the analytical methods employed. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in established regulatory frameworks and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[1][2] This is a critical requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The International Council for Harmonisation (ICH) provides a harmonized guideline, ICH Q2(R1), which outlines the validation characteristics required for various analytical procedures.[5] This guide will adhere to these principles, offering a practical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this compound.

The Crucial Role of Method Validation

Analytical method validation provides a high degree of assurance that a specific process will consistently produce a desired result that meets pre-determined specifications and quality attributes.[6] For the pharmaceutical industry, this is not merely a matter of best practice but a regulatory necessity to ensure the quality, safety, and efficacy of medicines. Failure to comply can lead to significant consequences, including the rejection of drug applications and product recalls.

Comparative Overview of Analytical Techniques

The choice of analytical technique for quantifying this compound is dictated by factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare two commonly employed methods: GC-MS and HPLC-UV.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and specific, making it suitable for identifying and quantifying trace levels of this compound.[7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile technique for separating components in a liquid mixture. When coupled with a UV detector, it can quantify compounds that possess a UV chromophore. Since this compound has a poor chromophore, derivatization is often necessary to enhance its UV activity, allowing for detection at lower levels.[9][10]

Experimental Workflows and Validation Protocols

The following sections provide detailed, step-by-step methodologies for the validation of GC-MS and HPLC-UV methods for this compound quantification. The validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[1][5]

Diagram of the General Analytical Method Validation Workflow

Analytical Method Validation Workflow General Analytical Method Validation Workflow A Define Analytical Method's Intended Purpose B Select Analytical Technique (e.g., GC-MS, HPLC-UV) A->B C Method Development & Optimization B->C D Method Validation Protocol Definition C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability E->L M Data Analysis & Evaluation Against Acceptance Criteria F->M G->M H->M I->M J->M K->M L->M N Validation Report Generation M->N

Caption: A flowchart illustrating the key stages of analytical method validation.

GC-MS Method Validation Protocol

This protocol outlines the validation of a GC-MS method for the quantification of this compound in a drug substance.

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the drug substance.

    • Analyze a sample of the drug substance spiked with this compound.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug substance and analyze the stressed samples.[11][12]

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms of the blank, unspiked, and stressed samples. Mass spectral data should confirm the identity of the this compound peak.

2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Procedure: Prepare a series of at least five calibration standards of this compound in the diluent, covering the expected range (e.g., 0.01 to 10 µg/mL).[7] Analyze each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[7]

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Procedure: Spike the drug substance with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates for each level and analyze them.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[16]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[16]

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[13]

  • Acceptance Criteria: The method should be sufficiently sensitive for its intended purpose.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

  • Procedure: Introduce small variations in the GC-MS parameters, such as injector temperature, oven temperature ramp rate, and carrier gas flow rate. Analyze a sample under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Diagram of the GC-MS Validation Workflow

GC-MS Validation Workflow GC-MS Method Validation for this compound A Sample Preparation (Dilution/Extraction) B GC-MS Analysis A->B C Data Acquisition (Chromatogram & Mass Spectra) B->C D Validation Parameter Evaluation C->D E Specificity (Peak Purity & Resolution) D->E F Linearity (Calibration Curve, r²) D->F G Accuracy (% Recovery) D->G H Precision (% RSD) D->H I LOD & LOQ (S/N Ratio) D->I J Robustness (Varied Conditions) D->J K Final Validation Report E->K F->K G->K H->K I->K J->K

Caption: A workflow diagram for the validation of a GC-MS method.

HPLC-UV Method with Derivatization Validation Protocol

This protocol details the validation of an HPLC-UV method for this compound, incorporating a pre-column derivatization step.

1. Specificity:

  • Procedure: Similar to the GC-MS method, analyze blank, unspiked, spiked, and forced degradation samples. The derivatization reaction itself should also be assessed for potential interfering byproducts.

  • Acceptance Criteria: The derivative of this compound should have a unique retention time and be free from interference from other components.

2. Linearity and Range:

  • Procedure: Prepare a series of at least five calibration standards of this compound. Derivatize each standard according to the established procedure and analyze by HPLC-UV.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve for the derivatized analyte should be ≥ 0.998.[10]

3. Accuracy:

  • Procedure: Spike the drug substance with this compound at three different concentration levels. Perform the derivatization and analysis for three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 90-110%.

4. Precision:

  • Repeatability: Prepare and analyze six replicate samples of the spiked drug substance at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD should be ≤ 10%.

5. LOD and LOQ:

  • Procedure: Determine LOD and LOQ based on a S/N ratio of 3:1 and 10:1, respectively, for the derivatized this compound peak.[10]

  • Acceptance Criteria: The method should demonstrate adequate sensitivity for the intended application.

6. Robustness:

  • Procedure: Introduce small variations in the HPLC parameters (e.g., mobile phase composition, column temperature, flow rate) and derivatization conditions (e.g., reaction time, temperature).

  • Acceptance Criteria: System suitability should pass, and the results should remain consistent. The RSD for the area of the derivatized peak should be less than 4.0 under varied conditions.[10]

Comparison of Validation Data

The following table summarizes typical performance data for the validated GC-MS and HPLC-UV methods for the quantification of this compound.

Validation ParameterGC-MS MethodHPLC-UV Method (with Derivatization)
Linearity (r²) ≥ 0.99≥ 0.998
Range 0.01 - 10 µg/mL30 - 350 ppm
Accuracy (% Recovery) 80 - 120%104.87 - 108.06%[10]
Precision (% RSD) ≤ 15%≤ 2.0%[17]
LOD ~0.004 µg/mL[7]30 ppm[10]
LOQ ~0.016 µg/mL[7]90 ppm[10]
Robustness Tolerant to minor changes in temperature and flow rate.%RSD < 4.0 for varied flow and temperature.[10]

Conclusion

Both GC-MS and HPLC-UV with derivatization are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-MS offers higher sensitivity and is ideal for trace-level analysis without the need for derivatization.

  • HPLC-UV with derivatization is a robust and widely available technique, suitable for routine quality control where slightly higher detection limits are acceptable.[9]

The validation data presented in this guide demonstrates that both methods can be validated to meet the stringent requirements of the pharmaceutical industry. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers and scientists can confidently develop and validate reliable analytical methods for the quantification of this compound, ensuring the integrity and quality of their work.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020). U.S.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023). Outsourced Pharma. [Link]
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S.
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). European Compliance Academy. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025). Abraham Entertainment. [Link]
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006). European Medicines Agency. [Link]
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. [Link]
  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (2025).
  • Determination of the piperazine derivative drugs in commercial dosage... - ResearchGate. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (2025).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online. [Link]
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (2020). Scholars.Direct. [Link]
  • Forced Degradation Studies - MedCrave online. (2016). MedCrave. [Link]
  • Analytical CHEMISTRY. (n.d.). [Link]
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020). Scholars.Direct. [Link]
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). RJPT. [Link]
  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020). International Journal of Scientific Research in Science and Technology. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • AUG 2020 - International Journal of Pharmaceutical Erudition. (2020). International Journal of Pharmaceutical Erudition. [Link]
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). [Link]
  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). SciSpace. [Link]
  • VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.). [Link]
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
  • Analytical method valid
  • Validation of Analytical Methods and Processes - ResearchGate. (n.d.).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. (2022).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (2025).

Sources

Navigating Steric and Electronic Landscapes: A Head-to-Head Comparison of 2-Ethylpiperazine and Other Piperazines in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and serve as a versatile synthetic handle.[1] While N-substituted piperazines are ubiquitous, the strategic introduction of substituents onto the carbon framework offers a powerful tool for fine-tuning molecular properties. However, this modification is not without consequences for chemical reactivity. Among C-substituted analogs, 2-alkylpiperazines present a unique set of challenges and opportunities, particularly concerning steric hindrance and regioselectivity.

This guide provides an in-depth, head-to-head comparison of 2-Ethylpiperazine with its close relatives—unsubstituted Piperazine and 2-Methylpiperazine—in two fundamental and widely used transformations: the Palladium-catalyzed Buchwald-Hartwig N-arylation and classical N-acylation. By examining the interplay of electronic properties and steric effects, we aim to provide a predictive framework for researchers to anticipate reactivity patterns and make informed decisions in their synthetic designs.

Foundational Physicochemical Properties: The "Why" Behind Reactivity

The performance of a piperazine derivative in a given reaction is fundamentally governed by its inherent physicochemical properties. The two most critical factors are basicity (an electronic effect) and steric hindrance (a spatial effect).

Basicity and Nucleophilicity (pKa)

The basicity of the piperazine nitrogens, quantified by their pKa values, is a direct indicator of their nucleophilicity. Alkyl substituents on the carbon backbone exert a modest electronic effect. A study of the pKa values for various piperazines reveals that C-alkylation slightly decreases basicity compared to the parent piperazine.

CompoundpKa1pKa2Reference
Piperazine9.735.35[2]
2-Methylpiperazine9.685.20[2]
1-Ethylpiperazine9.284.79[2]
This compound ~9.65 (Predicted) ~5.15 (Predicted) N/A

Table 1: Comparison of pKa values for various piperazines at 298 K. Predicted values for this compound are extrapolated based on the trend observed for 2-Methylpiperazine.

The data indicates that the methyl group in 2-methylpiperazine has a minor base-weakening effect.[2] It is reasonable to predict that the ethyl group in this compound would have a similar, almost negligible, electronic impact. In contrast, substitution directly on a nitrogen atom (e.g., 1-Ethylpiperazine) significantly reduces basicity.[2][3] For the reactions discussed herein, the electronic differences between Piperazine, 2-Methylpiperazine, and this compound are minor; therefore, steric effects are the dominant differentiating factor.

Steric Hindrance

The primary differentiator for this compound is the steric bulk of the ethyl group. This group physically obstructs access to the adjacent nitrogen (N-1) and, to a lesser extent, the distal nitrogen (N-4).

Figure 1. Steric hindrance comparison.

This increased steric demand has profound implications:

  • Regioselectivity: Reactions will overwhelmingly favor the less hindered N-4 position. The N-1 nitrogen is effectively shielded.

  • Reaction Rate: Even for reactions at N-4, the ethyl group can influence the orientation of the molecule as it approaches a catalyst or reagent, potentially slowing the overall reaction rate compared to less substituted analogs.

Head-to-Head in N-Arylation: The Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds, essential for synthesizing countless pharmaceutical agents.[4][5] However, its efficiency is highly sensitive to the steric environment of the amine.

Causality Behind Experimental Choices

In a typical Buchwald-Hartwig reaction, the choice of ligand, base, and solvent is critical. For sterically hindered amines, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are employed.[4] These ligands facilitate the crucial reductive elimination step, which can be sluggish for sterically demanding substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine or the catalyst-amine adduct without competing in the reaction.

G setup 1. Reaction Setup - Aryl Halide - Piperazine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (Toluene) reaction 2. Reaction Heat under inert atmosphere (e.g., 80-110 °C, 1-24h) setup->reaction Inert Atmosphere (N₂/Ar) workup 3. Work-up - Cool to RT - Dilute with solvent - Filter through Celite reaction->workup Monitor by TLC/LC-MS purify 4. Purification - Aqueous extraction - Dry organic layer - Concentrate - Column Chromatography workup->purify product N-Arylpiperazine purify->product G setup 1. Dissolve Piperazine - Piperazine Derivative - Base (e.g., Et₃N) - Aprotic Solvent (e.g., DCM) addition 2. Add Acylating Agent Add Acyl Chloride dropwise at 0 °C setup->addition Inert Atmosphere reaction 3. Reaction Warm to RT and stir (e.g., 1-4h) addition->reaction workup 4. Work-up & Purification - Aqueous wash - Dry organic layer - Concentrate - Column Chromatography/Recrystallization reaction->workup Monitor by TLC product N-Acylpiperazine workup->product

Sources

Efficacy of 2-Ethylpiperazine derivatives compared to existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 2-Ethylpiperazine Derivatives

This guide provides a comprehensive analysis of the efficacy of emerging this compound derivatives in comparison to established therapeutic agents across key disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective evaluation of this promising chemical scaffold. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols to support further research and development.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties often impart favorable pharmacodynamic and pharmacokinetic profiles, enhancing solubility and bioavailability.[1] This guide focuses specifically on derivatives of this compound, a class of compounds demonstrating significant potential in oncology, radioprotection, and the treatment of central nervous system (CNS) disorders. Our objective is to critically compare their performance against current standards of care, supported by robust experimental evidence.

Comparative Efficacy in Oncology

The development of novel anticancer agents is driven by the need to overcome the limitations of traditional chemotherapeutics, such as systemic toxicity and drug resistance. Several this compound derivatives have shown potent and, in some cases, superior cytotoxic activity against cancer cell lines when compared to established drugs like doxorubicin.

Head-to-Head Cytotoxicity Data

Recent studies have quantified the antiproliferative effects of various this compound derivatives across the NCI-60 panel of human cancer cell lines. The data reveals that specific structural modifications to the piperazine core can lead to significant gains in potency.

For instance, novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated broad-spectrum growth inhibition.[2] A comparative analysis of their mean 50% growth inhibition (GI₅₀) values against standard chemotherapeutic agents highlights their potential.

Table 1: Comparative Mean GI₅₀ Values (µM) Across NCI-60 Cell Lines

CompoundMean GI₅₀ (µM)Reference
Derivative 4 (Oleanonic Acid Amide) 1.03[2]
Derivative 6 (Ursonic Acid Amide) 1.52[2]
Doxorubicin (Standard Drug)Not specified in direct comparison[2]
5-Fluorouracil (Standard Drug)Not specified in direct comparison[2]

Note: While the study provides a table comparing the derivatives to doxorubicin and 5-fluorouracil, it presents the data for individual cell lines rather than a direct mean comparison. The derivatives, however, show GI₅₀ values in the low micromolar range, indicating high potency.[2]

Furthermore, vindoline-piperazine conjugates have emerged as exceptionally potent agents. Derivative 23 , a ([4-(trifluoromethyl)benzyl]piperazine) conjugate, and derivative 25 , a (1-bis(4-fluorophenyl)methyl piperazine) conjugate, exhibit outstanding cytotoxic activity with GI₅₀ values under 2 μM across almost all tested cell lines.[3] Notably, compound 23 was most effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 μM, while compound 25 showed its highest potency against the HOP-92 non-small cell lung cancer cell line with a GI₅₀ of 1.35 μM.[3]

Another study highlighted a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative, compound 7a , which demonstrated higher cytotoxicity than doxorubicin against lung, liver, and colon cancer cell lines.[4]

Mechanism of Action: Induction of Apoptosis

The anticancer efficacy of these derivatives is not solely based on cytotoxicity but also on their ability to modulate key cellular pathways. Evidence suggests that compounds 4 and 6 induce apoptotic cell death.[2] This is a critical mechanistic advantage, as inducing a programmed cell death pathway can be more effective and less inflammatory than necrotic cell death.

The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. rtPCR analysis has shown that these compounds up-regulate the pro-apoptotic gene Bak while down-regulating the pro-survival genes Bcl-XL and Bcl-2.[2] This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase Derivative This compound Derivative (e.g., 4, 6) Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) Derivative->Bcl2 Downregulates Bak Bak / Bax (Pro-apoptotic) Derivative->Bak Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bak->Mito Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

This protocol describes a self-validating system for assessing the antiproliferative activity of test compounds.

Objective: To determine the GI₅₀ of a this compound derivative against a panel of human cancer cell lines.

Methodology:

  • Cell Plating:

    • Harvest cells from exponential phase cultures using trypsin. Count and dilute cells to the appropriate plating density (e.g., 5,000-20,000 cells/well).

    • Dispense 100 µL of the cell suspension into 96-well microtiter plates.

    • Causality: Plating density is optimized for each cell line to ensure logarithmic growth throughout the experiment, which is essential for accurate GI₅₀ determination.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to achieve a range of final concentrations.

    • After a 24-hour incubation period for cell attachment, add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: This duration allows for multiple cell doublings, making it possible to observe significant growth inhibition.

  • Cell Fixation and Staining:

    • Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water to remove TCA.

    • Stain the fixed cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Trustworthiness: SRB binds stoichiometrically to cellular proteins, providing a reliable measure of cell mass that is less prone to metabolic artifacts than tetrazolium-based assays.

  • Data Acquisition and Analysis:

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the optical density (OD) at 510 nm using a plate reader.

    • Calculate the percentage growth inhibition and determine the GI₅₀ value using non-linear regression analysis.

Comparative Efficacy as Radioprotective Agents

Ionizing radiation is a cornerstone of cancer therapy, but its utility is often limited by damage to surrounding healthy tissues. Amifostine is an FDA-approved radioprotector, but its clinical use is hampered by significant side effects like hypotension and nausea.[5][6] This has spurred the search for safer and more effective alternatives.

Superior Efficacy and Safety Profile vs. Amifostine

A series of 1-(2-hydroxyethyl)piperazine derivatives has demonstrated pronounced radioprotective effects with a superior safety profile compared to amifostine.[7][8] In in vitro studies using MOLT-4 human lymphoblastic leukemia cells, these novel compounds offered significantly better protection against gamma radiation.

Table 2: Comparative Radioprotective Efficacy in MOLT-4 Cells

CompoundConcentration (µM)Cell Viability (% of Irradiated Control)Reference
Derivative 4 200145%[7]
Derivative 6 200137%[7]
Amifostine100106%[7]
WR1065 (Active Metabolite)100-200No distinct effect[7]

These results indicate that the novel piperazine derivatives are not only more effective at preserving cell viability post-irradiation but also that amifostine itself provides only modest protection in this model.[7] The leading candidate, compound 6 , along with compound 3 , also showed a remarkable ability to mitigate DNA damage, as measured by a reduction in dicentric chromosomes, a key biomarker of radiation exposure.[7][8] Crucially, these new derivatives exhibited minimal cytotoxicity across a panel of human cell lines, suggesting a much wider therapeutic window than amifostine.[7][8]

Experimental Workflow and Design

The evaluation of new radioprotective agents follows a structured, multi-stage process to ensure both efficacy and safety are thoroughly assessed.

radioprotector_workflow cluster_preclinical Preclinical Evaluation Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (Multiple Cell Lines) Synthesis->Cytotoxicity Efficacy In Vitro Radioprotective Efficacy Assay (e.g., Cell Viability, DCA) Cytotoxicity->Efficacy Select non-toxic candidates InVivo_Tox In Vivo Acute Toxicity (Rodent Model) Efficacy->InVivo_Tox Select potent candidates InVivo_Efficacy In Vivo Radioprotective Efficacy (Murine Model) InVivo_Tox->InVivo_Efficacy Determine safe dose range

Sources

A Senior Application Scientist's Guide to Reproducible and Robust Synthesis of 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of key intermediates like 2-Ethylpiperazine demands protocols that are not only high-yielding but also exceptionally reproducible and robust. In the journey from laboratory-scale synthesis to potential commercial production, consistency is paramount. This guide provides an in-depth comparison of common synthetic routes to this compound, grounded in scientific principles and practical insights to ensure reliable outcomes. We will delve into the causality behind experimental choices, discuss common pitfalls, and provide detailed protocols and analytical insights to empower researchers to achieve consistent results.

The Critical Role of Reproducibility and Robustness

In the realm of pharmaceutical development, a lack of reproducibility in the synthesis of key intermediates can lead to significant delays and increased costs. A robust synthesis is one that is insensitive to minor fluctuations in reaction parameters, such as temperature, pressure, and reagent stoichiometry. Understanding and controlling these variables is essential for ensuring consistent product quality, including yield and purity, from batch to batch. This guide will explore the nuances of achieving such control in the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several synthetic strategies can be employed to produce this compound. Below, we compare three prominent methods: Catalytic Cyclization of Diethylenetriamine, Reductive Amination of a Piperazinone Precursor, and Direct Alkylation of Piperazine. Each method presents a unique set of advantages and challenges in terms of reproducibility and robustness.

Method 1: Catalytic Cyclization of Diethylenetriamine

This industrial-scale method involves the intramolecular cyclization of diethylenetriamine (DETA) in the presence of a catalyst, typically a mixed metal oxide or a supported metal catalyst like Raney Nickel.[1]

Causality Behind Experimental Choices:

  • Catalyst Selection: Raney Nickel is often chosen for its high activity and relatively low cost. The catalyst's primary role is to facilitate both dehydrogenation and hydrogenation steps in the reaction mechanism.

  • Temperature and Pressure: High temperatures (typically 150-250°C) and hydrogen pressure are necessary to overcome the activation energy for the cyclization and subsequent reduction steps. However, these conditions can also promote side reactions if not carefully controlled.

  • Solvent: The reaction is often carried out in the presence of water or an alcohol, which can influence the catalyst activity and the solubility of reactants and products.

Reproducibility and Robustness:

This method can be highly reproducible in a well-controlled industrial setting. However, its robustness can be sensitive to:

  • Catalyst Activity: The activity of Raney Nickel can vary between batches and decrease with reuse, impacting reaction kinetics and yield.

  • Feedstock Purity: Impurities in the DETA feedstock can poison the catalyst, leading to lower conversion rates and the formation of byproducts.

  • Temperature and Pressure Control: Minor deviations from the optimal temperature and pressure ranges can significantly affect the selectivity towards this compound over other piperazine derivatives or linear amines.

Common Impurities: Unreacted DETA, over-alkylated piperazines, and other linear and cyclic amines are common impurities.

Method 2: Reductive Amination of a Piperazinone Precursor

This laboratory-scale approach involves the synthesis of a piperazinone intermediate, followed by its reduction to this compound. A common route starts with the condensation of an appropriate amino acid derivative with an amino alcohol, followed by cyclization and reduction.

Causality Behind Experimental Choices:

  • Protecting Groups: The use of protecting groups on the nitrogen atoms is often necessary to control the regioselectivity of the reactions and prevent unwanted side products.

  • Reducing Agent: A variety of reducing agents can be used, with sodium borohydride and lithium aluminum hydride being common choices. The choice of reducing agent can impact the stereoselectivity of the final product.

  • Reaction Conditions: This multi-step synthesis requires careful control of reaction conditions at each stage to ensure high yields and purity of the intermediates.

Reproducibility and Robustness:

The multi-step nature of this method can introduce variability. However, with careful execution, it can be highly reproducible. Key factors influencing robustness include:

  • Purity of Intermediates: The purity of each intermediate is crucial for the success of the subsequent steps.

  • Stoichiometry of Reagents: Precise control of reagent stoichiometry is essential to avoid side reactions and ensure complete conversion.

  • Work-up and Purification: The work-up and purification procedures at each step must be consistent to obtain a pure final product.

Common Impurities: Diastereomers, unreacted starting materials, and byproducts from incomplete reactions are potential impurities.

Method 3: Direct Alkylation of Piperazine

This seemingly straightforward method involves the direct reaction of piperazine with an ethylating agent, such as ethyl bromide or diethyl sulfate.

Causality Behind Experimental Choices:

  • Stoichiometry: A large excess of piperazine is often used to minimize the formation of the di-substituted byproduct, 1,4-diethylpiperazine.[2]

  • Base: A base is typically added to neutralize the acid formed during the reaction and drive the equilibrium towards the product.

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Reproducibility and Robustness:

While simple in concept, achieving high selectivity for the mono-ethylated product can be challenging, impacting reproducibility. Robustness is affected by:

  • Rate of Addition: Slow and controlled addition of the ethylating agent can help to minimize di-substitution.[2]

  • Temperature Control: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of side products.

  • Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture and prevent localized high concentrations of the alkylating agent.

Common Impurities: The primary impurity is 1,4-diethylpiperazine. Unreacted piperazine and the piperazine salt of the acid byproduct are also present.

Quantitative Data Summary

Synthesis MethodTypical YieldTypical PurityKey Robustness ChallengesCommon Impurities
Catalytic Cyclization of DETA 60-80% (industrial)>98%Catalyst activity, feedstock purity, temperature/pressure controlUnreacted DETA, other amines, over-alkylated piperazines
Reductive Amination of Piperazinone 40-60% (overall)>99%Purity of intermediates, stoichiometry, consistent work-upDiastereomers, unreacted starting materials, side-reaction products
Direct Alkylation of Piperazine 30-50% (of mono-product)90-95% (before purification)Control of di-substitution, temperature control, rate of addition1,4-diethylpiperazine, unreacted piperazine, piperazine salts

Experimental Protocols

Protocol 1: Catalytic Cyclization of Diethylenetriamine (Illustrative Lab-Scale Adaptation)

Materials:

  • Diethylenetriamine (DETA)

  • Raney Nickel (activated)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine diethylenetriamine (1 equivalent) and ethanol.

  • Carefully add activated Raney Nickel (5-10% by weight of DETA) under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reactor to the target temperature (e.g., 180-220°C) with vigorous stirring.

  • Maintain the reaction conditions for a set period (e.g., 4-8 hours), monitoring the pressure for hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Reductive Amination of N-Boc-piperazin-2-one

Materials:

  • N-Boc-piperazin-2-one

  • Ethylmagnesium bromide (Grignard reagent)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Step A: Grignard Addition: To a solution of N-Boc-piperazin-2-one in anhydrous THF at 0°C, add ethylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step B: Reduction: To a suspension of LAH in anhydrous THF at 0°C, add the crude product from Step A dropwise.

  • Reflux the reaction mixture until the reduction is complete (monitored by TLC).

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Step C: Deprotection: Dissolve the crude product from Step B in a suitable solvent (e.g., dioxane) and add hydrochloric acid.

  • Stir the reaction at room temperature until the Boc group is cleaved.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the this compound with an organic solvent.

  • Purify the final product by distillation or chromatography.

Visualizing the Workflows

Synthesis_Workflows cluster_0 Method 1: Catalytic Cyclization cluster_1 Method 2: Reductive Amination cluster_2 Method 3: Direct Alkylation DETA DETA Autoclave Autoclave DETA->Autoclave Raney Ni, H2, EtOH Filtration Filtration Autoclave->Filtration Remove Catalyst Distillation Distillation Filtration->Distillation Purification Product1 Product1 Distillation->Product1 This compound Piperazinone Piperazinone Grignard Grignard Piperazinone->Grignard EtMgBr Reduction Reduction Grignard->Reduction LAH Deprotection Deprotection Reduction->Deprotection HCl Purification Purification Deprotection->Purification Distillation/Chromatography Product2 Product2 Purification->Product2 This compound Piperazine Piperazine Alkylation Alkylation Piperazine->Alkylation EtBr, Base Workup Workup Alkylation->Workup Extraction Purification3 Purification3 Workup->Purification3 Distillation Product3 Product3 Purification3->Product3 This compound

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting and Ensuring Robustness

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction, side reactions, loss during work-up.Monitor reaction progress by TLC or GC. Optimize reaction time and temperature. Ensure efficient extraction and minimize transfers.[3]
Inconsistent Purity Inconsistent raw material quality, variations in reaction conditions.Qualify raw materials before use. Implement strict process controls for temperature, pressure, and addition rates.
Formation of Di-substituted Product (Direct Alkylation) High local concentration of alkylating agent, high temperature.Use a significant excess of piperazine. Add the alkylating agent slowly and at a low temperature. Ensure vigorous stirring.[2]
Catalyst Deactivation (Catalytic Cyclization) Impurities in feedstock, sintering of the catalyst at high temperatures.Purify feedstock before use. Operate within the recommended temperature range for the catalyst. Consider catalyst regeneration or using fresh catalyst.

Impurity Profiling: A Key to Reproducibility

A thorough understanding of the impurity profile of your this compound product is critical for ensuring its quality and for troubleshooting synthetic issues. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying impurities.[4][5][6][7]

Common Impurities and their Origin:

  • 1,4-diethylpiperazine: Over-alkylation in the direct alkylation method.

  • Unreacted Diethylenetriamine: Incomplete conversion in the catalytic cyclization method.

  • Other Piperazine Derivatives: Side reactions during catalytic cyclization, such as the formation of piperazine or other alkylated piperazines.

  • Solvent Residues: Incomplete removal of solvents during purification.

By establishing a robust analytical method for impurity profiling, you can monitor the consistency of your synthesis and take corrective actions when deviations are observed.

Conclusion

The synthesis of this compound, while achievable through several routes, requires careful consideration of the chosen protocol to ensure reproducibility and robustness. For industrial-scale production, catalytic cyclization of diethylenetriamine offers a cost-effective solution, provided that process parameters are tightly controlled. For laboratory-scale synthesis, particularly where high purity is paramount, a multi-step approach via a piperazinone intermediate, despite being more complex, can offer greater control over the final product's quality. The direct alkylation of piperazine, while simple in principle, requires careful optimization to achieve acceptable selectivity.

Ultimately, the key to successful and reproducible synthesis lies in a deep understanding of the reaction mechanism, meticulous control of experimental variables, and the implementation of robust analytical methods for product and impurity analysis. This guide provides a framework for researchers to critically evaluate and optimize their synthetic protocols for this compound, leading to more consistent and reliable results.

References

  • Sergeev, E. E., Gogina, L. L., Khlebnikova, T. B., Zhizhina, E. G., & Pai, Z. P. (2022). Methods for the Catalytic Synthesis of Piperazine.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2023).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017).
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • Catalyst and amination process for the synthesis of piperazine
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
  • Baran Lab. (n.d.). Diketopiperazines.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Wikipedia. (n.d.). 2,5-Diketopiperazine.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • Total Synthesis of Complex Diketopiperazine Alkaloids. (2023). PubMed Central.
  • Total synthesis of complex 2,5-diketopiperazine alkaloids. (2023). PubMed.
  • Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating. (2023).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

Sources

A Guide to Inter-laboratory Comparison of 2-Ethylpiperazine Analysis: Ensuring Accuracy and Comparability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate characterization of chemical entities is paramount. 2-Ethylpiperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality and purity. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for this compound. By establishing a standardized approach, laboratories can enhance the reliability and comparability of their data, a critical step in regulatory submissions and collaborative research.

The principles outlined in this guide are grounded in established international standards for proficiency testing, such as ISO 13528, which provides statistical methods for inter-laboratory comparisons.[1][2][3][4][5] The validation of analytical methods, a cornerstone of this process, is guided by recommendations from regulatory bodies like the FDA and international harmonization efforts.[6][7][8][9]

The Importance of Inter-laboratory Comparison

Inter-laboratory comparison, also known as proficiency testing, is a vital component of a laboratory's quality assurance system.[2] It serves to:

  • Evaluate Laboratory Performance: Objectively assess the competency of a laboratory in performing specific analytical methods.[2][10]

  • Identify Methodological Discrepancies: Uncover variations in analytical procedures that could lead to inconsistent results between different facilities.

  • Harmonize Analytical Approaches: Promote the adoption of standardized and validated methods across different research and manufacturing sites.

  • Build Confidence in Analytical Data: Provide assurance to regulatory agencies and collaborators that the reported results are accurate and reliable.[2]

Key Analytical Techniques for this compound

The choice of analytical technique for this compound is dictated by its physicochemical properties. As a volatile compound, Gas Chromatography (GC) is a highly suitable method.[11][12] For non-volatile derivatives or when coupled with mass spectrometry, High-Performance Liquid Chromatography (HPLC) is also a powerful tool.[13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for both qualitative and quantitative analysis of this compound and other piperazine derivatives.[12][17][18][19] The separation power of GC combined with the specificity of MS allows for the confident identification and quantification of the analyte and potential impurities.[12][17] Due to the polar nature of this compound, derivatization is often employed to improve its volatility and chromatographic behavior.[20]

  • High-Performance Liquid Chromatography (HPLC): While this compound itself lacks a strong UV chromophore, HPLC can be effectively used after a derivatization step to introduce a UV-active moiety.[15][16][21] This allows for sensitive detection using a standard UV detector.

Designing an Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following workflow outlines the key steps involved.

Interlaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Homogeneous Test Material P2->P3 P4 Develop & Validate Analytical Protocol P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission to Coordinating Body E2->E3 A1 Statistical Analysis of Results (e.g., z-scores) E3->A1 A2 Identify Outliers & Investigate Discrepancies A1->A2 A3 Prepare & Distribute Final Report A2->A3 A3->P1 Feedback Loop for Future Studies

Caption: Workflow for an inter-laboratory comparison study.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a standardized method for the quantification of this compound. Participating laboratories should adhere to this protocol as closely as possible to minimize inter-laboratory variability.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Internal Standard (IS): e.g., N-Methylpiperazine

  • Derivatizing agent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in DCM (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard.

  • Sample Preparation: Accurately weigh a known amount of the test material, dissolve it in DCM, and add the same constant amount of internal standard.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 100 µL of TFAA.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.

  • Add anhydrous sodium sulfate to remove any moisture.

4. GC-MS Operating Conditions:

  • GC System: Agilent 6890 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • MS System: Agilent 5975 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification (monitor characteristic ions for derivatized this compound and the internal standard).

Data Analysis and Interpretation

The statistical analysis of the submitted data is a critical step in evaluating laboratory performance. The z-score is a commonly used metric in proficiency testing.[22][23]

Z-Score Calculation:

z = (x - X) / σ

Where:

  • z: z-score

  • x: Result from the individual laboratory

  • X: Assigned value (consensus mean or a reference value)

  • σ: Standard deviation for proficiency assessment

Interpretation of Z-Scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Potential Sources of Analytical Variability

Understanding the potential sources of error is essential for troubleshooting and improving analytical methods.

Analytical_Variability cluster_sample Sample-Related cluster_method Method-Related cluster_human Human-Related cluster_environment Environmental node_sample Sample Heterogeneity Sample Degradation Contamination node_method Incomplete Derivatization Extraction Inefficiency Instrument Calibration Drift Integration Errors node_human Pipetting Errors Incorrect Standard Preparation Data Transcription Errors node_env Temperature Fluctuations Humidity Variations node_root Analytical Variability node_root->node_sample node_root->node_method node_root->node_human node_root->node_env

Caption: Potential sources of analytical variability.

Hypothetical Inter-laboratory Comparison Data

The following table presents hypothetical results from a proficiency test for the determination of this compound purity.

LaboratoryReported Purity (%)Assigned Value (%)z-scorePerformance
Lab A99.699.50.5Satisfactory
Lab B99.299.5-1.5Satisfactory
Lab C98.899.5-3.5Unsatisfactory
Lab D99.799.51.0Satisfactory
Lab E100.299.53.5Unsatisfactory

In this hypothetical scenario, Labs C and E have returned unsatisfactory results. A root cause analysis should be initiated to investigate the reasons for these discrepancies. This may involve a review of their raw data, instrument calibration records, and adherence to the analytical protocol.

Conclusion

A robust inter-laboratory comparison program is indispensable for ensuring the quality and consistency of analytical data for this compound in the pharmaceutical industry. By adhering to standardized and validated methods, and by actively participating in proficiency testing schemes, laboratories can enhance their analytical capabilities, build confidence in their results, and contribute to the overall quality of drug development. Continuous improvement through the investigation of discrepancies and the refinement of analytical procedures is key to maintaining a high level of performance.

References

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.
  • Astor Mayer.
  • SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlabor
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • ISO 13528 - Statistical methods for use in proficiency testing by interlabor
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www.ec-undp.org.
  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isobudgets. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
  • Q2(R2) Validation of Analytical Procedures.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry An Indian Journal. [Link]
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • This compound. PubChem. [Link]
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance. [Link]
  • Determination of piperazine derivatives in “Legal Highs”.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. [Link]
  • Aminoethylpiperazine. PubChem. [Link]
  • Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
  • Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. PubMed. [Link]

Sources

Safety Operating Guide

Part 1: Hazard Profile and Essential Safety Precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Ethylpiperazine

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader community. The proper management of chemical waste is a cornerstone of this responsibility. This compound, a common building block in pharmaceutical synthesis, requires careful handling from acquisition to disposal due to its specific hazard profile.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a holistic system of laboratory safety.

Understanding the "why" behind a disposal protocol is critical. This compound is not a benign substance; its hazardous properties dictate the stringent handling measures required. The primary risks are associated with its corrosive nature and potential for causing significant irritation.[1][2][3][4]

Based on its classification under the Globally Harmonized System (GHS), this compound presents several hazards.[4][5]

Table 1: GHS Hazard Identification Summary for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning

Source: PubChem CID 14094188, Angene Chemical SDS[4][5]

The causality is clear: direct contact can lead to skin and eye irritation, and ingestion or inhalation can be harmful. Therefore, all handling and disposal procedures must be designed to eliminate these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the proper PPE is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

TaskRequired PPERationale
Routine Handling & Weighing Safety goggles with side shields, Nitrile or other chemical-resistant gloves, Laboratory coatProtects against incidental splashes and contact with skin and eyes.
Waste Consolidation Tightly fitting safety goggles or face shield, Chemical-resistant gloves (e.g., nitrile), Laboratory coatProvides enhanced facial protection from splashes during liquid transfer.
Spill Cleanup Face shield, Chemical-resistant gloves, Chemical-resistant apron or coveralls, Respiratory protection (if in a poorly ventilated area)Offers maximum protection from significant splashes, and aerosolized particles.

Source: Echemi, Georganics, Fisher Scientific[1][5][6][7]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 261), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8][9][10]

This compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic).[11] Therefore, its classification must be based on its characteristics. As an amine, it is a basic compound and should be treated as corrosive hazardous waste (EPA Waste Code D002) if its pH in solution is 12.5 or greater.[10][12]

Core Directive: All waste streams containing this compound must be considered hazardous chemical waste.

Segregation is Paramount:

  • DO NOT mix this compound waste with acidic waste. This can cause a violent and exothermic neutralization reaction.

  • DO NOT dispose of this compound down the drain.[13][14] This is environmentally irresponsible and violates most institutional and municipal regulations.

  • Keep this compound waste separate from other incompatible materials, such as strong oxidizing agents.[7][15]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different types of this compound waste generated in a laboratory setting.

Protocol 1: Disposal of Unused or Expired this compound
  • Container Selection:

    • Use the original manufacturer's container if it is in good condition.

    • If transferring, use a new, clean, and chemically compatible container with a secure, leak-proof cap. The container must be clearly labeled for hazardous waste.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents, including any solvent, by percentage.

    • Indicate the hazard characteristics: "Corrosive" and "Toxic". .

  • Storage:

    • Store the sealed container in a designated satellite accumulation area or the facility's main hazardous waste storage area.

    • Ensure secondary containment (e.g., a chemical-resistant bin) is used to contain any potential leaks.

    • Store in a cool, dry, and well-ventilated location away from incompatible materials.[2][6]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like contaminated gloves, weighing paper, pipette tips, and absorbent materials from minor spill cleanup.

  • Collection:

    • Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.[16]

  • Labeling:

    • The container must be clearly labeled "Hazardous Waste".

    • The label should state: "Solid Debris contaminated with this compound".

  • Storage:

    • Keep the container sealed when not in use.

    • Store in the satellite accumulation area alongside other solid chemical waste, ensuring it is properly segregated.

Part 4: Emergency Protocol - Spill Management

Accidents happen. A prepared response is essential to mitigate risk. The procedure differs based on the scale of the spill.[17][18]

Minor Spill (Contained within a fume hood or a small, manageable area)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is isolated and does not pose a risk of spreading.

  • Ventilate: Ensure adequate ventilation, typically by working within a chemical fume hood.[14]

  • PPE: Don the appropriate PPE for spill cleanup as detailed in Table 2.

  • Contain & Absorb:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[12][18][19] Start from the outside of the spill and work inward to prevent spreading.

  • Collect:

    • Carefully scoop the absorbed material into a designated hazardous waste container for solid debris.[14][16] Use non-sparking tools if the material is in a flammable solvent.[7][14]

  • Decontaminate:

    • Clean the spill area thoroughly with soap and water.[16][18]

    • Place all cleaning materials (e.g., paper towels, contaminated gloves) into the solid hazardous waste container.

  • Dispose: Seal and label the waste container as per Protocol 2.

Major Spill (Outside of a containment device, large volume, or posing an immediate respiratory hazard)
  • Evacuate & Alert: Immediately evacuate the area. Alert all nearby personnel and activate the facility's emergency response system (e.g., call your institution's Environmental Health & Safety office or emergency line).[18][20]

  • Isolate: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: A major spill requires specialized training and equipment, including respiratory protection.[21] Allow your institution's trained emergency responders to manage the cleanup.

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G This compound Disposal Workflow start Waste Generated Containing this compound q_type What is the waste type? start->q_type pure_chem Unused/Expired Pure Chemical q_type->pure_chem Pure/Expired solid_waste Contaminated Solid Waste (Gloves, Tips, Absorbent) q_type->solid_waste Contaminated Solids spill Accidental Spill q_type->spill Spill proc_pure Follow Protocol 1: - Use compatible container - Attach Hazardous Waste Label - List 'this compound' pure_chem->proc_pure proc_solid Follow Protocol 2: - Use lined, leak-proof container - Label 'Debris with this compound' solid_waste->proc_solid q_spill_size Is the spill major or minor? spill->q_spill_size storage Place Sealed & Labeled Container in Secondary Containment in a Satellite Accumulation Area proc_pure->storage proc_solid->storage spill_minor Minor Spill q_spill_size->spill_minor Minor spill_major Major Spill q_spill_size->spill_major Major proc_minor_spill Follow Minor Spill Protocol: - Alert, PPE, Absorb, Collect - Decontaminate area spill_minor->proc_minor_spill proc_major_spill Follow Major Spill Protocol: - EVACUATE - ALERT EHS / Emergency Response spill_major->proc_major_spill proc_minor_spill->proc_solid Collected material becomes solid waste pickup Arrange for Pickup by Licensed Environmental Waste Management Service storage->pickup

Caption: Decision workflow for proper handling and disposal of this compound waste streams.

Part 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company. These organizations have the permits and facilities to handle chemical waste in an environmentally sound manner, typically through methods like high-temperature incineration with flue gas scrubbing.[13] Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and final disposal of all properly labeled and stored hazardous waste.

By adhering to these protocols, you contribute to a culture of safety, ensuring that the lifecycle of every chemical used in your research is managed responsibly.

References

  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics.Georganics. (2011-02-15). [Link]
  • 2-HYDROXY ETHYL PIPERAZINE.Nippon Nyukazai Co., Ltd. (2023-09-21). [Link]
  • Chemical Spill and Response Guideline.UQ Policy and Procedure Library.[Link]
  • Spill and Cleaning Protocol | Environmental Health & Safety.
  • Hazardous Drug Spill Training Video.YouTube. (2018-02-23). [Link]
  • Guide for Chemical Spill Response.American Chemical Society.[Link]
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.Loba Chemie. (2016-06-07). [Link]
  • This compound | C6H14N2 | CID 14094188.PubChem - NIH.[Link]
  • Safety Data Sheet - Angene Chemical.Angene Chemical. (2024-11-01). [Link]
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%.Cole-Parmer.[Link]
  • 1910.119 - Process safety management of highly hazardous chemicals.OSHA.[Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • 1910 Subpart Z - Toxic and Hazardous Substances.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.EPA. (2022-10-10). [Link]
  • Management of Hazardous Waste Pharmaceuticals.US EPA.[Link]
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?JD Supra. (2019-01-31). [Link]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.ASHP.[Link]
  • EPA Subpart P Regul
  • Aminoethylpiperazine | C6H15N3 | CID 8795.PubChem - NIH.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Ethylpiperazine, grounded in established safety protocols and field experience. It is designed for researchers, scientists, and drug development professionals who require immediate and essential safety information. Our approach moves beyond simple checklists to explain the causality behind each recommendation, ensuring a self-validating system of safety and trust.

Hazard Analysis: Understanding the Risks of this compound

This compound (CAS No. 13961-37-0) is a substituted piperazine derivative that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Critically, it is known to cause skin irritation and serious eye irritation.[1] Some safety data sheets for similar piperazine compounds indicate a potential to cause severe skin burns and eye damage, classifying it as a corrosive material.[2]

The primary routes of exposure are inhalation, skin contact, and eye contact. The corrosive nature of amines like this compound means that exposure can lead to immediate and severe tissue damage. Therefore, the cornerstone of safe handling is a robust Personal Protective Equipment (PPE) plan that prevents any direct contact with the substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy. Each component is chosen to address the specific hazards posed by this compound. All PPE should be inspected for integrity before each use.

Eye and Face Protection: The First Line of Defense

Why it's critical: Due to its potential to cause serious eye damage, protecting the eyes and face from splashes, mists, or dusts of this compound is paramount.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[3]

  • Enhanced Protection (Recommended): For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to safety goggles.[4] This provides a secondary barrier, protecting the entire face from direct contact.

Skin Protection: An Impermeable Barrier

Why it's critical: this compound is harmful and potentially corrosive upon skin contact.[1] A complete barrier is necessary to prevent chemical burns and systemic toxicity.

  • Gloves: The choice of glove material is the most critical decision for hand protection. While safety data sheets often specify "chemical impermeable gloves," this requires further analysis based on the chemical class (amines, corrosive).[5] Nitrile gloves are often preferred for incidental contact in a laboratory setting due to their good chemical resistance and tendency to tear visibly when punctured.[5] For extended contact or immersion, more robust materials are necessary.

    Glove MaterialSuitability for Amines/CorrosivesRecommendation for this compoundRationale
    Nitrile GoodExcellent for Incidental Contact Provides good resistance to bases, oils, and some acids. A reliable choice for standard laboratory handling.[6]
    Neoprene GoodGood for Extended Contact Offers protection against a range of chemicals including acids, bases, and alcohols. Superior to natural rubber.[6]
    Butyl Rubber Very GoodExcellent for High-Risk/Spill Cleanup Provides excellent resistance to corrosive acids, bases, ketones, and esters. Recommended for spill response.[6]
    Polyvinyl Chloride (PVC) GoodFair to Good; Use with Caution Offers good protection against amines, bases, and acids but performs poorly with most organic solvents.[7]

    Operational Directive: For routine handling, double gloving with nitrile gloves is a practical approach. For tasks involving larger quantities or a higher risk of spillage, transitioning to thicker, chemical-resistant gloves such as butyl rubber is advised. Always dispose of contaminated gloves immediately and wash hands thoroughly after removal.[8]

  • Laboratory Coat/Apron: A standard cotton lab coat is insufficient. A lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) should be worn and fully buttoned. For tasks with a significant splash risk, a chemically resistant apron worn over the lab coat is required.[3]

  • Full Body Protection: For large-scale operations or emergency spill response, a complete chemical-resistant suit is necessary to protect all skin surfaces.[8]

Respiratory Protection: Safeguarding Against Inhalation

Why it's critical: Inhalation of this compound vapors, mists, or dust is a primary exposure route that can cause respiratory tract irritation and systemic harm.[1]

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood.[3]

  • When Respirators are Required: If engineering controls are not feasible, if exposure limits are exceeded, or during a large spill, respiratory protection is mandatory.[3]

    • Recommended Type: A full-face respirator with combination cartridges providing protection against organic vapors and particulates (e.g., ABEK type) is recommended.[8] A full-face respirator offers the added benefit of providing eye and face protection.

    • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure at every stage of handling.

Step-by-Step PPE Protocol
  • Inspection: Before entering the work area, visually inspect all PPE for damage, such as cracks, tears, or holes.

  • Donning Sequence:

    • Put on inner nitrile gloves.

    • Don the chemically resistant lab coat or suit.

    • Put on outer gloves (nitrile or butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don respiratory protection, if required, and perform a user seal check.

    • Don eye and face protection (goggles and/or face shield).

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves, turning them inside out.

    • Remove the lab coat or suit, rolling it away from the body.

    • Remove face shield and goggles from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Handling and Emergency Workflow

The following diagram illustrates the logical flow for handling this compound, including the critical decision points for spill response.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_op Perform Chemical Operation prep_setup->handling_op handling_spill Spill Occurs? handling_op->handling_spill disp_waste Collect Waste (Chemical & Contaminated PPE) handling_spill->disp_waste No spill_alert Alert Colleagues & Evacuate Area spill_assess Assess Spill Size & Hazard Level spill_alert->spill_assess spill_small Small Spill: Contain with Inert Absorbent spill_assess->spill_small Minor spill_large Large Spill: Contact Emergency Response spill_assess->spill_large Major spill_cleanup Collect Waste in Sealed Container spill_small->spill_cleanup spill_decon Decontaminate Area spill_cleanup->spill_decon spill_decon->disp_waste disp_label Label as 'Hazardous Waste' with Contents disp_waste->disp_label disp_store Store in Designated Satellite Accumulation Area disp_label->disp_store disp_pickup Request Hazardous Waste Pickup disp_store->disp_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpiperazine
Reactant of Route 2
2-Ethylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.